molecular formula C6H6N2O B1322856 5-Methylpyrimidine-2-carbaldehyde CAS No. 90905-62-7

5-Methylpyrimidine-2-carbaldehyde

Cat. No.: B1322856
CAS No.: 90905-62-7
M. Wt: 122.12 g/mol
InChI Key: OBPDHHJZPOGJPO-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carbaldehyde (CAS 90905-62-7) is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol. This solid has a predicted boiling point of 279.4±33.0 °C and a predicted density of 1.176±0.06 g/cm³. As a pyrimidine-based aldehyde, it serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound is typically recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain stability. Researchers utilize this carboxaldehyde derivative as a key precursor for the development of various heterocyclic compounds. Its molecular structure, which incorporates both a pyrimidine ring and a reactive aldehyde functional group, makes it a suitable intermediate for constructing more complex molecules, including potential pharmacologically active agents. The compound is offered for sale by multiple global suppliers for research applications. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-7-6(4-9)8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPDHHJZPOGJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630000
Record name 5-Methylpyrimidine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-62-7
Record name 5-Methyl-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90905-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylpyrimidine-2-carbaldehyde: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-carbaldehyde is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its strategic importance necessitates a comprehensive understanding of its synthesis to enable efficient and scalable production. This technical guide provides a detailed exploration of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis of the available methods. The guide is designed to empower researchers and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific needs.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including established pharmaceuticals and novel drug candidates. The strategic introduction of functional groups onto the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound, with its reactive aldehyde functionality at the 2-position and a methyl group at the 5-position, serves as a versatile intermediate for the construction of more complex molecular architectures. The aldehyde group provides a handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings, making it an invaluable synthon in the drug discovery and development pipeline.

This guide will delve into the core synthetic strategies for obtaining this crucial intermediate, focusing on three primary approaches:

  • Direct Oxidation of 2,5-Dimethylpyrimidine: A direct and atom-economical approach.

  • Vilsmeier-Haack Formylation: A classic and reliable method for introducing a formyl group onto an activated heterocyclic ring.

  • Lithiation and Formylation: A powerful technique for the regioselective functionalization of the pyrimidine core.

Each pathway will be discussed in detail, highlighting the underlying chemical principles, practical considerations, and providing step-by-step experimental protocols.

Established Synthesis Pathway: Direct Oxidation of 2,5-Dimethylpyrimidine

The direct oxidation of the methyl group at the 2-position of 2,5-dimethylpyrimidine represents an elegant and straightforward approach to this compound. This method is attractive due to its atom economy and the ready availability of the starting material. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, a reaction commonly known as the Riley oxidation.[1][2]

Mechanistic Insights: The Riley Oxidation

The mechanism of the Riley oxidation of an activated methyl group involves an initial ene reaction between the enol form of the substrate and selenium dioxide. This is followed by a[3][4]-sigmatropic rearrangement to form an intermediate which, upon hydrolysis, yields the desired aldehyde and elemental selenium.[1] The selectivity for the oxidation of the methyl group at the 2-position over the 5-position is attributed to the electronic nature of the pyrimidine ring, where the 2-position is more electron-deficient and thus the adjacent methyl group is more activated.

Diagram: Proposed Mechanism of the Riley Oxidation of 2,5-Dimethylpyrimidine

G cluster_0 Ene Reaction cluster_1 [2,3]-Sigmatropic Rearrangement cluster_2 Hydrolysis 2,5-DMP 2,5-Dimethylpyrimidine Intermediate_1 Allylic Seleninic Acid Intermediate 2,5-DMP->Intermediate_1 Ene Reaction SeO2 SeO2 SeO2->Intermediate_1 Intermediate_2 Selenate Ester Intermediate_1->Intermediate_2 [2,3]-Sigmatropic Rearrangement Product This compound Intermediate_2->Product Hydrolysis Se Se (s) Intermediate_2->Se G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate 5-MP 5-Methylpyrimidine 5-MP->Intermediate Nucleophilic Attack Product This compound Intermediate->Product H2O G cluster_0 Lithiation (Halogen-Metal Exchange) cluster_1 Formylation cluster_2 Hydrolysis Precursor 2-Chloro-5-methylpyrimidine Lithiated_Intermediate 2-Lithio-5-methylpyrimidine Precursor->Lithiated_Intermediate nBuLi n-BuLi nBuLi->Lithiated_Intermediate Adduct Tetrahedral Intermediate Lithiated_Intermediate->Adduct Nucleophilic Attack DMF_quench DMF DMF_quench->Adduct Product This compound Adduct->Product H3O+

Sources

An In-Depth Technical Guide to the Preparation of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrimidine-2-carbaldehyde is a pivotal heterocyclic building block, offering a strategic entry point for the synthesis of complex molecular architectures in medicinal chemistry and drug discovery. The presence of a reactive aldehyde at the C2 position and a methyl group at C5 provides orthogonal handles for molecular elaboration. This guide provides a comprehensive technical overview of the most reliable and field-proven method for its synthesis: the selective oxidation of 2,5-dimethylpyrimidine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary procedures for purification and characterization, ensuring researchers can confidently replicate and adapt this synthesis.

Introduction: Strategic Importance in Drug Development

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Pyrimidine-based drugs have found applications as anticancer, anti-infective, and neurological disorder treatments.[3] Specifically, pyrimidine aldehydes are versatile intermediates, enabling the construction of diverse functional groups through reactions such as reductive amination, Wittig reactions, and condensations.

This compound is of particular interest as it provides a scaffold that can be functionalized at two key positions. The aldehyde group serves as an electrophilic site for coupling with various nucleophiles, while the methyl group can be a point for future modification or can influence the steric and electronic properties of the final molecule. The efficient and selective preparation of this aldehyde is therefore a critical first step in many synthetic campaigns.

Core Synthetic Strategy: The Riley Oxidation

The most direct and widely recognized method for converting an activated methyl group on a heterocyclic ring into a carbaldehyde is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant.[1] The methyl group at the C2 position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atoms, making it susceptible to selective oxidation over the C5-methyl group.

This approach is favored for its reliability and predictability, although it requires careful handling of the toxic selenium reagents. The reaction typically proceeds by refluxing the substrate with a stoichiometric amount of SeO₂ in a suitable solvent, such as 1,4-dioxane or ethanol.

The Mechanism of the Riley Oxidation

The mechanism of the SeO₂ oxidation of an activated methyl group is a well-studied cascade involving two key pericyclic reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

  • Ene Reaction: The reaction initiates with an ene-type reaction where the Se=O double bond acts as the enophile and the 2,5-dimethylpyrimidine (in its tautomeric form with an exocyclic double bond) acts as the ene component. This step involves the formation of a new C-Se bond, a shift of the π-bond, and the transfer of a proton from the methyl group to the selenium-bound oxygen, forming an allylseleninic acid intermediate.

  • [4][5]-Sigmatropic Rearrangement: The allylseleninic acid intermediate rapidly undergoes a[4][5]-sigmatropic rearrangement. This concerted, five-membered cyclic transition state transfers the selenium-bound oxygen to the carbon of the original methyl group, yielding an unstable selenite ester.

  • Hydrolysis: The final step is the elimination of selenium(II) species and water to generate the desired aldehyde product. The selenium(II) disproportionates to elemental selenium (Se⁰), which precipitates from the reaction mixture as a characteristic red-orange solid, and SeO₂.

Below is a diagram illustrating the key mechanistic steps.

Riley_Mechanism cluster_start Starting Material & Reagent cluster_steps Reaction Pathway cluster_end Products Start 2,5-Dimethylpyrimidine + SeO₂ Ene Ene Reaction Start->Ene Heat (Δ) Dioxane Intermediate1 Allylseleninic Acid Intermediate Ene->Intermediate1 Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate1->Rearrangement Intermediate2 Selenite Ester Rearrangement->Intermediate2 Hydrolysis Hydrolysis/ Elimination Intermediate2->Hydrolysis Product This compound + Se(0) Hydrolysis->Product Workflow start Setup Reaction Vessel (Fume Hood) reagents Charge with 2,5-Dimethylpyrimidine, SeO₂, and 1,4-Dioxane start->reagents reflux Heat to Reflux (e.g., ~101°C) Monitor by TLC reagents->reflux workup Cool & Dilute with EtOAc reflux->workup Reaction Complete filter Filter through Celite® to remove Se(0) workup->filter extract Wash Filtrate (e.g., with NaHCO₃, Brine) Dry over MgSO₄ filter->extract concentrate Concentrate in vacuo extract->concentrate purify Purify via Flash Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Sources

An In-depth Technical Guide to 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically vital molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making pyrimidine derivatives a fertile ground for drug discovery.[1] 5-Methylpyrimidine-2-carbaldehyde, a member of this important class of compounds, presents a unique scaffold for the synthesis of novel molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, potential synthetic routes, and its prospective role in the landscape of drug development.

Core Compound Identification

This compound is a distinct isomer within the family of methylpyrimidine carbaldehydes. Accurate identification is paramount to avoid confusion with its positional isomers, such as 2-methylpyrimidine-5-carbaldehyde, which may exhibit different chemical and biological properties.

Identifier Value Source
CAS Number 90905-62-7[3]
Molecular Formula C₆H₆N₂O[3]
Molecular Weight 122.12 g/mol [3]
IUPAC Name This compound[3]
SMILES CC1=CN=C(N=C1)C=O[3]
InChIKey OBPDHHJZPOGJPO-UHFFFAOYSA-N[3]

Proposed Synthesis Methodology

While specific, detailed experimental protocols for the synthesis of this compound are not widely documented in readily accessible literature, a plausible synthetic strategy can be devised based on established methods for the preparation of pyrimidine aldehydes. One such approach involves the oxidation of the corresponding hydroxymethylpyrimidine.

Conceptual Two-Step Synthesis Workflow:

G cluster_0 Step 1: Reduction of Carboxylic Acid Ester cluster_1 Step 2: Oxidation of Primary Alcohol A 5-Methylpyrimidine-2-carboxylic acid ester B (5-Methylpyrimidin-2-yl)methanol A->B  Reduction (e.g., LiAlH₄, DIBAL-H)   C (5-Methylpyrimidin-2-yl)methanol D This compound C->D  Mild Oxidation (e.g., PCC, DMP)  

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Reduction of a 5-Methylpyrimidine-2-carboxylic acid ester to (5-Methylpyrimidin-2-yl)methanol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the starting 5-methylpyrimidine-2-carboxylic acid ester in an anhydrous ether solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), in the same anhydrous solvent is added dropwise via the dropping funnel, maintaining the temperature at 0 °C. The choice of reducing agent is critical; LiAlH₄ is a powerful reducing agent, while DIBAL-H offers milder conditions and can be more selective.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C to decompose the excess reducing agent and the aluminum salts.

  • Work-up and Isolation: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (5-methylpyrimidin-2-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of (5-Methylpyrimidin-2-yl)methanol to this compound

  • Reaction Setup: A flame-dried round-bottom flask is charged with a solution of (5-methylpyrimidin-2-yl)methanol in an anhydrous chlorinated solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Addition of Oxidizing Agent: A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is added in one portion. These reagents are chosen to minimize over-oxidation to the carboxylic acid.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium or iodine byproducts. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude this compound is purified by column chromatography on silica gel to afford the final product.

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functional group at the 2-position of the pyrimidine ring is a versatile handle for a variety of chemical transformations, making this compound a valuable building block in the synthesis of more complex molecules for drug discovery.

Potential Reaction Pathways in Medicinal Chemistry:

G A This compound B Schiff Base Formation A->B  + R-NH₂   C Reductive Amination A->C  + R₂NH, NaBH(OAc)₃   D Wittig Reaction A->D  + Ylide   E Aldol Condensation A->E  + Ketone/Ester   F Novel Heterocycles B->F C->F D->F E->F

Sources

Introduction: The Strategic Importance of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylpyrimidine-2-carbaldehyde

This compound is a heterocyclic aromatic aldehyde that serves as a highly valuable building block in modern organic synthesis and medicinal chemistry. Its structure, which integrates an electron-deficient pyrimidine core with a reactive aldehyde and a modulating methyl group, offers a unique combination of chemical reactivity and biological relevance. The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics for a wide range of diseases, including cancer and infectious diseases.[1][2] This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in experimental work. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 5-methyl-2-pyrimidinecarbaldehyde, 5-Methylpyrimidine-2-carboxaldehyde[3]
CAS Number 90905-62-7[3]
Molecular Formula C₆H₆N₂O[3]
Molecular Weight 122.12 g/mol [3]
Physical Form Solid[4]
Melting Point 68-69°C[4]
Boiling Point 213.7 ± 13.0 °C at 760 mmHg[4]
InChIKey OBPDHHJZPOGJPO-UHFFFAOYSA-N[3]
SMILES CC1=CN=C(N=C1)C=O[3]

Spectroscopic Signature for Structural Verification

Empirical characterization is essential for confirming the identity and purity of the material. The expected spectroscopic data for this compound are as follows:

  • ¹H NMR: The proton spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The two protons on the pyrimidine ring will appear as singlets or doublets in the aromatic region (δ 8.5-9.5 ppm), and the methyl group (CH₃) will present as a singlet at an upfield position (δ 2.0-3.0 ppm).

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group at a significant downfield shift (δ 180-200 ppm). The aromatic carbons of the pyrimidine ring will resonate in the δ 120-170 ppm range, while the methyl carbon will appear at a much higher field (δ 15-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band between 1680-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. Additional characteristic peaks will include C-H stretching of the aldehyde proton (around 2720 and 2820 cm⁻¹) and C=N/C=C stretching vibrations from the pyrimidine ring (1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approximately 122.12).

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of substituted pyrimidine carbaldehydes can be achieved through various established methodologies in organic chemistry. A common and effective strategy involves the selective oxidation of a precursor methyl or hydroxymethyl group at the C2 position of the pyrimidine ring.

For instance, a plausible synthetic route could start from a more readily available precursor like 2,5-dimethylpyrimidine. The workflow involves the selective oxidation of one methyl group to the desired aldehyde.

G cluster_0 Synthetic Workflow start 2,5-Dimethylpyrimidine (Starting Material) reagent Selective Oxidizing Agent (e.g., SeO₂, MnO₂) start->reagent workup Reaction Workup & Purification (e.g., Chromatography) reagent->workup product This compound (Final Product) workup->product G cluster_aldehyde Aldehyde Group Reactions cluster_ring Pyrimidine Ring Influence center This compound oxidation Carboxylic Acid center->oxidation [O] (e.g., KMnO₄) reduction Primary Alcohol center->reduction [H] (e.g., NaBH₄) wittig Alkene center->wittig Wittig Reagent (Ph₃P=CHR) reductive_amination Amine center->reductive_amination R-NH₂ + [H] coordination Metal Coordination center->coordination Lewis Acids (e.g., Zn²⁺) bio_interaction H-Bond Acceptor center->bio_interaction Biological Targets (e.g., Enzymes)

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of pyrimidine, a core scaffold in nucleobases, this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] Its structural features—a reactive aldehyde group and a methylated pyrimidine ring—offer multiple avenues for synthetic modification. This guide provides a detailed examination of its molecular structure, proposes a robust synthetic pathway, presents predicted spectroscopic data for its characterization, and explores its reactivity and applications in the context of drug discovery. The information herein is designed to equip researchers with the foundational knowledge required to effectively synthesize, identify, and utilize this valuable chemical intermediate.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[3] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are readily recognized by biological systems. This inherent biocompatibility allows medicinal chemists to design pyrimidine-based molecules that can interact with various enzymes and receptors.[3]

This compound (C₆H₆N₂O) emerges as a particularly useful synthon. The aldehyde at the 2-position is a prime site for nucleophilic attack, enabling chain extensions and the introduction of diverse functional groups through reactions such as reductive amination, Wittig reactions, and aldol condensations. The methyl group at the 5-position provides a subtle yet important lipophilic character and can influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the aldehyde and the overall pharmacokinetic profile of its derivatives.

Physicochemical Properties and Structural Framework

A precise understanding of the compound's physical and chemical properties is fundamental to its application in a laboratory setting. While comprehensive experimental data is not extensively published, key properties can be consolidated from chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 90905-62-7PubChem
Molecular Formula C₆H₆N₂OPubChem
Molecular Weight 122.13 g/mol PubChem
Canonical SMILES CC1=CN=C(N=C1)C=OPubChem
Physical Form SolidSigma-Aldrich
Storage Temp. 2-8°C, Inert AtmosphereSigma-Aldrich

The core structure consists of a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. The key functional groups are a methyl group (-CH₃) at position 5 and a carbaldehyde group (-CHO) at position 2.

Caption: Molecular structure of this compound.

Proposed Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a reliable pathway can be devised based on established methods for the preparation of pyridine and pyrimidine aldehydes. A common and effective strategy involves the oxidation of the corresponding primary alcohol, (5-methylpyrimidin-2-yl)methanol.

Causality Behind Experimental Choices:

  • Starting Material: (5-methylpyrimidin-2-yl)methanol is the logical precursor. It can be synthesized from commercially available starting materials.

  • Oxidizing Agent: Manganese dioxide (MnO₂) is a preferred reagent for the oxidation of allylic and benzylic-type alcohols. The alcohol in the precursor is adjacent to the aromatic pyrimidine ring, making it sufficiently activated for oxidation with the mild and selective MnO₂. This avoids over-oxidation to the carboxylic acid and minimizes side reactions with the pyrimidine ring, which can be sensitive to stronger oxidizing agents.

  • Solvent: A chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) is ideal. These solvents are relatively inert, have good solvating power for the substrate, and allow for easy workup and removal post-reaction.

  • Reaction Conditions: The reaction is typically run at room temperature to reflux to ensure a reasonable reaction rate without promoting decomposition. Monitoring by Thin-Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

Experimental Protocol: Oxidation of (5-methylpyrimidin-2-yl)methanol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (5-methylpyrimidin-2-yl)methanol (1.0 eq).

  • Solvent Addition: Suspend the alcohol in anhydrous dichloromethane (DCM, approx. 20 mL per gram of alcohol).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, ~10 eq by weight) portion-wise to the stirring suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the starting alcohol spot is no longer visible. Gentle heating to reflux may be applied to accelerate the reaction if necessary.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Characterization

Authenticating the structure of a synthesized compound is paramount. The following spectroscopic data are predicted for this compound based on established chemical shift principles and data from analogous structures.

Table 2: Predicted Spectroscopic Data for Structural Elucidation

TechniquePredicted DataRationale & Interpretation
¹H NMR δ 9.9-10.1 (s, 1H, -CHO)δ 8.8-9.0 (s, 2H, H4 & H6)δ 2.5-2.7 (s, 3H, -CH₃)The aldehyde proton is highly deshielded. The two pyrimidine ring protons (H4 and H6) are chemically equivalent due to symmetry and appear as a sharp singlet in a downfield region characteristic of electron-deficient aromatic rings. The methyl protons appear as a singlet in the typical benzylic region.
¹³C NMR δ 190-195 (C=O)δ 160-165 (C2)δ 157-160 (C4 & C6)δ 130-135 (C5)δ 15-20 (-CH₃)The aldehyde carbonyl carbon is the most downfield signal. The pyrimidine ring carbons appear in the aromatic region, with C2 (bearing the aldehyde) being significantly deshielded. The methyl carbon signal appears in the aliphatic region.
IR Spectroscopy ~2820 & 2720 cm⁻¹ (C-H stretch, aldehyde)~1700-1715 cm⁻¹ (C=O stretch, aldehyde)~1550-1600 cm⁻¹ (C=N/C=C stretch, ring)The pair of medium bands around 2820/2720 cm⁻¹ (Fermi doublet) are characteristic of an aldehyde C-H stretch. A strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the carbonyl group. Aromatic ring stretching vibrations appear in the 1550-1600 cm⁻¹ region.
Mass Spec. (EI) M⁺ at m/z = 122Fragments: m/z = 121 ([M-H]⁺), 93 ([M-CHO]⁺)The molecular ion peak should correspond to the molecular weight (122.13). Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the entire formyl group (M-29).

Reactivity and Application in Drug Development

The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as an electrophilic handle for constructing larger, more complex molecules.

Key Transformations:

  • Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing substituents. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a stable amine. This reaction is a cornerstone of library synthesis in drug discovery.

  • Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, allowing for the formation of carbon-carbon double bonds and the extension of carbon chains.

  • Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, providing a route to chiral centers and more complex scaffolds.

cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound ReductiveAmination Reductive Amination (+ R₂NH, NaBH(OAc)₃) Start->ReductiveAmination Electrophilic Carbonyl Wittig Wittig Reaction (+ Ph₃P=CHR) Start->Wittig Electrophilic Carbonyl Grignard Grignard Addition (+ RMgBr) Start->Grignard Electrophilic Carbonyl AmineProduct Substituted Amines ReductiveAmination->AmineProduct C-N bond formation AlkeneProduct Alkenes / Stilbenes Wittig->AlkeneProduct C=C bond formation AlcoholProduct Secondary Alcohols Grignard->AlcoholProduct C-C bond formation

Caption: Role of this compound as a synthetic intermediate.

These transformations allow for the incorporation of the 5-methylpyrimidine moiety into larger molecules designed to interact with specific biological targets, such as kinases, GPCRs, or ion channels, where the pyrimidine ring can act as a critical hydrogen bond acceptor or donor.

Conclusion

This compound is a high-value building block for chemical synthesis, particularly in the realm of drug discovery and development. Its molecular structure, characterized by a reactive aldehyde and a biologically relevant pyrimidine core, offers a robust platform for generating diverse molecular libraries. While detailed experimental characterization is not widely published, its properties can be reliably predicted through established spectroscopic principles. The synthetic pathways and reactions outlined in this guide provide a framework for researchers to leverage this compound's potential in creating novel chemical entities with therapeutic promise.

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6943. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4935. [Link]

  • PubChem Compound Summary for CID 23043336, this compound. National Center for Biotechnology Information. [Link]

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The Strategic Role of 5-Methylpyrimidine-2-carbaldehyde in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-carbaldehyde (IUPAC Name: This compound ) is a heterocyclic aldehyde that serves as a pivotal building block in medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold, frequently incorporated into molecules designed to interact with critical biological targets, particularly protein kinases. This guide provides a comprehensive overview of the synthesis, chemical properties, spectroscopic characterization, and strategic applications of this compound, with a focus on its role in the development of targeted therapeutics. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related analogues and general chemical principles to provide actionable insights for researchers.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of therapeutic drug design, largely due to its bioisosteric relationship with the purine bases of DNA and RNA. This structural similarity allows pyrimidine-based molecules to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a primary target for modern oncology drug development. The aldehyde functional group at the 2-position of this compound is a versatile chemical handle, enabling the construction of more complex molecular architectures through reactions like reductive amination and condensations.

Physicochemical and Safety Profile

A clear understanding of the fundamental properties of a chemical building block is essential for its effective use in synthesis and for ensuring laboratory safety.

Key Properties

The molecular characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₆H₆N₂OPubChem[1]
Molecular Weight 122.12 g/mol PubChem[1]
CAS Number 90905-62-7PubChem[1]
Canonical SMILES CC1=CN=C(N=C1)C=OPubChem[1]
InChI Key OBPDHHJZPOGJPO-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 42.9 ŲPubChem[1]
XLogP3 (Predicted) 0.4PubChem[1]
Safety and Handling

According to its GHS classification, this compound presents several hazards that necessitate careful handling in a laboratory setting.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Handling Protocol:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Synthesis Strategies

Conceptual Synthesis Pathway: Prinzbach-type Reaction

A logical approach involves the reaction of a 1,3-dicarbonyl equivalent with an amidine. For this specific molecule, a potential route could start from 2-bromomalonaldehyde and acetamidine.

G cluster_reactants Reactants cluster_products Product 2-bromomalonaldehyde 2-Bromomalonaldehyde Target 5-Bromopyrimidine-2-carbaldehyde 2-bromomalonaldehyde->Target Condensation Acetamidine Acetamidine Acetamidine->Target Condensation Final_Product This compound Target->Final_Product Further Modification (e.g., Suzuki Coupling) caption Conceptual Synthesis of this compound.

Caption: Conceptual Synthesis of this compound.

This one-pot reaction would yield a 5-bromo-2-methylpyrimidine, which could then be subjected to further reactions to install the aldehyde and replace the bromine with a methyl group, although this is a multi-step process. A more direct, albeit challenging, approach would be the direct formylation of 5-methylpyrimidine, but this often suffers from poor regioselectivity and harsh conditions. A patent for a related synthesis describes the one-step reaction of 2-bromomalonaldehyde with amidines to produce 5-bromo-2-substituted pyrimidines.[2]

Spectroscopic Characterization (Anticipated)

No experimental spectra for this compound are publicly available. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted. This is crucial for researchers to confirm the identity and purity of the compound if synthesized or purchased.

¹H NMR Spectroscopy
  • Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.5-10.5 ppm.

  • Pyrimidine Protons (C2-H, C4-H): Two singlets (or a doublet system with a small coupling constant) in the aromatic region, expected around δ 8.5-9.0 ppm.

  • Methyl Protons (-CH₃): A singlet, upfield, expected around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy
  • Aldehyde Carbonyl (C=O): The most downfield signal, expected around δ 185-195 ppm.

  • Pyrimidine Carbons: Aromatic carbons expected in the range of δ 120-170 ppm.

  • Methyl Carbon (-CH₃): The most upfield signal, expected around δ 15-25 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two characteristic medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Bending: Bands in the fingerprint region (< 1400 cm⁻¹).

Mass Spectrometry
  • Molecular Ion (M⁺): A peak at m/z = 122.

  • Key Fragments: Expect loss of the aldehyde proton ([M-1]⁺ at m/z = 121) and the formyl group ([M-29]⁺ at m/z = 93).

Core Application: Synthesis of Kinase Inhibitors

The primary value of this compound lies in its utility as a precursor for kinase inhibitors. The aldehyde group is an ideal electrophilic partner for reaction with primary amines found in other synthetic fragments, typically through reductive amination or direct condensation to form an imine (Schiff base).

Experimental Workflow: Imine Formation and Reductive Amination

This workflow is fundamental for coupling the pyrimidine core to other fragments, often containing a piperazine, pyrrolidine, or aniline moiety, which are common features in kinase inhibitors.

G Start 5-Methylpyrimidine- 2-carbaldehyde Condensation Condensation (Acid Catalyst, e.g., p-TsOH) Water Removal (Dean-Stark) Start->Condensation Amine Primary Amine (e.g., R-NH₂) Amine->Condensation Imine Imine Intermediate (Schiff Base) Condensation->Imine Reduction Reduction (e.g., NaBH(OAc)₃, NaBH₄) Imine->Reduction Final_Amine Secondary Amine Product (Final Kinase Inhibitor Scaffold) Reduction->Final_Amine caption General workflow for reductive amination.

Caption: General workflow for reductive amination.

Protocol: General Procedure for Imine Formation

This protocol is based on established methods for the synthesis of imines from aldehydes and primary amines.[3][4][5]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, cyclohexane).

  • Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water is collected.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude imine can often be used directly in the next step or purified by distillation or chromatography if necessary.

Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[5] The removal of water via the Dean-Stark trap is critical as imine formation is a reversible equilibrium; removing a product drives the reaction to completion according to Le Châtelier's principle.[3]

Application in Kinase Inhibitor Scaffolds

Many potent kinase inhibitors, such as those targeting Aurora Kinase or PI3K/mTOR, feature a diaminopyrimidine core.[6][7] The secondary amine formed via reductive amination using this compound can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The 5-methyl group can provide beneficial steric interactions or improve metabolic stability. For instance, a recent study described the synthesis of pyrimidine-based Aurora Kinase inhibitors designed to reduce MYC oncoprotein levels, highlighting the therapeutic potential of this scaffold.[8]

Conclusion and Future Outlook

This compound is a high-value building block for constructing complex heterocyclic molecules aimed at therapeutic targets. Its utility is centered on the reactivity of the aldehyde group and the proven biological relevance of the pyrimidine scaffold. While detailed public data on this specific molecule is sparse, its structural motifs are present in numerous patented and researched kinase inhibitors. Future work will likely focus on developing more efficient and scalable syntheses of this and related pyrimidine aldehydes and expanding their use in combinatorial libraries to explore a wider range of kinase targets. For researchers in the field, a solid understanding of the principles of pyrimidine synthesis and the reactivity of heterocyclic aldehydes is paramount to leveraging the full potential of this strategic intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. [Link]

  • Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. Synthesis and Biological Evaluation of 5-Methylpyrimidine Derivatives as Dual Inhibitors of EGFR and Src for Cancer Treatment. [Link]

  • OperaChem. Imine formation-Typical procedures. [Link]

  • Google Patents. United States Patent. [Link]

  • Google Patents. Process for making thienopyrimidine compounds.
  • National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • National Institutes of Health. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • National Institutes of Health. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. [Link]

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  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • National Institutes of Health. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Methylpyrimidine-2-carbaldehyde

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. Due to the limited availability of publicly accessible, fully assigned spectra for this specific molecule, this document leverages expert analysis of its structural analogues and foundational NMR principles to provide a predictive yet robust interpretation. We will delve into the expected ¹H and ¹³C NMR chemical shifts, coupling constants, and the advanced 2D NMR experiments required for unambiguous structural confirmation.

The core of this guide is not merely to present data but to explain the underlying chemical principles that govern the spectral appearance of this compound. We will explore how the electronic effects of the pyrimidine ring's nitrogen atoms, combined with the substituent effects of the C5-methyl and C2-carbaldehyde groups, dictate the precise chemical environment of each nucleus.

Molecular Structure and Predicted NMR Landscape

The structure of this compound presents a unique electronic environment. The pyrimidine ring is a π-deficient heterocycle, meaning the electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons.[1] This general effect leads to a downfield shift for the ring protons and carbons compared to benzene.

The substituents further modulate this landscape:

  • 2-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group through both resonance and inductive effects. It will significantly deshield the adjacent C2 carbon and the protons on the ring.

  • 5-Methyl Group (-CH₃): This is a weak electron-donating group, which will slightly shield the C5 carbon and the adjacent ring protons.

The interplay of these effects allows for a confident prediction of the relative chemical shifts.

Caption: IUPAC numbering of the this compound core structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde region and one signal in the aliphatic region. The chemical shifts are predicted based on data from similar pyrimidine structures and standard substituent effects.[2][3]

Proton Assignment Predicted δ (ppm) Multiplicity Expected Coupling (J, Hz) Rationale
H-Aldehyde (-CHO)9.9 - 10.2Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and its proximity to the π-deficient ring.
H4 / H68.9 - 9.2Singlet (s) or very fine Doublet (d)JH4-H6 ≈ 0.5-1.0 HzThese two protons are chemically equivalent in the parent 5-methylpyrimidine but become inequivalent here. However, they are meta-coupled, resulting in a very small or unresolved splitting. They are significantly deshielded by the adjacent ring nitrogens. The aldehyde at C2 will have a strong deshielding effect, making these the most downfield of the ring protons.
H-Methyl (-CH₃)2.4 - 2.6Singlet (s)N/AThe methyl protons are in a typical allylic/benzylic region. They will show no significant coupling to the ring protons.

Table 1: Predicted ¹H NMR chemical shifts and multiplicities for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon skeleton. The chemical shifts are heavily influenced by the nitrogen atoms and the substituents.[4][5]

Carbon Assignment Predicted δ (ppm) Rationale
C-Aldehyde (-C HO)185 - 195The carbonyl carbon of an aldehyde is characteristically found in this highly downfield region.
C2155 - 160This carbon is attached to two electronegative nitrogen atoms and the electron-withdrawing aldehyde group, leading to a significant downfield shift.
C4 / C6157 - 162These carbons are adjacent to ring nitrogens, placing them in the typical downfield region for pyrimidines. They are expected to have very similar chemical shifts.
C5130 - 138This carbon is less affected by the ring nitrogens compared to C2, C4, and C6. The attached methyl group provides some shielding.
C-Methyl (-C H₃)15 - 20This aliphatic carbon appears in the expected upfield region.

Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Experimental Protocols for Definitive Structural Elucidation

To move from prediction to confirmation, a specific set of NMR experiments must be performed. The following protocols are designed to provide a self-validating system for complete and unambiguous assignment.

Sample Preparation and 1D NMR Acquisition

Objective: To obtain high-resolution ¹H and ¹³C{¹H} spectra.

Methodology:

  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6][7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though its residual water peak can be prominent.[8]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire the spectrum on the same instrument. A standard pulse program with proton decoupling (e.g., zgpg30) should be used. A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR for Unambiguous Assignment

To definitively link protons to their directly attached carbons and to establish through-bond connectivity, 2D NMR experiments are essential.[9]

Caption: Predicted key 2D NMR correlations (HSQC & HMBC) for assignment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Expected Correlations: A cross-peak will appear between the signal for H4/H6 and the corresponding C4/C6 signal, and between the methyl protons and the methyl carbon. The aldehyde proton will not show a correlation as it is not attached to a carbon within the main skeleton observed in the ¹³C spectrum (its carbon is the carbonyl).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the most powerful experiment for piecing together the molecular fragments.

    • Key Predicted Correlations:

      • Aldehyde Proton (H-CHO): Will show a correlation to C2 , confirming the position of the aldehyde group.

      • Ring Protons (H4/H6): H4 should correlate to C2, C5, and C6 . H6 should correlate to C2, C4, and C5 . These cross-peaks are crucial for distinguishing H4 from H6 and confirming the ring structure.

      • Methyl Protons (H-Me): Will show strong correlations to C5 (2-bond) and weaker correlations to C4 and C6 (3-bond), definitively placing the methyl group at the C5 position.

By systematically analyzing the 1D and 2D NMR data as outlined, a researcher can achieve a complete and validated structural assignment for this compound, ensuring the highest degree of scientific integrity for its use in further research and development.

References

  • BenchChem. (2025).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry. [Link]

  • Al-Soud, Y. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5030. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]

  • Grealis, R. J., & Taygerly, J. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(10), 1809-1815. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • SpectraBase. (n.d.). 5-Methylpyrimidine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Li, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS omega, 7(10), 8493–8499. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Eurisotop. (n.d.). NMR Solvents. Eurisotop. [Link]

  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methylpyrimidine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the spectral features of this molecule. A detailed interpretation of chemical shifts and coupling constants is presented, supported by data from analogous compounds and established principles of NMR spectroscopy. Furthermore, this guide outlines a standard operating procedure for the acquisition of high-quality ¹H NMR spectra and discusses the underlying principles of sample preparation and spectral analysis.

Introduction: The Significance of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental building blocks of nucleic acids and a wide array of pharmacologically active molecules. The presence of a reactive aldehyde group at the 2-position and a methyl group at the 5-position makes this compound a versatile intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its structural properties, as elucidated by techniques like NMR spectroscopy, is paramount for its effective utilization in research and development. ¹H NMR spectroscopy, in particular, serves as a powerful tool for confirming the identity and purity of synthesized compounds and for gaining insights into their electronic and conformational properties.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the limited availability of a fully assigned experimental spectrum in the public domain, this guide presents a detailed prediction of the ¹H NMR spectrum of this compound. This prediction is based on the analysis of substituent effects on the pyrimidine ring, drawing from spectral data of closely related compounds such as pyrimidine, 2-chloropyrimidine, 5-methylpyrimidine, and various aromatic aldehydes.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit three distinct signals: a singlet for the aldehyde proton, a singlet for the two equivalent pyrimidine ring protons, and a singlet for the methyl group protons.

Predicted Chemical Shifts and Assignments

The anticipated chemical shifts for the protons of this compound are summarized in the table below. These values are estimated based on the known effects of electron-withdrawing (aldehyde) and electron-donating (methyl) groups on the chemical environment of the pyrimidine ring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aldehyde Proton (CHO)9.9 - 10.2Singlet (s)The strong deshielding effect of the carbonyl group and the pyrimidine ring places this proton in the typical downfield region for aromatic aldehydes.
Ring Protons (H4 & H6)~8.8Singlet (s)These two protons are chemically equivalent due to the plane of symmetry in the molecule. Their chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the aldehyde group.
Methyl Protons (CH₃)~2.5Singlet (s)The methyl group protons are in a relatively shielded environment compared to the ring protons.

Causality behind Predicted Chemical Shifts:

  • Aldehyde Proton (CHO): The aldehyde proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. Additionally, the pyrimidine ring itself is an electron-deficient system. The combination of these factors results in significant deshielding, pushing the chemical shift to a very downfield region, typically between 9.5 and 10.5 ppm for aromatic aldehydes.[1][2][3][4]

  • Ring Protons (H4 & H6): In unsubstituted pyrimidine, the protons at positions 4 and 6 are observed at approximately 8.78 ppm.[5] The introduction of an electron-withdrawing aldehyde group at the 2-position is expected to further deshield these protons. Conversely, the electron-donating methyl group at the 5-position will have a slight shielding effect. The net result is a predicted chemical shift around 8.8 ppm. The equivalence of H4 and H6 leads to a singlet.

  • Methyl Protons (CH₃): The methyl group is attached to the pyrimidine ring at the 5-position. In 5-methylpyrimidine, the methyl protons resonate around 2.3 ppm. The presence of the electron-withdrawing aldehyde group at the 2-position is expected to have a minor deshielding effect on the methyl protons, leading to a predicted chemical shift of approximately 2.5 ppm.

Coupling Constants: The Absence of Splitting and the Presence of Long-Range Interactions

A key feature of the predicted ¹H NMR spectrum is the presence of singlets for all proton signals. This is due to the absence of vicinal (three-bond) proton-proton coupling.

  • H4 and H6: These protons are chemically equivalent and therefore do not split each other.

  • Aldehyde Proton: This proton is separated from the nearest ring protons (H4 and H6) by four bonds. While long-range couplings (⁴J) can sometimes be observed in aromatic systems, they are typically small (0-1 Hz) and may not be resolved, resulting in a sharp singlet.

  • Methyl Protons: The methyl protons are separated from the ring protons by four bonds, and any coupling is expected to be negligible and not resolved.

It is important to note that long-range couplings between protons and ¹³C or ¹⁵N nuclei can exist and may be observable in more advanced NMR experiments. For instance, long-range couplings between protons on the pyrimidine ring have been reported.[6]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, adherence to a standardized experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for sample preparation and data acquisition using a standard NMR spectrometer, such as a Bruker Avance instrument.

Sample Preparation: A Self-Validating System

A well-prepared NMR sample is the foundation of a reliable spectrum. The following protocol is designed to minimize impurities and ensure optimal sample conditions.

Materials:

  • This compound (high purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to dissolve the compound completely. If necessary, sonicate for a brief period.

  • Filtration: Place a small, clean plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Expertise & Experience Insight: The choice of a deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, for more polar compounds, DMSO-d₆ or MeOD-d₄ may be more suitable. The filtration step is a self-validating measure to prevent line broadening in the spectrum caused by suspended solids.

NMR Data Acquisition Workflow

The following workflow is a general guide for acquiring a standard ¹H NMR spectrum. Specific parameters may need to be adjusted based on the instrument and the sample concentration.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Magnet prep3->acq1 Transfer to Spectrometer acq2 Lock on Deuterium Signal acq1->acq2 acq3 Shim for Field Homogeneity acq2->acq3 acq4 Set Acquisition Parameters acq3->acq4 acq5 Acquire FID acq4->acq5 proc1 Fourier Transform acq5->proc1 Transfer Raw Data proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing proc3->proc4 proc5 Integration & Peak Picking proc4->proc5

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Trustworthiness through Self-Validation: Each step in the data acquisition process contains elements of self-validation. For instance, a stable lock signal confirms the proper functioning of the instrument's field-frequency lock. Successful shimming is visually confirmed by the sharp, symmetrical line shape of the solvent peak. The final processed spectrum should exhibit a flat baseline and correctly referenced peaks, validating the integrity of the data processing steps.

Visualization of Molecular Structure and Spin System

To further clarify the relationships between the different protons in this compound, the following diagrams illustrate the molecular structure and the predicted spin system.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H spin system with negligible long-range couplings.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be relatively simple, consisting of three singlets corresponding to the aldehyde, ring, and methyl protons. This simplicity arises from the molecule's symmetry and the absence of significant vicinal proton-proton coupling. The predicted chemical shifts are consistent with the electronic effects of the aldehyde and methyl substituents on the pyrimidine ring. This technical guide provides a robust framework for the interpretation of the ¹H NMR spectrum of this important heterocyclic compound and outlines a reliable protocol for its experimental acquisition. A thorough understanding of the spectral features of this compound is essential for its application in synthetic chemistry and drug discovery.

References

  • Frank, B., & Lemieux, R. U. (1971). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 49(12), 2155-2161. [Link]

  • Klinman, D. M., & Shames, M. A. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(5), 923-928. [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methylpyrimidine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational principles of NMR spectroscopy with established data for pyrimidine and its substituted analogues to provide a robust, predictive analysis. We will delve into the theoretical underpinnings that govern the chemical shifts, present a detailed, rationalized assignment for each carbon nucleus, and outline a rigorous, self-validating experimental protocol for acquiring high-fidelity ¹³C NMR data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex heterocyclic systems.

Introduction: The Structural Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine.[1][2] The strategic placement of substituents onto this electron-deficient heteroaromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, making substituted pyrimidines prevalent motifs in drug discovery. This compound serves as a valuable synthetic intermediate, featuring both an electron-donating methyl group and a strongly electron-withdrawing carbaldehyde group. This substitution pattern creates a unique electronic environment within the ring, making its structural verification a non-trivial task.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. It provides direct insight into the carbon framework, revealing the number of unique carbon environments and offering critical information about the electronic nature of each atom.[3] This guide will explain how to interpret and predict the ¹³C NMR spectrum of this compound, providing the necessary framework for its confident identification and characterization.

Core Principles: Substituent Effects in Heteroaromatic ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In an aromatic system like pyrimidine, the position of a carbon's resonance is dictated by the shielding and deshielding effects of the nitrogen heteroatoms and any attached substituents.

  • The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the ring carbons. This general deshielding effect moves the carbon signals downfield compared to benzene (δ ≈ 128.5 ppm).[4] For the parent pyrimidine molecule, the carbon atoms adjacent to the nitrogens (C-2, C-4, C-6) are the most deshielded, while C-5 is comparatively more shielded.[2]

  • Substituent Chemical Shift (SCS) Effects: The addition of substituents further modulates these chemical shifts.[4]

    • Electron-Donating Groups (EDGs): A methyl group, as found at the C-5 position, is a weak EDG. It increases the electron density at the carbon to which it is attached (ipso carbon) and, to a lesser extent, at the ortho and para positions, causing an upfield shift (shielding).

    • Electron-Withdrawing Groups (EWGs): A carbaldehyde group, positioned at C-2, is a potent EWG due to both inductive and resonance effects. It strongly withdraws electron density, causing a significant downfield shift (deshielding) of the ipso carbon and other carbons within the conjugated system.[5] The carbonyl carbon of the aldehyde itself produces a highly characteristic resonance in the far downfield region of the spectrum.[6]

The predicted spectrum of this compound is therefore a composite of the intrinsic chemical shifts of the pyrimidine nucleus, perturbed by the opposing electronic effects of the methyl and carbaldehyde substituents.

Predicted ¹³C NMR Spectrum and Signal Assignment

The logical analysis of substituent effects allows for a confident prediction of the chemical shift for each of the six unique carbon atoms in this compound.

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃, with TMS as the reference.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C8 (CHO) 190 - 195The carbonyl carbon of an aldehyde group is highly deshielded and consistently appears in this characteristic downfield region.[5]
C2 162 - 167This carbon is bonded to two electronegative nitrogen atoms and the strongly electron-withdrawing carbaldehyde group, resulting in a very downfield shift.
C4 159 - 164Bonded to two nitrogen atoms, its chemical shift is influenced by both the C-2 aldehyde (deshielding) and the C-5 methyl group (weak shielding). It is expected to be one of the most downfield ring carbons.
C6 156 - 161Bonded to one nitrogen atom. Its position is influenced by the electron-withdrawing effect of the C-2 aldehyde group. It is expected to be slightly upfield from C4.
C5 135 - 140The attachment of the electron-donating methyl group causes a downfield shift for the ipso carbon itself, a known substituent effect in aromatic systems.
C7 (CH₃) 15 - 20The methyl carbon signal appears in the typical upfield aliphatic region, consistent with standard chemical shift ranges.[3][5]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality, interpretable spectrum, a standardized and carefully executed experimental protocol is paramount. This procedure is designed to be self-validating, ensuring data integrity.

Sample Preparation
  • Mass Measurement: Accurately weigh 15-25 mg of high-purity this compound. Rationale: This mass provides a sufficient concentration for ¹³C NMR, which is inherently less sensitive than ¹H NMR, without risking solubility issues.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the sample. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at δ ≈ 77.16 ppm.[7]

  • Internal Standard: Ensure the CDCl₃ contains 0.03% to 0.05% v/v tetramethylsilane (TMS). Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as δ = 0.00 ppm.

  • Dissolution: Vortex the sample vial for 30-60 seconds until the solid is completely dissolved. A brief application of sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the tip of the pipette during transfer. Rationale: Undissolved solids will degrade spectral quality by causing line broadening and interfering with spectrometer shimming.

Spectrometer Configuration & Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: A good shim is critical for achieving sharp, well-resolved spectral lines.

  • Experiment Setup: Load a standard carbon experiment (e.g., 'zgpg30' on a Bruker system), which is a proton-decoupled ¹³C experiment with a 30° pulse.

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). Rationale: This range comfortably covers all expected carbon signals from the aliphatic methyl to the aldehyde carbonyl.

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. Rationale: While ¹³C relaxation times can be long, a 2s delay is a good starting point for a qualitative spectrum. For accurate quantitative analysis, a much longer delay (5x the longest T₁) would be required.

    • Number of Scans (NS): 1024 to 4096. Rationale: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Data Processing Workflow

G FID Raw FID Acquisition FT Fourier Transform (FT) FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Reference Calibration (TMS = 0 ppm) Baseline->Calibrate Integrate Peak Picking & Integration Calibrate->Integrate Final Final Spectrum & Data Table Integrate->Final

Caption: Standard workflow for processing raw NMR Free Induction Decay (FID) data.

  • Fourier Transform: Apply an exponential multiplying function (line broadening of 1-2 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, if TMS is absent, the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in the spectrum.

Confirmational Analysis with 2D NMR

While the predicted assignments are based on sound chemical principles, unambiguous confirmation should be sought using two-dimensional (2D) NMR techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals for H4, H6, and the methyl group to their corresponding carbon resonances (C4, C6, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary (non-protonated) carbons. For instance, the aldehyde proton (H8) would show a correlation to C2, and the methyl protons (H7) would show correlations to C5 and C4/C6, cementing the overall structural assignment.

Conclusion

The ¹³C NMR spectrum of this compound is a distinctive fingerprint of its unique electronic and structural arrangement. The strongly deshielded aldehyde carbonyl carbon, the three distinct downfield aromatic ring carbons, and the shielded aliphatic methyl carbon provide a clear set of signals for identification. By understanding the fundamental principles of substituent effects on the pyrimidine core and adhering to a rigorous experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR data for this compound and its analogues, ensuring the structural integrity of these important molecules in their research and development pipelines.

References

  • Brufani, M., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Bains, W., et al. (2023). Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds. Astrobiology. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726-730. [Link]

  • Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 11, 2026, from [Link]

  • Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1004-1015. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Starkey, L. S. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Cal Poly Pomona. [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved January 11, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 81(15), 6729-6731. [Link]

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mass spectrometry of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 5-Methylpyrimidine-2-carbaldehyde

Executive Summary

This compound is a heterocyclic compound of significant interest as a structural motif and building block in medicinal chemistry and materials science. Accurate analytical characterization is paramount for its use in research and development. Mass spectrometry (MS) stands as a definitive tool for confirming its molecular identity and probing its structure. This guide provides a detailed examination of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the expected fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. This document moves beyond simple data reporting, offering insights into the chemical principles that govern the fragmentation pathways, thereby providing a robust framework for structural elucidation and impurity identification.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a pyrimidine core. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its derivatives a cornerstone of pharmaceutical research with applications as anticancer, antiviral, and antimicrobial agents.[1] The strategic placement of a reactive aldehyde group at the 2-position and a methyl group at the 5-position makes this molecule a versatile precursor for the synthesis of more complex, biologically active molecules.

Molecular Profile:

PropertyValueSource
Chemical Name This compoundIUPAC
Molecular Formula C₆H₆N₂OPubChem[2]
Average Molecular Weight 122.12 g/mol PubChem[2]
Monoisotopic Mass 122.048013 DaPubChem[2]
CAS Number 90905-62-7PubChem[2]

Given its role as a synthetic intermediate, confirming the identity and purity of this compound is a critical step in any synthetic workflow. Mass spectrometry provides unequivocal confirmation of its molecular weight and offers high-confidence structural verification through the analysis of its unique fragmentation patterns.

Foundational Principles: Ionization Methodologies

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment, as it dictates the nature and extent of fragmentation.

  • Electron Ionization (EI): A high-energy, "hard" ionization technique. A 70 eV electron beam bombards the molecule, causing the ejection of an electron to form a radical cation (M•⁺).[3] The significant excess energy deposited into this molecular ion leads to extensive and reproducible fragmentation.[4] This makes EI-MS, often coupled with Gas Chromatography (GC), ideal for creating a structural "fingerprint" and for library matching. For stable heterocyclic systems like pyrimidines, the molecular ion is typically prominent.[5]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers molecules from solution to the gas phase as intact ions.[6] For nitrogen-containing heterocycles, ionization occurs via protonation in an acidic mobile phase, yielding an even-electron [M+H]⁺ ion.[7] ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) and is used to analyze thermally labile or non-volatile compounds. Fragmentation is not spontaneous but is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

Analysis by Electron Ionization Mass Spectrometry (EI-MS)

EI-MS provides a detailed fragmentation map, which is invaluable for unambiguous structural confirmation. The stability of the pyrimidine ring suggests that the molecular ion will be clearly observable.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a mass spectrometer equipped with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200.

Predicted EI Fragmentation Pathways

The fragmentation of this compound is dictated by the interplay between the stable aromatic ring and the reactive aldehyde group.

  • Molecular Ion (M•⁺, m/z 122): The initial species formed is the radical cation with a predicted m/z of 122. Due to the aromaticity of the pyrimidine ring, this ion is expected to be relatively stable and thus produce a prominent peak in the spectrum.[5]

  • Loss of a Hydrogen Radical ([M-H]⁺, m/z 121): A characteristic fragmentation of aldehydes involves the cleavage of the C-H bond, resulting in the loss of a hydrogen radical.[4] This forms a highly stable acylium cation, which is often the base peak for aromatic aldehydes.

  • Loss of the Formyl Radical ([M-CHO]⁺, m/z 93): Cleavage of the bond between the pyrimidine ring and the aldehyde group leads to the loss of a formyl radical (•CHO, 29 Da).[4] This results in a fragment ion corresponding to the 5-methylpyrimidine cation at m/z 93.

  • Loss of Carbon Monoxide ([M-H-CO]⁺, m/z 93): The acylium ion at m/z 121 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the same 5-methylpyrimidine cation at m/z 93.

  • Ring Fragmentation (e.g., Loss of HCN): Pyrimidine and its derivatives are known to undergo ring cleavage by eliminating hydrogen cyanide (HCN, 27 Da).[8] This fragmentation is likely to occur from the m/z 93 ion, leading to a smaller fragment at m/z 66.

Summary of Predicted EI Fragments
m/zProposed StructureNeutral LossMechanistic Rationale
122[C₆H₆N₂O]•⁺-Molecular Ion
121[C₆H₅N₂O]⁺H•Formation of a stable acylium cation
93[C₅H₅N₂]⁺CHO• or (H• + CO)Loss of the formyl group or sequential loss from the acylium ion
66[C₄H₄N]⁺HCNCharacteristic pyrimidine ring cleavage
Visualization of EI Fragmentation

EI_Fragmentation M Molecular Ion (M•⁺) m/z 122 M_minus_H [M-H]⁺ m/z 121 (Acylium Cation) M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 93 M->M_minus_CHO - CHO• M_minus_H->M_minus_CHO - CO Fragment_66 [C₄H₄N]⁺ m/z 66 M_minus_CHO->Fragment_66 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is the method of choice for samples in solution and when coupling to liquid chromatography. The fragmentation of the protonated molecule provides complementary structural information to EI data.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: Utilize a Liquid Chromatograph coupled to a mass spectrometer with an ESI source and MS/MS capabilities (e.g., a Triple Quadrupole, Ion Trap, or Q-TOF).

  • LC Conditions (Optional, for mixture analysis):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI, positive ion.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 150°C.

    • Full Scan (MS1): Scan from m/z 50 to 250 to identify the parent ion.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 123) and apply collision energy (e.g., 10-30 eV, requires optimization) to induce fragmentation.

Predicted ESI-MS/MS Fragmentation Pathways

Fragmentation in ESI-MS/MS occurs from an even-electron precursor, the protonated molecule [M+H]⁺, and thus follows different rules than the radical-driven fragmentation of EI. Protonation will occur on one of the basic pyrimidine nitrogen atoms.

  • Parent Ion ([M+H]⁺, m/z 123): In the acidic ESI environment, the molecule readily accepts a proton on a ring nitrogen, forming the pseudomolecular ion at m/z 123. This will be the precursor ion for MS/MS analysis.

  • Loss of Carbon Monoxide ([M+H-CO]⁺, m/z 95): A likely fragmentation pathway for the protonated aldehyde involves the loss of a neutral CO molecule (28 Da). This would lead to a fragment ion at m/z 95.

  • Loss of Water ([M+H-H₂O]⁺, m/z 105): Although less common for aldehydes, a rearrangement followed by the loss of water (18 Da) is a possible fragmentation channel under CID conditions.

  • Ring Cleavage: Similar to EI, fragmentation of the pyrimidine ring can occur, although the specific neutral losses might differ due to the presence of the additional proton. For instance, loss of HCN (27 Da) from the m/z 95 fragment could produce an ion at m/z 68.

Summary of Predicted ESI-MS/MS Fragments
Precursor m/zFragment m/zProposed StructureNeutral LossMechanistic Rationale
123123[C₆H₇N₂O]⁺-Protonated Molecular Ion
12395[C₅H₇N₂]⁺COLoss of carbon monoxide from the protonated aldehyde
123105[C₆H₅N₂]⁺H₂ORearrangement and loss of water
9568[C₄H₆N]⁺HCNRing cleavage from the m/z 95 fragment
Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation MH Precursor Ion [M+H]⁺ m/z 123 Frag_95 [M+H-CO]⁺ m/z 95 MH->Frag_95 - CO Frag_105 [M+H-H₂O]⁺ m/z 105 MH->Frag_105 - H₂O Frag_68 [C₄H₆N]⁺ m/z 68 Frag_95->Frag_68 - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The two primary ionization techniques, EI and ESI, offer complementary data for unequivocal identification.

  • Under EI-MS, the key diagnostic ions are the molecular ion at m/z 122 , the acylium cation from the loss of a hydrogen radical at m/z 121 , and the fragment from the loss of the formyl group at m/z 93 .

  • Under ESI-MS/MS, the analysis begins with the protonated molecule at m/z 123 , which primarily fragments via the loss of carbon monoxide to produce a characteristic ion at m/z 95 .

By understanding these predictable fragmentation pathways, researchers can confidently identify this compound in complex reaction mixtures, assess its purity, and characterize its derivatives, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kind, T., et al. (2018). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 8(4), 67. Available at: [Link]

  • Gaber, A. M., et al. (2009). Electron ionization mass spectra of some fused pyrimidinone derivatives. Journal of Saudi Chemical Society, 13(2), 195-200.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Ard, S. G. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]

  • Guo, T., & Cooks, R. G. (2020). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society, 142(42), 18147-18154. Available at: [Link]

  • Leito, I., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 323-346. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

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FT-IR analysis of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 5-Methylpyrimidine-2-carbaldehyde

Authored by a Senior Application Scientist

Foreword: The Vibrational Signature of a Key Pharmaceutical Building Block

This compound stands as a crucial heterocyclic aldehyde, a molecular scaffold of significant interest in medicinal chemistry and drug development. Its structural nuances, comprising a pyrimidine ring, a methyl substituent, and an aldehyde functional group, give rise to a unique vibrational profile. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to elucidate and verify the molecular structure of this compound. This guide provides a comprehensive exploration of the , from first principles of spectral interpretation to detailed experimental protocols, designed for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting the FT-IR Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. An understanding of these individual contributions is paramount for accurate spectral interpretation.

The Pyrimidine Ring: Aromatic Heterocyclic Vibrations

The pyrimidine ring, an aromatic heterocycle, exhibits a series of characteristic vibrations:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly higher than 3000 cm⁻¹[1][2].

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring will produce a series of medium to strong absorptions in the 1600-1400 cm⁻¹ region[1][3]. For pyrimidine derivatives, C=N stretching is typically observed between 1570–1620 cm⁻¹[3].

  • In-plane and Out-of-plane Bending: C-H in-plane bending vibrations can be found in the 1250-1000 cm⁻¹ range, though they are often weak[1]. The out-of-plane ("oop") C-H bending bands are characteristic of the substitution pattern on the aromatic ring and typically appear in the 900-675 cm⁻¹ region[1].

The Aldehyde Group: A Key Carbonyl Signature

The aldehyde functional group provides some of the most distinct peaks in the FT-IR spectrum:

  • C=O Stretching: The carbonyl (C=O) stretch is a strong and sharp absorption. For an aldehyde conjugated to an aromatic ring, this peak is expected in the range of 1710-1685 cm⁻¹[4][5][6].

  • C-H Stretching (Fermi Doublet): A hallmark of aldehydes is the C-H stretching of the aldehyde proton. This typically appears as one or two moderate intensity bands in the 2830-2695 cm⁻¹ region[4]. A peak around 2720 cm⁻¹ is often a key diagnostic feature for an aldehyde[4][7].

The Methyl Group: Aliphatic Vibrations

The methyl group attached to the pyrimidine ring will contribute the following vibrations:

  • C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl C-H bonds will result in absorptions in the 3000-2850 cm⁻¹ range[8][9].

  • C-H Bending: The asymmetric (scissoring) and symmetric (rocking) bending vibrations of the methyl group are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively[8][9].

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the meticulousness of the sample preparation and data acquisition. This compound is a solid at room temperature, making several sampling techniques viable[10][11].

Sample Preparation: A Critical Step for Quality Data

The choice of sample preparation method depends on the available instrumentation and the desired spectral quality.

2.1.1. Potassium Bromide (KBr) Pellet Method

This traditional transmission method is often used for solid samples to obtain high-resolution spectra.

  • Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of this compound[12].

  • Mixing: Add 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the ground sample. KBr is transparent in the mid-IR range[12][13].

  • Homogenization: Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet[12].

  • Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer for analysis[12].

2.1.2. Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and popular technique that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean[12]. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface[12].

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal[12].

  • Analysis: Acquire the FT-IR spectrum.

Instrumentation and Data Acquisition

The following parameters are recommended for acquiring the FT-IR spectrum of this compound:

  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum should be collected under the same conditions as the sample spectrum to correct for atmospheric and instrumental contributions.

Workflow for FT-IR Analysis

The logical progression from sample to data interpretation is crucial for reliable results.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (Solid) Prep Choose Method: - KBr Pellet - ATR Sample->Prep KBr Grind & Press KBr Pellet Prep->KBr Transmission ATR Place on ATR Crystal Prep->ATR Reflectance Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR->Spectrometer Background Acquire Background Spectrum Spectrometer->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Ratio Sample/ Background SampleScan->Process Spectrum Generate FT-IR Spectrum (Absorbance vs. Wavenumber) Process->Spectrum Interpret Peak Assignment & Structural Confirmation Spectrum->Interpret

Sources

An In-depth Technical Guide to the Purification of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrimidine-2-carbaldehyde is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a diverse array of biologically active molecules. The purity of this aldehyde is paramount, as even trace impurities can propagate through multi-step syntheses, ultimately compromising the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust purification strategies for this compound. Moving beyond mere procedural descriptions, this document elucidates the underlying chemical principles that govern the selection of purification methodologies, empowering the reader to troubleshoot and optimize separations based on specific impurity profiles. We will delve into the intricacies of column chromatography, recrystallization, and chemical purification via bisulfite adduct formation, offering field-proven insights and step-by-step protocols.

Introduction: The Critical Role of Purity

This compound (C₆H₆N₂O, MW: 122.12 g/mol ) is a solid at room temperature and is characterized by the presence of a reactive aldehyde functional group attached to a methylated pyrimidine ring.[1][2][3] This unique combination of a nucleophilic pyrimidine core and an electrophilic aldehyde moiety makes it a versatile synthon. However, the very reactivity that makes this compound valuable also renders it susceptible to the formation of impurities during synthesis and storage. Common impurities often include the corresponding carboxylic acid (from oxidation), unreacted starting materials, and by-products from side reactions.[4] The presence of these impurities can have significant downstream consequences, including:

  • Reduced Reaction Yields: Impurities can interfere with subsequent chemical transformations, leading to lower overall yields.

  • Formation of Undesired By-products: Impurities can participate in side reactions, complicating the purification of downstream intermediates and the final API.

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, potentially leading to off-target effects or reduced efficacy of the intended drug candidate.

  • Regulatory Hurdles: Stringent regulatory requirements for pharmaceutical compounds necessitate a well-characterized and highly pure API.

Therefore, a thorough understanding and skillful execution of purification techniques are not merely procedural necessities but are fundamental to the integrity and success of the drug development process.

Pre-Purification Characterization: Know Your Enemy

Before embarking on any purification strategy, a comprehensive analysis of the crude this compound is essential. This initial characterization will inform the selection of the most appropriate purification method.

Analytical Techniques for Purity Assessment:

A multi-pronged analytical approach is recommended to obtain a clear picture of the impurity profile.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities.
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the desired product and identification of structurally related impurities.
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of the number of components in the crude mixture and for monitoring the progress of purification.[5]

These techniques provide crucial data on the number and relative abundance of impurities, which is foundational for designing an effective purification workflow.

Strategic Approaches to Purification

The choice of purification method is dictated by the physical and chemical properties of this compound and its impurities. The primary strategies include column chromatography, recrystallization, and chemical purification.

Purification Strategy Selection Workflow

Purification_Strategy start Crude 5-Methylpyrimidine- 2-carbaldehyde analytical Purity Assessment (HPLC, GC, NMR, TLC) start->analytical decision Impurity Profile Analysis analytical->decision chromatography Column Chromatography decision->chromatography  Complex Mixture / Similar Polarity recrystallization Recrystallization decision->recrystallization  Solid with Suitable Solubility Profile bisulfite Bisulfite Adduct Formation decision->bisulfite  Aldehyde-Specific Impurities pure_product Pure Product (>98%) chromatography->pure_product recrystallization->pure_product bisulfite->pure_product

Caption: Decision workflow for selecting the optimal purification strategy.

Column Chromatography: The Workhorse of Separation

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For this compound, silica gel is the most common stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Silica gel, a polar adsorbent, is effective for separating moderately polar compounds like aromatic aldehydes. Its slightly acidic nature can sometimes cause decomposition of sensitive aldehydes; however, this is less of a concern for the relatively stable pyrimidine scaffold.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A solvent system of low to moderate polarity is typically employed. A common starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or diethyl ether.[4] The optimal ratio is determined empirically using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from both more polar and less polar impurities.

Step-by-Step Protocol for Column Chromatography:
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid channels that would compromise separation.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity if necessary to elute the desired compound.[4]

  • Fraction Collection: Collect fractions and monitor their composition using TLC.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization: Leveraging Solubility Differences

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found.[6] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[7]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate, or mixtures such as hexane/acetone.[7]

  • Cooling Rate: A slow cooling rate is crucial for the formation of large, well-defined crystals, which tend to exclude impurities from their crystal lattice.[6] Rapid cooling can lead to the precipitation of an impure solid.[6]

Step-by-Step Protocol for Recrystallization:
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Chemical Purification via Bisulfite Adduct Formation: An Elegant Solution for Aldehyde Purification

This method offers a highly specific way to separate aldehydes from non-aldehyde impurities.[8] It relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.[9]

Mechanistic Insight:

The lone pair of electrons on the sulfur atom of the bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to form the stable, water-soluble bisulfite addition product.

Step-by-Step Protocol for Bisulfite Adduct Formation:
  • Adduct Formation: Dissolve the crude material in a suitable organic solvent (e.g., methanol) and treat it with a saturated aqueous solution of sodium bisulfite.[9] Shake the mixture vigorously to promote the formation of the adduct.

  • Extraction: Add water and an immiscible organic solvent (e.g., a mixture of ethyl acetate and hexanes) to the mixture.[9] The bisulfite adduct will partition into the aqueous layer, while non-aldehyde impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers using a separatory funnel.

  • Regeneration of the Aldehyde: The aldehyde can be regenerated from the aqueous layer by treatment with a base (e.g., sodium carbonate or sodium hydroxide), which reverses the addition reaction.[8]

  • Final Extraction and Isolation: Extract the liberated aldehyde with a fresh portion of an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

Workflow for Bisulfite Adduct Purification

Bisulfite_Purification crude Crude Aldehyde in Organic Solvent add_bisulfite Add Saturated Aq. Sodium Bisulfite crude->add_bisulfite shake Vigorous Shaking add_bisulfite->shake extract Liquid-Liquid Extraction (Water/Organic Solvent) shake->extract aqueous_layer Aqueous Layer (Bisulfite Adduct) extract->aqueous_layer organic_layer Organic Layer (Non-Aldehyde Impurities) extract->organic_layer basify Basify to Regenerate Aldehyde aqueous_layer->basify final_extract Extract with Fresh Organic Solvent basify->final_extract pure_aldehyde Pure Aldehyde final_extract->pure_aldehyde

Caption: Step-by-step workflow for purification via bisulfite adduct formation.

Handling, Storage, and Stability

Purified this compound should be handled with appropriate personal protective equipment, as it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[2][10] Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A judicious choice of purification strategy, based on a thorough analytical characterization of the crude material, is essential for obtaining a product of high purity. Column chromatography offers versatility for complex mixtures, recrystallization is an efficient method for solid compounds with favorable solubility profiles, and bisulfite adduct formation provides a highly specific approach for removing non-aldehyde impurities. By understanding the chemical principles behind each technique and following robust, well-documented protocols, researchers can ensure the quality and integrity of this vital synthetic intermediate, thereby contributing to the successful development of new medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • CMU.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • ResearchGate. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Researches on Pyrimidines. CXL. Pyrimidines Derived from Carbethoxymalonic Aldehyde. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Pyrido@,3-d]pyrimidines from Malonaldehydesl. Retrieved from [https://electronicsandbooks.com/eab1/manual/Chemistry/Organic/Heterocyclic/Pyrido@,3-d]pyrimidines%20from%20Malonaldehydesl%20.pdf]([Link])

  • National Center for Biotechnology Information. (n.d.). 5-Methylpyridine-2-carbaldehyde. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

Sources

stability and storage of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-Methylpyrimidine-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive analysis of the chemical stability, optimal storage conditions, and handling protocols for this compound. As a pivotal intermediate in synthetic and medicinal chemistry, ensuring the integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. The following sections synthesize technical data with field-proven insights to provide a self-validating framework for its use.

Core Chemical Profile and Inherent Reactivity

This compound is a heterocyclic aromatic aldehyde featuring a pyrimidine ring substituted with a methyl group at the 5-position and a formyl (aldehyde) group at the 2-position. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the aldehyde group, making it highly susceptible to both nucleophilic attack and oxidation. This inherent reactivity is the primary driver of its degradation and dictates the stringent storage and handling procedures required.

A summary of its key physicochemical properties is provided below.

PropertyValue
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
Appearance Off-white to yellow or brown solid/powder
Melting Point 78-82 °C
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)

Primary Degradation Pathways: A Mechanistic Overview

The principal routes of degradation for this compound are oxidation and hydration, both of which compromise the integrity of the aldehyde functionality.

Oxidation to Carboxylic Acid

The aldehyde group is readily oxidized to the corresponding 5-methylpyrimidine-2-carboxylic acid. This transformation is a common failure mode for aldehyde-containing compounds and can be initiated by atmospheric oxygen. The process is often accelerated by exposure to light and the presence of trace metal impurities, which can catalyze the oxidation process. The formation of this acidic impurity not only reduces the yield of desired reactions but can also introduce unwanted side reactions.

Oxidation_Pathway Reactant 5-Methylpyrimidine- 2-carbaldehyde Product 5-Methylpyrimidine- 2-carboxylic acid Reactant->Product [O] Air, Light, Metal Traces Storage_Protocol cluster_long_term Long-Term Storage Protocol A Receive or Synthesize Compound B Use Amber Vial with PTFE-lined Cap A->B C Purge Headspace with Argon or Nitrogen B->C D Store at -20°C C->D E Place in Desiccator D->E

Methodological & Application

Application Notes: 5-Methylpyrimidine-2-carbaldehyde as a Versatile Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2] As an essential component of DNA and RNA, its derivatives are well-positioned to interact with biological targets like enzymes and receptors.[1][2] This has led to a surge in the development of pyrimidine-based drugs with a vast spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] A particularly fruitful area of research has been the design of kinase inhibitors, where the pyrimidine motif often serves as an ATP-mimetic hinge-binder, effectively shutting down aberrant signaling pathways that drive diseases like cancer.[4][5][6]

5-Methylpyrimidine-2-carbaldehyde emerges as a highly valuable and strategic building block in this context. Its structure marries the biologically significant 5-methylpyrimidine core with the versatile reactivity of an aldehyde functional group. This aldehyde acts as a synthetic linchpin, enabling chemists to readily introduce a diverse array of molecular fragments through robust and well-established chemical transformations.[7][8]

This guide provides an in-depth exploration of this compound's utility, moving beyond mere procedural descriptions. We will dissect the causality behind key experimental choices and furnish detailed, field-proven protocols for its most critical applications, empowering researchers in their quest to develop next-generation therapeutics.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. Below is a summary of key properties and safety information for this compound.

PropertyValueReference
IUPAC Name This compound[9]
Molecular Formula C₆H₆N₂O[9]
Molecular Weight 122.12 g/mol [9]
CAS Number 90905-62-7[9]
Appearance Solid[10]
Melting Point 68-69 °C[10]
Boiling Point 213.7 ± 13.0 °C at 760 mmHg[10]
SMILES CC1=CN=C(N=C1)C=O[9]

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Signal Word: Warning.[10]

  • Pictogram: GHS07 (Harmful).

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Core Application I: C-C Bond Formation via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[11][12] For drug development, this transformation is invaluable for constructing carbon-carbon bonds, enabling the connection of the pyrimidine core to other pharmacophoric elements via a vinyl linker, a common motif in kinase inhibitors.

Scientific Rationale: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic aldehyde carbon. This forms a transient four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and the highly stable triphenylphosphine oxide.[11][13] The formation of this thermodynamically stable P=O bond is the primary driving force for the reaction.[13] The choice of base to generate the ylide is critical; for unstabilized ylides (derived from alkyl halides), strong, non-nucleophilic bases like n-butyllithium or sodium hydride are required to deprotonate the phosphonium salt precursor.[14]

Wittig_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination Ph3P Triphenylphosphine PhosphoniumSalt Phosphonium Salt Ph3P->PhosphoniumSalt SN2 AlkylHalide Alkyl Halide (R-CH2-X) AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde 5-Methylpyrimidine- 2-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Target Alkene Oxaphosphetane->Alkene Retro-[2+2] Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow for the Wittig olefination reaction.
Protocol 1: Synthesis of 2-(2-Arylvinyl)-5-methylpyrimidine

Reaction Scheme: Wittig Reaction Scheme (Note: An illustrative image would be placed here in a final document. For this output, a descriptive caption is used.) Figure 1: Wittig reaction between this compound and an aryl-substituted phosphorus ylide.

Materials and Reagents:

ReagentMWAmountMmolEquiv.
(Arylmethyl)triphenylphosphonium halide-e.g., 2.15 g5.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL--
n-Butyllithium (n-BuLi), 2.5 M in hexanes-2.0 mL5.01.1
This compound122.120.55 g4.51.0
Saturated aq. NH₄Cl-20 mL--
Ethyl Acetate-50 mL--
Brine-20 mL--
Anhydrous MgSO₄----

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the (arylmethyl)triphenylphosphonium halide (1.1 equiv) and anhydrous THF (30 mL). Cool the resulting suspension to 0 °C in an ice bath.

  • Add n-butyllithium solution (1.1 equiv) dropwise via syringe over 10 minutes. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(2-arylvinyl)-5-methylpyrimidine.

Core Application II: Synthesis of Bioactive Amines via Reductive Amination

Reductive amination is arguably one of the most powerful methods for synthesizing amines, a functional group central to a vast number of pharmaceuticals due to its ability to form hydrogen bonds and salt bridges. This one-pot reaction efficiently couples the pyrimidine aldehyde with a primary or secondary amine, followed by in-situ reduction of the intermediate imine/iminium ion to furnish the target amine.[15][16]

Scientific Rationale: The success of this one-pot procedure hinges on the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to reduce the C=N double bond of the imine intermediate.[15] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this purpose.[15] Its steric bulk and electron-withdrawing acetate groups temper its reactivity towards aldehydes, while it readily reduces the more electrophilic protonated imine (iminium ion) that forms in solution. This selectivity prevents the wasteful formation of the corresponding alcohol from the starting aldehyde.

Reductive_Amination_Workflow Aldehyde 5-Methylpyrimidine- 2-carbaldehyde Imine Imine / Iminium Ion Intermediate Aldehyde->Imine Condensation Amine Primary/Secondary Amine (R1R2NH) Amine->Imine Product Target Amine Imine->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Product

Caption: Workflow for one-pot reductive amination.
Protocol 2: One-Pot Synthesis of N-Substituted-(5-methylpyrimidin-2-yl)methanamine

Reaction Scheme: Reductive Amination Scheme (Note: An illustrative image would be placed here in a final document. For this output, a descriptive caption is used.) Figure 2: Reductive amination of this compound with a primary amine.

Materials and Reagents:

ReagentMWAmountMmolEquiv.
This compound122.120.50 g4.11.0
Primary or Secondary Amine--4.51.1
1,2-Dichloroethane (DCE)-40 mL--
Sodium Triacetoxyborohydride211.941.04 g4.91.2
Saturated aq. NaHCO₃-25 mL--
Dichloromethane (DCM)-60 mL--
Brine-25 mL--
Anhydrous Na₂SO₄----

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the desired amine (1.1 equiv), and 1,2-dichloroethane (40 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 15 minutes. Caution: Initial addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (25 mL).

  • Stir the biphasic mixture vigorously for 15 minutes. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amine.

Core Application III: Reduction to (5-Methylpyrimidin-2-yl)methanol

The reduction of the aldehyde to its corresponding primary alcohol is a fundamental transformation that converts the electrophilic aldehyde into a versatile nucleophilic precursor. The resulting alcohol, (5-methylpyrimidin-2-yl)methanol, can be readily used in subsequent reactions such as etherifications (e.g., Williamson ether synthesis), esterifications, or conversions to leaving groups (e.g., tosylates) for nucleophilic substitution reactions.

Scientific Rationale: For this simple reduction, a mild and cost-effective reducing agent like sodium borohydride (NaBH₄) is ideal. It is highly effective for reducing aldehydes and ketones while being compatible with many other functional groups. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol, and its workup is significantly more straightforward and safer.

Reduction_Workflow Aldehyde 5-Methylpyrimidine- 2-carbaldehyde Alcohol (5-Methylpyrimidin- 2-yl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH4, MeOH)

Sources

Introduction: The Strategic Value of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-Methylpyrimidine-2-carbaldehyde for Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage with a wide range of biological targets.[1][2] As a privileged structure, the pyrimidine ring is a key building block in DNA and RNA and is found in many commercial drugs.[2] this compound emerges as a particularly valuable heterocyclic aldehyde, serving as a versatile precursor for the synthesis of diverse and complex molecular architectures.[3][4] Its aldehyde functionality at the 2-position provides a reactive handle for a multitude of chemical transformations, while the methyl group at the 5-position can influence solubility, metabolic stability, and target binding affinity.

This guide provides an in-depth exploration of the key reactions of this compound, offering detailed protocols and mechanistic insights tailored for researchers in drug discovery and development. The methodologies described herein are designed to be robust and adaptable, enabling the efficient generation of compound libraries for screening and lead optimization.

Core Synthetic Transformations & Applications

The aldehyde group of this compound is the primary site of reactivity, allowing for its elaboration into a variety of functional groups and molecular scaffolds. The principal reactions—reductive amination, Wittig olefination, and Schiff base formation—are fundamental tools for leveraging this building block in drug design.

G main This compound sub1 Primary/Secondary Amine + Reducing Agent main->sub1 Reductive Amination sub2 Phosphonium Ylide (Wittig Reagent) main->sub2 Wittig Reaction sub3 Primary Amine main->sub3 Schiff Base Formation sub4 Enolate/Enol main->sub4 Aldol Addition prod1 Substituted Amines sub1->prod1 prod2 Alkenes sub2->prod2 prod3 Schiff Bases (Imines) sub3->prod3 prod4 β-Hydroxy Carbonyls (Aldol Adducts) sub4->prod4

Figure 1: Key synthetic pathways originating from this compound.

Reductive Amination: Accessing Novel Amine Derivatives

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[5] This one-pot reaction is highly efficient for generating diverse libraries of secondary and tertiary amines, which are prevalent in pharmaceutically active compounds.

Scientific Rationale & Mechanistic Insight

The reaction proceeds in two main steps:

  • Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine) or an iminium ion. This step is typically favored under weakly acidic conditions which facilitate the dehydration of the hemiaminal.

  • Reduction: A reducing agent, chosen for its selectivity, reduces the C=N double bond of the imine/iminium ion to yield the final amine.[6]

A critical aspect of this protocol is the choice of the reducing agent. While strong hydrides like NaBH₄ can reduce both the starting aldehyde and the intermediate imine, milder, more selective reagents are preferred. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice as it is less reactive towards the aldehyde but highly effective at reducing the protonated imine intermediate, minimizing side reactions.[6]

G A Aldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine/Iminium Ion B->C - H₂O D Final Amine C->D Reduction (e.g., NaBH(OAc)₃)

Figure 2: Workflow for the Reductive Amination reaction.

Protocol: Synthesis of N-Benzyl-1-(5-methylpyrimidin-2-yl)methanamine

Objective: To synthesize a secondary amine derivative via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 122 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Amine Addition: Add benzylamine (112 mg, 1.05 mmol) to the solution. If desired, a catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in portions over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL). Stir vigorously for 10 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Data Summary Table:

Reactant AmineExpected Product StructureApplication Area
AnilineN-phenyl-1-(5-methylpyrimidin-2-yl)methanamineKinase Inhibitors
Morpholine4-((5-methylpyrimidin-2-yl)methyl)morpholineCNS-active agents
Piperidine2-((5-methylpyrimidin-2-yl)methyl)piperidineGPCR Modulators

Wittig Reaction: C-C Bond Formation for Alkenes

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[7][8] This reaction is invaluable for installing exocyclic double bonds or for extending carbon chains with defined stereochemistry, which is crucial for probing the structure-activity relationships of drug candidates.[9]

Scientific Rationale & Mechanistic Insight

The reaction involves a triphenyl phosphonium ylide (the Wittig reagent) reacting with the aldehyde.[7] The mechanism is generally accepted to proceed through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate.[7][10] This intermediate then collapses, driven by the formation of the highly stable triphenylphosphine oxide byproduct, to yield the desired alkene.[10]

The stereochemical outcome (Z vs. E alkene) depends on the stability of the ylide. Non-stabilized ylides (e.g., from simple alkyl halides) typically give the (Z)-alkene, while stabilized ylides (with electron-withdrawing groups) favor the (E)-alkene.[10]

Protocol: Synthesis of 5-Methyl-2-styrylpyrimidine

Objective: To synthesize an alkene derivative via the Wittig reaction using a stabilized ylide.

Materials:

  • This compound (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Strong Base (e.g., n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated ammonium chloride solution (NH₄Cl)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, syringe

Procedure:

  • Ylide Generation: In a flame-dried, three-neck flask under a strict nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (123 mg, 1.1 mmol) as a solid or a solution in THF. The solution will typically develop a deep color (orange/red), indicating the formation of the ylide. Stir at this temperature for 30 minutes. Trustworthiness Note: Ensuring anhydrous conditions is critical for the successful generation of the ylide.

  • Aldehyde Addition: Dissolve this compound (122 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C using a syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Work-up: Quench the reaction by adding saturated NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the product.

Schiff Base Formation: Precursors to Complex Heterocycles and Ligands

The condensation of this compound with primary amines provides a straightforward route to Schiff bases (imines). These compounds are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of more complex molecules, including metal complexes and reduced amine derivatives.[11][12][13]

Protocol: General Synthesis of a 5-Methylpyrimidine-2-yl Schiff Base

Objective: To form an imine via direct condensation with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted Primary Amine (e.g., 2-amino-benzimidazole) (1.0 eq)[11]

  • Methanol or Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolution: Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Amine Addition: Add the primary amine (1.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.[14] In many cases, the product will precipitate out of the solution upon formation. For less reactive amines, the mixture can be heated to reflux for 2-4 hours to drive the reaction to completion.

  • Isolation: If a precipitate forms, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The purity is often high enough for subsequent steps, but recrystallization can be performed if necessary.

Conclusion and Future Outlook

This compound is a high-value building block for modern medicinal chemistry. Its straightforward reactivity through pathways like reductive amination, Wittig olefination, and Schiff base formation provides reliable and efficient access to a vast chemical space of pyrimidine derivatives. The protocols detailed in this guide serve as a validated starting point for researchers aiming to synthesize novel compounds for drug discovery programs targeting a wide array of diseases, from cancer to infectious and neurological disorders.[2][4] Further exploration of this scaffold is highly warranted and promises to yield new therapeutic candidates with improved potency and pharmacological profiles.

References

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  • Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research.
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  • Ohno, K., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7853-7865. Available at: [Link]

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  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(2), 346. Available at: [Link]

  • Kumar, S., et al. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Egyptian National Cancer Institute, 32(1), 21. Available at: [Link]

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  • Hueso-Ureña, F., et al. (2001). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Journal of Inorganic Biochemistry, 85(2-3), 135-143.
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  • Al-Jbouri, F. H. A., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Karbala International Journal of Modern Science, 9(4), 633-640.
  • Hocek, M., et al. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 16(26), 4826-4837. Available at: [Link]

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  • da Silva, C. M. F., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Antibiotics, 11(10), 1332. Available at: [Link]

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Application Notes and Protocols for 5-Methylpyrimidine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence in nature as a key component of nucleobases has made it a privileged scaffold in drug design. Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This versatility stems from the pyrimidine core's ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems and participating in crucial hydrogen bonding with protein targets.[1]

Within the diverse landscape of pyrimidine-based building blocks, 5-Methylpyrimidine-2-carbaldehyde emerges as a particularly valuable and versatile intermediate for the synthesis of complex bioactive molecules. Its unique structural features—a reactive aldehyde group at the 2-position and a methyl group at the 5-position—provide medicinal chemists with a powerful tool for molecular elaboration and the introduction of diverse functionalities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in modern medicinal chemistry. We will delve into its physicochemical properties, safe handling procedures, and provide detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for successful and safe experimentation.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₆H₆N₂OPubChem[4]
Molecular Weight 122.12 g/mol PubChem[4]
Appearance SolidSigma-Aldrich[5]
Melting Point 68-69 °CSigma-Aldrich
Boiling Point 213.7 ± 13.0 °C at 760 mmHgChemSrc[6]
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.General Knowledge
CAS Number 90905-62-7PubChem[4]
Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood.[4] Adherence to standard laboratory safety protocols is essential.

Hazard Identification: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles.[7][8]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[9]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[10]

First Aid Measures: [7][8]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Synthetic Utility in Medicinal Chemistry: A Gateway to Bioactive Molecules

The aldehyde functionality of this compound serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are instrumental in the construction of complex molecular architectures found in numerous drug candidates. The pyrimidine core, in turn, often plays a crucial role in the molecule's interaction with its biological target.

Application in the Synthesis of Kinase Inhibitors

A significant application of pyrimidine derivatives lies in the development of protein kinase inhibitors.[11] The pyrimidine scaffold can mimic the purine ring of ATP, allowing for competitive binding to the kinase active site. 2,4-Diaminopyrimidine derivatives, in particular, have been extensively explored as potent kinase inhibitors.[12][13][14] While direct synthesis of a marketed drug from this compound is not prominently documented, its utility as a starting material for generating libraries of potential kinase inhibitors is evident. The following sections provide detailed protocols for key reactions that can be employed to synthesize diverse pyrimidine-based compounds for screening and lead optimization.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of derivatives from this compound.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrimidines

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[15][16][17] This reaction is widely used in the synthesis of intermediates for pharmaceuticals and other fine chemicals.[18]

Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and malononitrile (1.1 eq).

  • Add absolute ethanol to dissolve the reactants (approximately 10-15 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Results: The product, (E)-2-((5-methylpyrimidin-2-yl)methylene)malononitrile, is typically a solid. The structure can be confirmed by spectroscopic methods.

  • ¹H NMR: Expect a singlet for the vinylic proton, signals for the pyrimidine ring protons, and a singlet for the methyl group protons.

  • ¹³C NMR: Expect signals for the nitrile carbons, the carbons of the pyrimidine ring, the vinylic carbons, and the methyl carbon.

  • IR: Expect a strong absorption band for the nitrile (C≡N) stretch around 2220 cm⁻¹.

Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[19][20][21][22] It is particularly valuable for its high degree of regioselectivity, with the double bond forming specifically at the position of the original carbonyl group.[21][22]

Reaction Scheme:

Caption: Wittig reaction of this compound.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet)

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) to the flask and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium solution (1.05 eq) dropwise via the dropping funnel. A color change to deep red or orange indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-ethenyl-5-methylpyrimidine.

Expected Results: The product, 2-ethenyl-5-methylpyrimidine, is typically an oil or a low-melting solid.

  • ¹H NMR: Expect signals for the vinylic protons (a doublet of doublets for the terminal CH and two doublets for the internal CH₂), signals for the pyrimidine ring protons, and a singlet for the methyl group.

  • ¹³C NMR: Expect signals for the vinylic carbons, the carbons of the pyrimidine ring, and the methyl carbon.

  • MS (EI): Expect a molecular ion peak corresponding to the mass of the product.

Protocol 3: Reductive Amination for the Synthesis of Pyrimidine-based Amines

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[23] This one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.[23]

Reaction Scheme:

Caption: Reductive amination of this compound.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Dissolve the reactants in dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, so slow addition is recommended.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted-(5-methylpyrimidin-2-yl)methanamine.

Expected Results: The product will be a secondary or tertiary amine, depending on the starting amine used.

  • ¹H NMR: Expect the disappearance of the aldehyde proton signal and the appearance of a new signal for the methylene group protons adjacent to the nitrogen. The chemical shift and multiplicity of the other protons will also be informative.

  • ¹³C NMR: Expect the disappearance of the aldehyde carbonyl carbon signal and the appearance of a new signal for the methylene carbon.

  • MS (ESI): Expect a protonated molecular ion peak [M+H]⁺ corresponding to the mass of the product.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a convenient entry point for the synthesis of a wide range of pyrimidine-based compounds with potential therapeutic applications. The protocols detailed in this application note for Knoevenagel condensation, Wittig reaction, and reductive amination provide robust and reliable methods for the elaboration of this key intermediate. By leveraging the synthetic utility of this compound, researchers can efficiently generate diverse libraries of novel compounds for drug discovery programs, particularly in the pursuit of new kinase inhibitors and other targeted therapies. The strategic application of this versatile aldehyde will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of new medicines.

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Application Notes & Protocols: Versatile Synthetic Strategies for Novel Derivatives of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

5-Methylpyrimidine-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, offering a reactive aldehyde functionality appended to a biologically significant pyrimidine scaffold.[1][2] This document provides a comprehensive guide to the synthesis of diverse derivatives from this starting material. We delve into the mechanistic underpinnings and provide detailed, field-tested protocols for key transformations including Knoevenagel condensation, Wittig olefination, reductive amination, and the construction of fused heterocyclic systems. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to generate novel molecular entities for screening in drug discovery programs.

Introduction: The Significance of the 5-Methylpyrimidine Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[2] The presence of a methyl group at the 5-position and a carbaldehyde at the 2-position of the pyrimidine ring in this compound provides a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of novel drug candidates.[1] This guide explores several key synthetic transformations that leverage the reactivity of the aldehyde group to construct a library of diverse derivatives.

Core Synthetic Transformations and Protocols

This section details the experimental protocols for the synthesis of various derivatives from this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a highly efficient method for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[4][5][6] These products are valuable intermediates for further functionalization.

Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound, followed by dehydration to yield the condensed product.

Protocol 1: Synthesis of 2-((5-methylpyrimidin-2-yl)methylene)malononitrile

  • Materials:

    • This compound (1.0 mmol, 122.12 mg)

    • Malononitrile (1.0 mmol, 66.06 mg)

    • Piperidine (0.1 mmol, 8.52 mg, 0.01 mL)

    • Ethanol (10 mL)

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution with stirring.[7][8]

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven to obtain the purified 2-((5-methylpyrimidin-2-yl)methylene)malononitrile.

Data Presentation: Knoevenagel Condensation Conditions

Active Methylene CompoundCatalystSolventTemperatureTypical Yield (%)
MalononitrilePiperidineEthanolReflux>90
Ethyl CyanoacetatePiperidineEthanolReflux85-95
Barbituric AcidPiperidineWater/EthanolReflux>90
Wittig Reaction: Olefination to Form Alkenyl Derivatives

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[9][10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[9][10] This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide, which drives the reaction to completion. The stereochemistry of the resulting alkene is dependent on the nature of the ylide.

Protocol 2: Synthesis of 5-Methyl-2-(styryl)pyrimidine

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg)

    • Sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44.0 mg)

    • Anhydrous Tetrahydrofuran (THF, 15 mL)

    • This compound (1.0 mmol, 122.12 mg)

  • Procedure:

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise. The color will typically turn deep red or orange, indicating the formation of the ylide.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Methyl-2-(styryl)pyrimidine.

Reductive Amination: Synthesis of Amine Derivatives

Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines.[12][13] It involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Insight: The reaction begins with the nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which then dehydrates to form an imine or iminium ion. A reducing agent, such as sodium triacetoxyborohydride, selectively reduces the imine to the amine.[14]

Protocol 3: Synthesis of N-benzyl-1-(5-methylpyrimidin-2-yl)methanamine

  • Materials:

    • This compound (1.0 mmol, 122.12 mg)

    • Benzylamine (1.1 mmol, 117.9 mg, 0.12 mL)

    • Sodium triacetoxyborohydride (1.2 mmol, 254.3 mg)

    • Dichloromethane (DCM, 10 mL)

    • Acetic acid (catalytic amount, 1 drop)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound and benzylamine in DCM.

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion (typically 2-4 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Fused Heterocycles: Pyrimido[4,5-d]pyrimidines

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known for their diverse biological activities, including as CDK2 inhibitors.[15]

Synthetic Strategy: A common approach involves the condensation of the aldehyde with a suitable 6-aminopyrimidine derivative, followed by cyclization to form the fused ring system.[15][16]

Protocol 4: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine

  • Materials:

    • This compound (1.0 mmol, 122.12 mg)

    • 6-Amino-2-thiouracil (1.0 mmol, 143.16 mg)

    • Glacial acetic acid (15 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, suspend 6-Amino-2-thiouracil in glacial acetic acid.

    • Add this compound to the suspension.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent like DMF/water to obtain the purified pyrimido[4,5-d]pyrimidine derivative.[15]

Visualizing Synthetic Pathways

Diagrams created using Graphviz to illustrate the key reaction workflows.

G cluster_0 Knoevenagel Condensation cluster_1 Wittig Reaction cluster_2 Reductive Amination Start_K 5-Methylpyrimidine- 2-carbaldehyde Product_K α,β-Unsaturated Derivative Start_K->Product_K Condensation Reagent_K Active Methylene (e.g., Malononitrile) Reagent_K->Product_K Catalyst_K Piperidine Catalyst_K->Product_K Start_W 5-Methylpyrimidine- 2-carbaldehyde Product_W Alkenyl Derivative Start_W->Product_W Olefination Reagent_W Phosphorus Ylide Reagent_W->Product_W Start_RA 5-Methylpyrimidine- 2-carbaldehyde Intermediate_RA Imine Intermediate Start_RA->Intermediate_RA Reagent_RA1 Amine (R-NH2) Reagent_RA1->Intermediate_RA Product_RA Amine Derivative Intermediate_RA->Product_RA Reagent_RA2 Reducing Agent (e.g., NaBH(OAc)3) Reagent_RA2->Product_RA

Caption: Key synthetic transformations of this compound.

Conclusion

The protocols and strategies detailed in this application note highlight the synthetic versatility of this compound as a starting material for the generation of a wide range of derivatives. The described Knoevenagel condensation, Wittig reaction, reductive amination, and fused heterocycle synthesis provide robust and reproducible methods for creating novel compounds with potential therapeutic applications. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively utilize this valuable building block in their drug discovery and development endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A.
  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents.
  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties.
  • National Institutes of Health. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25).
  • ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • MDPI. (n.d.). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.
  • BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
  • Wittig Reaction - Common Conditions. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.).
  • PubMed. (n.d.). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents.
  • Chem-Impex. (n.d.). 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • PubMed. (2013, November 15). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
  • Wikipedia. (n.d.). Wittig reaction.
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  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Semantic Scholar. (2008, August 25). Reductive amination with 5-ethyl-2-methylpyridine borane.
  • Sigma-Aldrich. (n.d.). 5-Methylpyridine-2-carboxaldehyde 4985-92-6.
  • Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-carbaldehyde | 90905-33-2.
  • PubChem. (n.d.). This compound | C6H6N2O | CID 23043336.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
  • Chemsrc. (2025, August 27). 2-Methylpyrimidine-5-carbaldehyde | CAS#:90905-33-2.

Sources

Application Notes & Protocols: 5-Methylpyrimidine-2-carbaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrimidine-2-carbaldehyde has emerged as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. The pyrimidine core is a privileged scaffold, forming the backbone of nucleic acids and a vast array of therapeutic agents.[1][2][3] The strategic placement of a reactive carbaldehyde group at the 2-position, coupled with a methyl group at the 5-position, provides a unique handle for the construction of complex, fused, and substituted heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction mechanisms, field-proven experimental protocols, and the underlying principles that govern its reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of the Pyrimidine-2-carbaldehyde Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, renowned for its presence in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthetic utility of pyrimidine derivatives is often dictated by the nature and position of their substituents. This compound is of particular interest due to two key features:

  • The Electrophilic Aldehyde: The formyl group at the C2 position is a potent electrophilic site, readily participating in a wide array of classical carbonyl reactions. This includes condensations, Wittig-type olefinations, and additions of nucleophiles, making it an ideal starting point for chain extension and cyclization strategies.[4][5]

  • The Pyrimidine Core: The nitrogen atoms within the pyrimidine ring influence the reactivity of the aldehyde, and the ring itself serves as a foundational pharmacophore that can be further elaborated into more complex, fused heterocyclic systems.

This combination allows for the rational design and synthesis of novel molecular architectures with significant potential for drug discovery and materials science.[6]

Key Synthetic Transformations and Mechanistic Insights

The true synthetic power of this compound is demonstrated in its ability to serve as a precursor for a diverse range of more complex heterocyclic structures. The following sections detail key applications, emphasizing the mechanistic rationale behind these transformations.

Synthesis of Fused Pyrido[2,3-d]pyrimidine Systems

One of the most powerful applications of pyrimidine-2-carbaldehydes is in the construction of fused bicyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest due to their structural analogy to purines and pteridines, leading to potent biological activities. A common and effective strategy is the Friedländer annulation, which involves the condensation of the aldehyde with a compound containing an activated methylene group adjacent to an amino group.

Causality of Experimental Choice: The reaction is typically catalyzed by an acid or base. A base, such as piperidine or L-proline, deprotonates the active methylene compound (e.g., 6-aminouracil), generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the pyrimidine-2-carbaldehyde. The choice of a mild base is crucial to promote the initial condensation without causing undesired side reactions or decomposition of the starting materials. Subsequent intramolecular cyclization via attack of the amino group onto the newly formed enone system, followed by dehydration, yields the stable, aromatic pyrido[2,3-d]pyrimidine core.

G A 5-Methylpyrimidine- 2-carbaldehyde D Knoevenagel Condensation A->D B 6-Aminouracil (Active Methylene Compound) B->D C Base Catalyst (e.g., Piperidine) C->D Catalyzes E Intermediate Adduct D->E Forms F Intramolecular Cyclization (Michael Addition) E->F Undergoes G Dehydration/ Aromatization F->G Followed by H Fused Pyrido[2,3-d]pyrimidine G->H Yields

Caption: Mechanism for Pyrido[2,3-d]pyrimidine Synthesis.

Construction of Pyrrolo[2,3-d]pyrimidines via Wittig Olefination

The aldehyde functionality provides a direct entry point for carbon-carbon bond formation via the Wittig reaction. This transformation is instrumental in synthesizing pyrrolo[2,3-d]pyrimidines, another class of privileged heterocyclic structures known as 7-deazapurines. A particularly efficient method involves a one-pot sequence combining Wittig olefination with subsequent bromination and intramolecular cyclization.

Mechanistic Pathway:

  • Wittig Olefination: The pyrimidine-2-carbaldehyde reacts with a phosphorus ylide (e.g., one generated from (bromomethyl)triphenylphosphonium bromide) to form a vinylpyrimidine intermediate. This step effectively converts the C=O bond into a C=C bond.

  • Bromination: A source of electrophilic bromine (e.g., N-bromosuccinimide) is introduced. The bromine adds across the newly formed double bond.

  • Intramolecular Cyclization: The key step involves an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. A nitrogen atom from an adjacent amino group on the pyrimidine ring attacks the carbon bearing the bromine, displacing the bromide ion and forming the five-membered pyrrole ring fused to the pyrimidine core.

This one-pot approach is highly efficient, minimizing the need to isolate intermediates and thereby improving overall yield and reducing waste, aligning with the principles of green chemistry.

G start Start: 5-Methylpyrimidine- 2-carbaldehyde step1 Step 1: Wittig Olefination (+ Phosphorus Ylide) start->step1 One-Pot Sequence step2 Step 2: Bromination (+ NBS) step1->step2 step3 Step 3: Intramolecular Cyclization (SNAr) step2->step3 end Product: Pyrrolo[2,3-d]pyrimidine step3->end

Caption: One-Pot Workflow for Pyrrolopyrimidine Synthesis.

Tabulated Synthesis Data

The versatility of pyrimidine aldehydes is highlighted by the variety of heterocyclic systems they can access. The following table summarizes representative transformations, showcasing the range of achievable structures.

Starting AldehydeReagent(s)Heterocyclic ProductConditionsYield (%)Reference
2,4,6-Trichloropyrimidine-5-carbaldehyde6-Amino-3-methylpyrimidine-2,4-dionePyrido[2,3-d:6,5-d']dipyrimidineAcetic Acid, Reflux66-95[7]
2,4,6-Trichloropyrimidine-5-carbaldehydeWittig Reagent, then BrominationPyrrolo[2,3-d]pyrimidineOne-Pot, TBAI catalyst~70-85
Pyrimidine-4-carbaldehydeSelenium DioxideFuro[3,2-d]pyrimidineRiley Oxidation conditionsGood[4]
Benzaldehyde, Thiourea, Ethyl cyanoacetate(Cyclocondensation)Dihydropyrimidine-5-carbonitrileK₂CO₃, Ethanol, Reflux~65-70[8][9]

Note: Data is representative of reactions with substituted pyrimidine aldehydes, demonstrating the general reactivity patterns applicable to this compound.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for researchers. Adherence to these steps, including proper characterization, is critical for reproducible and reliable results.

Protocol 1: Synthesis of a 5-Methyl-pyrido[2,3-d]pyrimidine-2,4-dione Derivative

This protocol describes a general procedure for the Friedländer-type condensation of this compound with 6-aminouracil.

A. Materials and Reagents:

  • This compound (1.0 eq)

  • 6-Aminouracil (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (0.1 eq, catalyst)

  • Diethyl ether (for washing)

  • Deionized water

  • Standard glassware for reflux, magnetic stirrer, heating mantle

B. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.22 g, 10 mmol) and 6-aminouracil (e.g., 1.33 g, 10.5 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension for 5 minutes at room temperature to ensure mixing. Add piperidine (e.g., 0.1 mL, 1 mmol) to the mixture using a micropipette.

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain at this temperature under reflux for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 100 mL of cold deionized water with stirring.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid sequentially with cold water (3 x 20 mL) and diethyl ether (2 x 20 mL) to remove residual DMF and unreacted starting materials.

  • Drying: Dry the purified solid product in a vacuum oven at 60 °C overnight to yield the final pyrido[2,3-d]pyrimidine derivative.

C. Characterization:

  • ¹H NMR & ¹³C NMR: Confirm the structure and purity of the final compound.

  • FT-IR: Identify key functional groups (e.g., C=O, N-H stretches).

  • Mass Spectrometry (HRMS): Determine the exact mass to confirm the molecular formula.

Protocol 2: One-Pot Synthesis of a 2-Amino-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from green chemistry principles for the synthesis of pyrrolopyrimidines from a related pyrimidine aldehyde.

A. Materials and Reagents:

  • 4-amino-5-methylpyrimidine-2-carbaldehyde (1.0 eq)

  • (Bromomethyl)triphenylphosphonium bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Tetrabutylammonium iodide (TBAI, 0.1 eq, Phase Transfer Catalyst)

  • Acetonitrile (ACN, anhydrous)

B. Step-by-Step Procedure:

  • Wittig Reagent Preparation: In a flame-dried 250 mL three-neck flask under an argon atmosphere, suspend (bromomethyl)triphenylphosphonium bromide (e.g., 4.8 g, 11 mmol) and K₂CO₃ (e.g., 3.45 g, 25 mmol) in 50 mL of anhydrous ACN. Stir vigorously for 15 minutes.

  • Aldehyde Addition: Add the 4-amino-5-methylpyrimidine-2-carbaldehyde (e.g., 1.37 g, 10 mmol) and TBAI (e.g., 0.37 g, 1 mmol) to the flask.

  • Wittig Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the vinyl intermediate by TLC.

  • Bromination/Cyclization: Once the Wittig reaction is complete, add NBS (e.g., 1.96 g, 11 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Reaction Completion: Continue stirring at room temperature for an additional 4-6 hours until the vinyl intermediate is fully consumed (as monitored by TLC).

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution. Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to obtain the pure pyrrolo[2,3-d]pyrimidine product.

C. Characterization:

  • Confirm the final structure and purity using NMR (¹H, ¹³C), IR, and HRMS analysis as described in Protocol 1.

Conclusion and Future Outlook

This compound is a powerful and cost-effective intermediate for accessing a wide array of complex heterocyclic systems. Its predictable reactivity through well-established transformations like condensation and olefination reactions makes it an invaluable tool for both academic research and industrial drug development.[5][10] The ability to construct fused ring systems such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines—scaffolds central to numerous biologically active compounds—underscores its strategic importance. Future research will likely focus on expanding its utility in multicomponent reactions and green synthetic methodologies, further solidifying its role as a key building block in the quest for novel therapeutics and functional materials.[11][12]

References

  • Al-Ostath, A., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • Chem-Impex (n.d.). 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde. Chem-Impex.
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  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society.
  • Michigan State University Department of Chemistry (n.d.). Heterocyclic Compounds. MSU Chemistry.
  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH).
  • Ismail, M. F., et al. (n.d.). Synthesis of novel pyrimidine and fused pyrimidine derivatives. Journal of Heterocyclic Chemistry.
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  • Sahu, J. K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure.
  • Jampilek, J. (2023). Editorial: Emerging heterocycles as bioactive compounds. ResearchGate. Available at: [Link]

  • Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry. BenchChem.
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  • Growing Science (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
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Application Notes and Protocols for 5-Methylpyrimidine-2-carbaldehyde in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of 5-Methylpyrimidine-2-carbaldehyde. This versatile heterocyclic aldehyde serves as a valuable building block in organic synthesis, particularly for the generation of diverse molecular scaffolds with potential therapeutic applications. This document outlines its chemical properties, key reactions with detailed experimental protocols, and its significance in medicinal chemistry.

Introduction

This compound is a substituted pyrimidine characterized by a methyl group at the 5-position and a formyl group at the 2-position of the pyrimidine ring. The pyrimidine core is a fundamental heterocycle found in nucleic acids and a plethora of biologically active compounds, making its derivatives a cornerstone of medicinal chemistry.[1][2] The presence of the reactive aldehyde group, coupled with the inherent electronic properties of the pyrimidine ring, makes this compound a versatile precursor for a wide range of chemical transformations. Its derivatives have been explored for various therapeutic areas, including oncology and infectious diseases.[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in experimental settings.

PropertyValueSource
Molecular Formula C₆H₆N₂O[5]
Molecular Weight 122.12 g/mol [5]
CAS Number 90905-62-7[5]
Appearance Solid (form may vary)N/A
Purity Typically >97%
Storage Store in a cool, dry place under an inert atmosphere.

Core Applications & Experimental Protocols

The aldehyde functionality of this compound is the primary site of its reactivity, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for key synthetic transformations.

Protocol 1: Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities. This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a reducing agent.

Causality behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is a good solvent for both the aldehyde and many amines, and it is relatively unreactive under the reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for imines and enamines, minimizing the reduction of the starting aldehyde.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the aldehyde.

Experimental Workflow:

G start Dissolve 5-Methylpyrimidine- 2-carbaldehyde in DCM add_amine Add amine (1.1 eq) start->add_amine stir1 Stir at room temperature for 30 min add_amine->stir1 add_stab Add NaBH(OAc)₃ (1.5 eq) portion-wise stir1->add_stab stir2 Stir at room temperature overnight add_stab->stir2 quench Quench with saturated NaHCO₃ solution stir2->quench extract Extract with DCM quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize the product purify->end

Caption: Reductive Amination Workflow

Step-by-Step Protocol:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add the desired primary or secondary amine (1.1 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. This protocol details the reaction of this compound with an active methylene compound.

Causality behind Experimental Choices:

  • Base: Piperidine is a commonly used basic catalyst for the Knoevenagel condensation.

  • Solvent: Ethanol is a suitable solvent that can dissolve the reactants and facilitate the reaction.

  • Reaction Conditions: Refluxing provides the necessary energy to drive the condensation and subsequent dehydration.

Experimental Workflow:

G start Dissolve this compound and active methylene compound in Ethanol add_base Add a catalytic amount of piperidine start->add_base reflux Reflux the reaction mixture add_base->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Collect precipitate by filtration cool->precipitate wash Wash with cold ethanol precipitate->wash dry Dry the product wash->dry end Characterize the product dry->end

Caption: Knoevenagel Condensation Workflow

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the α,β-unsaturated compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 3: Biginelli-type Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a multi-component reaction that provides access to dihydropyrimidinone scaffolds, which are known to possess a wide range of biological activities.[3] This protocol is an adaptation for the synthesis of novel DHPMs using this compound.

Causality behind Experimental Choices:

  • Catalyst: A Lewis acid catalyst such as CuCl₂·2H₂O is effective in promoting the cyclocondensation.[3]

  • Solvent-free conditions: This "green chemistry" approach often leads to higher yields and simpler work-up procedures.[3]

  • Reactants: A β-ketoester and urea (or thiourea) are the classical components for the Biginelli reaction.

Experimental Workflow:

G start Combine this compound, β-ketoester, and urea/thiourea add_catalyst Add a catalytic amount of CuCl₂·2H₂O start->add_catalyst grind Grind the mixture at room temperature add_catalyst->grind monitor Monitor reaction by TLC grind->monitor add_solvent Add cold water monitor->add_solvent Reaction complete filter Collect the solid by filtration add_solvent->filter wash Wash with water and cold ethanol filter->wash recrystallize Recrystallize from ethanol wash->recrystallize end Characterize the product recrystallize->end

Caption: Biginelli-type Reaction Workflow

Step-by-Step Protocol:

  • In a mortar, combine this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol).

  • Add a catalytic amount of CuCl₂·2H₂O (0.1 mmol).

  • Grind the mixture using a pestle at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, add cold water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed, call a poison center or doctor/physician if you feel unwell.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for its use in research and development, particularly in the field of medicinal chemistry. The ability to readily participate in fundamental organic reactions makes it an attractive starting material for the generation of novel molecular entities with potential therapeutic value. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application in the laboratory.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4424. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6969. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 94, 103441. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of the Indian Chemical Society, 101(7), 101183. Retrieved from [Link]

  • Novel pyrimidine-5-carboxamide derivatives. (n.d.). Google Patents.
  • 2-Methylpyrimidine-5-carbaldehyde. (n.d.). Chemsrc. Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). Molbank, 2020(2), M1131. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). Molbank, 2021(4), M1288. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020). Molecules, 25(18), 4226. Retrieved from [Link]

Sources

Application Notes & Protocols: Knoevenagel Condensation with 5-Methylpyrimidine-2-carbaldehyde for Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and reliability in creating α,β-unsaturated systems.[1] This guide provides a comprehensive technical overview and a detailed experimental protocol for the Knoevenagel condensation of 5-Methylpyrimidine-2-carbaldehyde with active methylene compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[2][3][4] By functionalizing the pyrimidine aldehyde via this condensation, researchers can readily access a library of novel compounds with significant potential for drug discovery programs, including the development of anticancer, antimicrobial, and anti-inflammatory agents.[4][5] This document details the underlying reaction mechanism, provides a step-by-step laboratory protocol, offers characterization guidance, and discusses the therapeutic relevance of the synthesized products.

Scientific Foundation: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a stable, conjugated product.[6][7] The reaction's success hinges on three key components: the carbonyl substrate, the active methylene compound, and a catalyst.

Reaction Mechanism

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which is basic enough to deprotonate the active methylene compound but not the aldehyde, thereby preventing self-condensation of the aldehyde.[6]

The mechanism proceeds through three primary stages:

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[8][9]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.[8]

  • Dehydration: The intermediate is protonated, and a subsequent elimination of a water molecule, often facilitated by the catalyst, yields the final α,β-unsaturated product.

Knoevenagel_Mechanism Figure 1: Catalytic Cycle of the Knoevenagel Condensation cluster_reactants Reactants cluster_cycle Reaction Pathway cluster_products Products Aldehyde 5-Methylpyrimidine -2-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate Formation ActiveMethylene->Enolate Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Enolate Enolate->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Elimination Product α,β-Unsaturated Product Dehydration->Product Water H₂O Dehydration->Water RegenCatalyst Regenerated Catalyst Dehydration->RegenCatalyst RegenCatalyst->Catalyst Recycled

Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.

Selection of Reagents
  • The Aldehyde (this compound): The pyrimidine ring is an electron-deficient heterocycle, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for this reaction. Its derivatives are of high interest due to their prevalence in FDA-approved drugs and biologically active molecules.[2][10]

  • Active Methylene Compounds: The choice of the active methylene compound dictates the functionality of the product. The methylene protons must be sufficiently acidic, flanked by two electron-withdrawing groups (Z and Z').[6]

    • Malononitrile (Z, Z' = CN): Highly reactive, often leading to rapid reactions and high yields. The resulting dinitrile products are versatile precursors for further chemical transformations.

    • Ethyl Cyanoacetate (Z = CN, Z' = CO₂Et): Also highly reactive. The ester functionality allows for subsequent modifications like hydrolysis or amidation.

    • Diethyl Malonate (Z, Z' = CO₂Et): Less reactive than the above but still effective, yielding stable diester products.

  • Catalyst Selection: While classic conditions use amine bases like piperidine, modern protocols have expanded to include a variety of catalysts to improve yields, reduce reaction times, and enhance green chemistry credentials.[1] Options include:

    • Organic Bases: Piperidine, pyridine, DBU.[11]

    • Lewis Acids: Boric acid, In(III) salts.[12][13]

    • Heterogeneous Catalysts: Zeolites, metal oxides, which offer advantages in purification and catalyst recycling.[1]

Experimental Protocol: Synthesis of 2-((5-methylpyrimidin-2-yl)methylene)malononitrile

This protocol details a standard, reliable procedure for the Knoevenagel condensation using this compound and malononitrile, catalyzed by piperidine.

Materials and Equipment
  • Reagents:

    • This compound (MW: 122.13 g/mol )

    • Malononitrile (MW: 66.06 g/mol )

    • Piperidine (MW: 85.15 g/mol )

    • Ethanol (Absolute)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Hydrochloric Acid (1M solution)

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Combine aldehyde, malononitrile, and ethanol in flask. Catalyst 2. Catalyst Addition - Add piperidine dropwise. Setup->Catalyst Reaction 3. Reaction - Stir at room temp or reflux. - Monitor via TLC. Catalyst->Reaction Quench 4. Workup: Quenching - Cool mixture. - Add cold water/dilute HCl. Reaction->Quench Upon completion Filter 5. Workup: Isolation - Collect precipitate by filtration. Quench->Filter Purify 6. Purification - Recrystallize from ethanol or use column chromatography. Filter->Purify Analyze 7. Characterization - Obtain NMR, IR, MS data. - Determine yield. Purify->Analyze

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 122 mg) and malononitrile (1.05 mmol, 69 mg).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.1 mmol, ~10 µL) to the solution dropwise using a micropipette. Causality Note: A catalytic amount is sufficient; excess base can lead to side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The consumption of the aldehyde (starting material) and the formation of a new, more conjugated spot (product) should be observed. If the reaction is sluggish, it can be gently heated to reflux (~78°C) for 1-2 hours.[14]

  • Workup - Precipitation: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath. A solid precipitate of the product should form. If precipitation is not spontaneous, add 10 mL of cold deionized water to induce it.[14]

  • Workup - Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from hot ethanol.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the final mass and calculate the yield. Characterize the compound using NMR, IR, and Mass Spectrometry.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Malononitrile is toxic; handle with gloves and avoid inhalation or skin contact.

  • Piperidine is a corrosive and flammable base; handle with appropriate personal protective equipment (PPE).

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized 2-((5-methylpyrimidin-2-yl)methylene)malononitrile. The data below is a hypothetical representation based on the expected structure.

Technique Expected Observations
¹H NMR δ ~8.8 ppm (s, 2H, pyrimidine H4/H6), δ ~8.2 ppm (s, 1H, vinylic CH), δ ~2.6 ppm (s, 3H, methyl CH₃).
¹³C NMR δ ~165, 160 ppm (pyrimidine C2/C4/C6), δ ~155 ppm (vinylic C=CH), δ ~115 ppm (CN), δ ~90 ppm (C=C(CN)₂), δ ~20 ppm (methyl CH₃).
FT-IR (cm⁻¹) ~2220 cm⁻¹ (sharp, C≡N stretch), ~1600-1550 cm⁻¹ (C=C and C=N stretches), ~3050 cm⁻¹ (aromatic/vinylic C-H stretch).[12]
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 171.07.
Appearance Likely a pale yellow or off-white solid.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Low reactivity of aldehyde. 3. Insufficient temperature.1. Use fresh piperidine or a different catalyst (e.g., DBU). 2. Confirm starting material purity. 3. Gently heat the reaction to reflux.
Formation of Side Products 1. Excess catalyst leading to side reactions. 2. Aldehyde self-condensation (unlikely with weak base). 3. Michael addition of a second malononitrile.1. Reduce the amount of catalyst to 5-10 mol%. 2. Use a milder catalyst. 3. Ensure a 1:1 stoichiometry of reactants.
Product Fails to Precipitate 1. Product is too soluble in the reaction solvent. 2. Insufficient product formation.1. Remove ethanol via rotary evaporation, re-dissolve in EtOAc, and wash with water. Dry organic layer and concentrate to obtain the product. 2. Allow the reaction to run longer or apply gentle heat.
Product is Oily/Gummy Impurities are present.Purify via column chromatography on silica gel using a Hexanes/EtOAc gradient.

Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to mimic phenyl rings as a bioisostere while improving physicochemical properties.[2] Its derivatives have demonstrated a vast range of pharmacological activities.[3][4]

  • Anticancer Agents: Many pyrimidine-containing molecules function as kinase inhibitors by targeting ATP-binding sites in enzymes like EGFR and FAK, which are crucial in cancer cell signaling.[2] The vinyl dinitrile moiety created in this synthesis is a known pharmacophore that can act as a Michael acceptor or engage in hydrogen bonding, making these products excellent candidates for screening against various cancer cell lines.[5]

  • Antimicrobial and Antiviral Agents: The structural features of pyrimidines are integral to many antimicrobial and antiviral drugs.[3][4] The synthesized compounds can be evaluated for their efficacy against bacterial and fungal strains, potentially leading to new antibiotics that can combat resistance.[3]

  • Anti-inflammatory and CNS Agents: Pyrimidine derivatives have also been developed as anti-inflammatory drugs (e.g., COX-2 inhibitors) and agents active in the central nervous system.[2][4] The products from this Knoevenagel condensation provide a novel structural class for exploration in these therapeutic areas.

Conclusion

The Knoevenagel condensation of this compound is a highly efficient and versatile method for synthesizing functionally rich pyrimidine derivatives. The protocol outlined here is robust, straightforward, and provides access to compounds with significant potential for hit-to-lead development in medicinal chemistry. By leveraging this classic reaction, researchers can rapidly generate diverse molecular scaffolds poised for biological evaluation and the discovery of next-generation therapeutics.

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central. Retrieved from [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol conde... Study Prep. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Aldol Condensation with β-Diesters. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

  • The Knoevenagel Condensation. Organic Reactions. Retrieved from [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Retrieved from [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. Retrieved from [Link]

  • The Role of Pyrimidine Derivatives in Modern Drug Discovery. (2025, October 17). Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025, February 16). ACS Publications. Retrieved from [Link]

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Retrieved from [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 27). Sciforum. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

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Application Notes and Protocols for the Wittig Reaction of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the Wittig reaction of 5-methylpyrimidine-2-carbaldehyde, a critical transformation for the synthesis of vinyl-substituted pyrimidines. These structures are significant building blocks in medicinal chemistry and materials science, finding applications in the development of novel therapeutics and functional organic materials. This guide is designed to provide both the theoretical underpinnings and practical, field-proven protocols to ensure successful and reproducible outcomes in the laboratory.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2][3] Its significance lies in the predictable and specific placement of the newly formed carbon-carbon double bond, replacing the carbonyl oxygen of an aldehyde or ketone.[4][5] This level of control is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[6]

In the context of heterocyclic chemistry, the Wittig reaction provides a direct route to vinyl-substituted heterocycles. The vinylpyrimidine moiety, in particular, is a key structural motif in a variety of biologically active compounds.[7] The reaction of this compound with a phosphorus ylide offers a reliable method for introducing a vinyl group at the 2-position of the pyrimidine ring, opening avenues for further functionalization and the exploration of novel chemical space.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[1][8] The mechanism can be understood in the following key stages:

  • Ylide Formation: The process begins with the preparation of a phosphonium salt, typically from the SN2 reaction of triphenylphosphine with an alkyl halide.[4][5][9] This phosphonium salt is then deprotonated by a strong base to generate the phosphorus ylide, a species with adjacent positive and negative charges.[1][5]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound in this case).[1] This is followed by a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[8][10]

  • Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes in an irreversible step to yield the desired alkene and triphenylphosphine oxide.[5][8] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[10]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Wittig Reaction PPh3 Ph₃P salt [Ph₃P⁺-CH₂-R]X⁻ PPh3->salt Sɴ2 RCH2X R-CH₂-X RCH2X->salt ylide Ph₃P=CH-R salt->ylide Deprotonation base Base base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde This compound aldehyde->oxaphosphetane alkene Vinyl Pyrimidine oxaphosphetane->alkene Decomposition TPPO Ph₃P=O oxaphosphetane->TPPO

Figure 1: General mechanism of the Wittig reaction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a vinyl pyrimidine from this compound. The choice of the ylide will determine the nature of the substituent on the vinyl group. For simplicity, this protocol will describe the preparation of 2-(prop-1-en-1-yl)-5-methylpyrimidine using ethyltriphenylphosphonium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyltriphenylphosphonium bromide≥98%e.g., Sigma-AldrichStore in a desiccator.
Sodium hydride (NaH)60% dispersion in oile.g., Sigma-AldrichHighly reactive, handle with care.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichUse freshly distilled or from a solvent purification system.
This compound≥97%e.g., Combi-BlocksStore under an inert atmosphere.
Anhydrous Dichloromethane (DCM)≥99.8%e.g., Fisher ScientificFor extraction.
Saturated aqueous NH₄Cl solutionACS Grade-For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Protocol 1: In Situ Generation of the Ylide and Wittig Reaction

This protocol describes the in situ formation of the phosphorus ylide followed by the addition of the aldehyde.

Workflow Diagram:

Wittig_Workflow start Start prep_ylide Prepare Ylide Solution: - Add ethyltriphenylphosphonium bromide to anhydrous THF. - Cool to 0°C. - Add NaH portion-wise. start->prep_ylide stir_ylide Stir for 1 hour at room temperature. (Formation of the ylide) prep_ylide->stir_ylide add_aldehyde Add this compound in anhydrous THF dropwise at 0°C. stir_ylide->add_aldehyde react Allow reaction to warm to room temperature and stir for 12-24 hours. add_aldehyde->react monitor Monitor reaction progress by TLC. react->monitor quench Quench the reaction with saturated NH₄Cl solution. monitor->quench extract Extract with Dichloromethane (3x). quench->extract dry Dry combined organic layers with MgSO₄. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify characterize Characterize the product. purify->characterize end End characterize->end

Figure 2: Experimental workflow for the Wittig reaction.

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add ethyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the solution of this compound to the ylide solution via a syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).[12][13]

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Results and Characterization

The Wittig reaction of this compound with ethyltriphenylphosphonium bromide is expected to yield a mixture of (E)- and (Z)-2-(prop-1-en-1-yl)-5-methylpyrimidine. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides, such as the one used in this protocol, typically favor the formation of the (Z)-alkene.[14]

Product Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons, the methyl group protons, and the protons of the propenyl group. The coupling constants between the vinylic protons can be used to determine the E/Z ratio.

  • ¹³C NMR: The carbon NMR will confirm the presence of all carbons in the molecule.

  • IR Spectroscopy: The IR spectrum should show characteristic C=C stretching vibrations for the alkene and the pyrimidine ring.[15][16]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • UV-Vis Spectroscopy: Pyrimidine derivatives exhibit characteristic UV absorption spectra which can be used for characterization.[17]

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete Ylide Formation: Ensure all reagents and solvents are strictly anhydrous. The presence of moisture will quench the strong base and the ylide.

    • Steric Hindrance: While this compound is not exceptionally hindered, highly substituted ylides may lead to lower yields.[1]

    • Side Reactions: Aldehydes can be prone to decomposition or polymerization.[1] Using freshly purified aldehyde is recommended.

  • Difficulty in Removing Triphenylphosphine Oxide:

    • Triphenylphosphine oxide is a common byproduct and can be challenging to remove completely by chromatography.

    • Alternative Work-up: In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent (e.g., diethyl ether or hexanes) can be effective.[18]

  • Controlling Stereoselectivity:

    • The E/Z ratio can be influenced by reaction conditions. For unstabilized ylides, performing the reaction in the presence of lithium salts can sometimes improve Z-selectivity.[14] Conversely, for stabilized ylides, E-alkenes are generally favored.[10]

Conclusion

The Wittig reaction of this compound is a robust and versatile method for the synthesis of 2-vinyl-5-methylpyrimidines. By carefully controlling the reaction conditions and employing rigorous purification techniques, researchers can reliably access these valuable building blocks for drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • D. G. M. et al. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Center for Biotechnology Information. Retrieved from [Link]

  • D. G. M. et al. (2008). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. In Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Unknown. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

  • European Patent Office. (n.d.). Workup of Wittig reaction products. Google Patents.
  • Unknown. (n.d.). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Introduction to the Wittig Reaction and Discussion of the Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. Retrieved from [Link]

  • Unknown. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI. Retrieved from [Link]

  • Brent Kadrowski. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. Retrieved from [Link]

  • Various Authors. (2011, November 10). Can anyone help how to carried out the wittig reaction. ResearchGate. Retrieved from [Link]

  • Andriyankov, M. A. et al. (1987). Synthesis and Spectral Studies of Vinyl Derivatives of the Pyrimidine Series. Sci-Hub. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I 2. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • G. S. et al. (2020, June 15). Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Vinyl pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • A. A. et al. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information. Retrieved from [Link]

  • Atta-ur-Rahman & M. I. Choudhary (Eds.). (2020). Recent applications of the Wittig reaction in alkaloid synthesis. In The Alkaloids: Chemistry and Biology (Vol. 84, pp. 201–334). Elsevier. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 107-110. Retrieved from [Link]

  • Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part III. The ultra-violet absorption spectra of some polysubstituted pyrimidines. Journal of the Chemical Society (Resumed), 3722-3728. Retrieved from [Link]

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Application Notes & Protocols: Reductive Amination of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs for indications ranging from oncology to infectious diseases underscores its significance.[1] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties. One key precursor for such functionalization is 5-Methylpyrimidine-2-carbaldehyde, a versatile building block for creating diverse libraries of compounds. This document provides a detailed guide to one of the most powerful methods for its elaboration: reductive amination.

The Power of Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of primary, secondary, and tertiary amines.[4] The reaction proceeds through the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[4][5] This one-pot approach is favored for its operational simplicity and the ability to generate complex amine products from readily available starting materials.[5]

Mechanism of Action

The reductive amination process can be broken down into two key steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. In the presence of a weak acid, the imine can be protonated to form a more electrophilic iminium ion.[4][6]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[6]

A critical aspect of a successful reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde.[4]

Reductive_Amination_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine Imine Imine Hemiaminal->Imine - H2O Iminium_Ion Iminium Ion (protonated imine) Imine->Iminium_Ion + H+ H2O H2O Final_Amine Final Amine Product Iminium_Ion->Final_Amine + Hydride (from reducing agent) Reducing_Agent Reducing_Agent

Caption: Mechanism of Reductive Amination.

Selecting the Right Reducing Agent

Several reducing agents can be employed for reductive amination, each with its own advantages and disadvantages. For the reaction with this compound, a mild and selective reagent is crucial to avoid unwanted side reactions.

Reducing AgentAdvantagesDisadvantagesSuitable Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminiums over aldehydes.[7][8] Tolerates a wide range of functional groups.[7] Can be used in a one-pot procedure.[7]Moisture sensitive.[9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7][9]
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used. Not water-sensitive.[9]Toxic cyanide byproduct. Can reduce aldehydes at low pH.Methanol (MeOH)[9]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde.[9] Requires a two-step process (pre-formation of the imine).[9]Methanol (MeOH), Ethanol (EtOH)[9]

For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity, which minimizes the reduction of the starting aldehyde and leads to cleaner reactions and higher yields. [4][7]

Experimental Protocol: Reductive Amination of this compound with a Primary Amine using STAB

This protocol details a general procedure for the reductive amination of this compound with a representative primary amine.

Materials and Reagents
  • This compound

  • Primary Amine (e.g., benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aldehyde. The concentration is typically in the range of 0.1-0.5 M.

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the stirred solution at room temperature.

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the amine used.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and add more water if necessary to dissolve any salts.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2-3 times).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Experimental_Workflow cluster_workflow Reductive Amination Workflow A 1. Dissolve Aldehyde in DCE B 2. Add Amine A->B C 3. Stir for Imine Formation B->C D 4. Add NaBH(OAc)3 C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Quench with NaHCO3 E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Experimental Workflow for Reductive Amination.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or yields are low, consider the following:

    • Ensure all reagents and solvents are anhydrous, as STAB is moisture-sensitive.[9]

    • A slight excess of the amine (up to 1.2 eq) can sometimes drive the reaction to completion.

    • For less reactive amines, the addition of a catalytic amount of acetic acid can facilitate imine formation.[4]

  • Side Products: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. Using a highly selective reducing agent like STAB minimizes this.[4]

  • Amine Volatility: For volatile amines, it may be necessary to use a larger excess and/or conduct the reaction in a sealed vessel.

  • Work-up: Ensure the quenching step is performed carefully, as gas evolution (hydrogen) can occur.

Conclusion

The reductive amination of this compound is a robust and versatile method for the synthesis of a wide array of substituted pyrimidine derivatives. By carefully selecting the appropriate reducing agent, such as sodium triacetoxyborohydride, and following a well-defined protocol, researchers can efficiently generate novel compounds with significant potential in drug discovery and development. The ability to introduce diverse amine functionalities in a single, controlled step makes this reaction an invaluable tool for medicinal chemists.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Kumar, A., Singh, P., & Kumar, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100222. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Pharmaceutical and Allied Sciences, 21(2). [Link]

  • Journal of Student Research. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Pelter, A., & al., e. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(49), 9279-9282. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 2438-2445. [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • YouTube. (2011). Reductive Amination: Mechanism & Examples. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2018(3), M1001. [Link]

  • Boudet, N., Dubbaka, S. R., & Knochel, P. (2008). Oxidative amination of cuprated pyrimidine and purine derivatives. Organic Letters, 10(9), 1715–1718. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 3(8), 1329–1334. [Link]

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Application Notes and Protocols: 5-Methylpyrimidine-2-carbaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Agrochemicals

The pyrimidine ring is a foundational heterocyclic motif in a multitude of biologically active molecules, including several commercially successful agrochemicals.[1][2] Its presence in vital biomolecules like nucleic acids and vitamin B1 underscores its inherent biocompatibility and diverse chemical reactivity, making it an attractive scaffold for the discovery of novel fungicides, herbicides, and insecticides.[1] Agrochemicals such as pyrimethanil, fenarimol, and diflumetorim feature the pyrimidine core and are widely used to control various plant diseases.[1][2] The continued exploration of pyrimidine derivatives is driven by the need for new modes of action to combat the growing issue of pesticide resistance.

5-Methylpyrimidine-2-carbaldehyde is a key building block in this endeavor, offering a reactive aldehyde functionality for the construction of diverse molecular architectures. The methyl group at the 5-position can influence the electronic properties and steric interactions of the final molecule, potentially enhancing its biological activity and selectivity. This document provides a detailed guide for the utilization of this compound in the synthesis and evaluation of novel agrochemical candidates, with a focus on the development of potential fungicides.

Key Applications in Agrochemical Synthesis

The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. A particularly fruitful approach in agrochemical discovery is the reaction with primary and secondary amines to form Schiff bases, which can then be reduced to the corresponding amines. This synthetic strategy allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Synthesis of N-Aryl Pyrimidine Derivatives as Potential Fungicides

A common strategy in the development of pyrimidine-based fungicides is the introduction of a substituted aniline moiety. This can be achieved through the reductive amination of this compound. The resulting N-aryl pyrimidine derivatives are analogues of several known fungicides and are promising candidates for exhibiting antifungal activity.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative N-aryl pyrimidine derivative from this compound and its subsequent evaluation for antifungal activity.

Protocol 1: Synthesis of N-(4-chlorophenyl)-1-(5-methylpyrimidin-2-yl)methanamine

This protocol details the synthesis of a model compound, N-(4-chlorophenyl)-1-(5-methylpyrimidin-2-yl)methanamine, via a two-step, one-pot reductive amination reaction.

Rationale: The formation of a Schiff base followed by in-situ reduction with a mild reducing agent like sodium borohydride is an efficient method for synthesizing secondary amines from aldehydes and primary amines. This approach avoids the isolation of the potentially unstable imine intermediate. 4-chloroaniline is chosen as a representative aniline, as chloro-substituted aromatic rings are common in agrochemicals.

Materials:

  • This compound

  • 4-chloroaniline

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-chloroaniline (1.05 eq) in anhydrous methanol.

  • Schiff Base Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition of sodium borohydride, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + 4-chloroaniline B Schiff Base Formation (Methanol, Acetic Acid) A->B C Reduction (Sodium Borohydride) B->C D Quenching & Extraction C->D E Drying & Concentration D->E F Column Chromatography E->F G N-(4-chlorophenyl)-1- (5-methylpyrimidin-2-yl)methanamine F->G Pure Product

Caption: Synthetic workflow for N-(4-chlorophenyl)-1-(5-methylpyrimidin-2-yl)methanamine.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol describes a method for evaluating the antifungal activity of the synthesized compound against common plant pathogenic fungi using a poison plate technique.

Rationale: The poison plate technique is a standard and straightforward method to assess the inhibitory effect of a chemical compound on the mycelial growth of fungi. By incorporating the test compound into the growth medium at various concentrations, a dose-response relationship can be established, and the EC₅₀ (half-maximal effective concentration) value can be determined.

Materials:

  • Synthesized test compound

  • Commercial fungicide (e.g., pyrimethanil) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compound and the positive control in a minimal amount of DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Preparation of Poisoned Media: Autoclave the PDA medium and cool it to 45-50 °C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate should be prepared by adding the same volume of DMSO without any compound. Gently swirl the flasks to ensure uniform mixing and pour the media into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, at the center of each PDA plate (both control and treated).

  • Incubation: Incubate the plates at 25 ± 1 °C in the dark.

  • Data Collection: After a specified incubation period (when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony in the control plate

    • DT = Average diameter of the fungal colony in the treated plate

  • EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the compound concentration and determine the EC₅₀ value using probit analysis or other suitable statistical software.

Data Presentation

The results of the antifungal activity assay should be presented in a clear and concise manner, typically in a tabular format.

Table 1: Antifungal Activity of N-(4-chlorophenyl)-1-(5-methylpyrimidin-2-yl)methanamine

CompoundTest FungusEC₅₀ (µg/mL)
Test CompoundBotrytis cinerea[Insert experimental value]
Test CompoundFusarium graminearum[Insert experimental value]
Pyrimethanil (Control)Botrytis cinerea[Insert experimental value]
Pyrimethanil (Control)Fusarium graminearum[Insert experimental value]

Mode of Action: A Potential Mechanism

Many pyrimidine-based fungicides, particularly the anilinopyrimidines like pyrimethanil, are known to inhibit the biosynthesis of methionine.[1] This inhibition is thought to occur through the disruption of the enzyme cystathionine β-lyase. Methionine is an essential amino acid for protein synthesis and other vital metabolic processes in fungi. By blocking its production, these fungicides effectively halt fungal growth and proliferation. It is plausible that novel N-aryl pyrimidine derivatives synthesized from this compound could share a similar mode of action.

Visualization of the Potential Mode of Action:

Mode_of_Action A N-Aryl Pyrimidine Derivative B Cystathionine β-lyase A->B C Methionine Biosynthesis D Protein Synthesis & Fungal Growth C->D Essential for

Caption: Potential mode of action of N-aryl pyrimidine fungicides.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemical candidates. The protocols outlined in this document provide a solid foundation for the exploration of new N-aryl pyrimidine derivatives with potential antifungal properties. Future research could focus on expanding the library of synthesized compounds by utilizing a diverse range of substituted anilines and other amines. Furthermore, investigating the structure-activity relationships (SAR) of these derivatives will be crucial for optimizing their biological activity and selectivity. Elucidating the precise mode of action of the most promising compounds will also be a critical step in their development as next-generation fungicides.

References

  • Lamberth, C. (2018). Pyrimidine Chemistry in Crop Protection. Bioorganic & Medicinal Chemistry, 26(10), 2859-2868. [Link]

  • Maienfisch, P., & Hall, R. G. (2004). The chemistry and biology of the anilinopyrimidine fungicides. Chimia, 58(4), 183-188. [Link]

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Illuminating the Biological Landscape of 5-Methylpyrimidine-2-carbaldehyde Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast chemical space, derivatives of 5-Methylpyrimidine-2-carbaldehyde have emerged as a class of compounds with significant and diverse biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of these derivatives, with a particular focus on their anticancer and antimicrobial potential. We delve into the mechanistic underpinnings of their action and provide detailed, field-proven protocols for their evaluation, empowering researchers to unlock the full therapeutic promise of this chemical series.

Section 1: Unveiling the Anticancer Potential

Derivatives of this compound, particularly their thiosemicarbazone analogues, have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanism of action for these thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), a critical enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1][2]

Mechanism of Action: Inhibition of Ribonucleotide Reductase and Downstream Signaling

Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[3] The inhibition of this enzyme by this compound thiosemicarbazone derivatives leads to a depletion of the cellular dNTP pool. This scarcity of DNA building blocks induces replicative stress and genomic instability, triggering the DNA Damage Response (DDR) pathway.[4] The activation of the DDR pathway initiates a signaling cascade involving the phosphorylation of key kinases such as ATM and DNA-PK, as well as the checkpoint kinases Chk1 and Chk2.[4] This cascade ultimately converges on cell cycle regulators, leading to arrest, primarily at the G1/S phase transition, and the induction of apoptosis.[4][5]

Ribonucleotide_Reductase_Inhibition_Pathway cluster_0 Cellular Effects Compound This compound Thiosemicarbazone Derivative RR Ribonucleotide Reductase (RR) Compound->RR Inhibition dNTP dNTP Pool Depletion RR->dNTP Blocks Synthesis ReplicationStress Replicative Stress & Genomic Instability dNTP->ReplicationStress DDR DNA Damage Response (DDR) ReplicationStress->DDR Activation CellCycleArrest G1/S Phase Cell Cycle Arrest DDR->CellCycleArrest Induces Apoptosis Apoptosis DDR->Apoptosis Induces MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h at 37°C, 5% CO2 seed->incubate1 treat Treat with serial dilutions of This compound derivative incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound derivatives on cell cycle distribution.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo). An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

Section 3: Exploring the Antimicrobial Frontier

Beyond their anticancer effects, pyrimidine derivatives have a long-standing history as antimicrobial agents. The evaluation of this compound derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a promising avenue of research.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

MIC_Workflow start Start: Prepare bacterial/fungal inoculum prepare_compounds Prepare serial dilutions of This compound derivatives start->prepare_compounds dispense_broth Dispense broth into 96-well plate start->dispense_broth add_compounds Add compound dilutions to wells prepare_compounds->add_compounds dispense_broth->add_compounds add_inoculum Add microbial inoculum to wells add_compounds->add_inoculum incubate Incubate at appropriate temperature and time add_inoculum->incubate observe Visually inspect for turbidity (growth) incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their significant anticancer activity, primarily through the inhibition of ribonucleotide reductase, and their potential as antimicrobial agents warrant further investigation. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, enabling researchers to elucidate their biological activities and advance the most promising candidates through the drug discovery pipeline. As our understanding of the intricate cellular pathways these molecules modulate deepens, so too will our ability to design next-generation therapies with enhanced potency and selectivity.

References

  • Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor. PMC. [Link]

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  • Non-Hodgkin Lymphoma (NHL) Medication. Medscape Reference. [Link]

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  • In vitro cytotoxic activity IC50 (μg/mL) of compounds against bone cancer cell lines.. ResearchGate. [Link]

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The Strategic Utility of 5-Methylpyrimidine-2-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its inherent ability to mimic the purine core of ATP allows for competitive binding to the hinge region of a wide array of protein kinases.[4] This interaction is a critical anchor for achieving potent inhibition of these enzymes, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[5][6] The versatility of the pyrimidine core allows for strategic functionalization at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7][8] Among the diverse building blocks available for constructing these complex molecules, 5-Methylpyrimidine-2-carbaldehyde emerges as a particularly valuable synthon, offering a unique combination of structural features and reactive handles for the elaboration of sophisticated kinase inhibitor candidates.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential kinase inhibitors. We will explore its chemical reactivity, provide a detailed protocol for a key synthetic transformation, discuss the relevant biological context of targeted kinase pathways, and present a rationale for the importance of the 5-methyl substituent in modulating biological activity.

The Versatility of this compound as a Synthetic Building Block

This compound is a bifunctional molecule that provides a robust platform for the synthesis of diverse kinase inhibitor scaffolds. The aldehyde functionality at the 2-position serves as a versatile electrophilic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The methyl group at the 5-position, while seemingly simple, plays a crucial role in influencing the electronic properties of the pyrimidine ring and can provide key steric and hydrophobic interactions within the kinase active site, contributing to both potency and selectivity.[5]

The aldehyde group is particularly amenable to reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[9][10] This one-pot reaction, which proceeds through an imine intermediate, allows for the direct coupling of the pyrimidine core to a wide range of primary and secondary amines, including various substituted anilines and heterocyclic amines that are commonly found in kinase inhibitors.[11] This straightforward and high-yielding transformation enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Kinase Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

The development of kinase inhibitors is driven by our understanding of the signaling pathways that are hijacked in disease. Pyrimidine-based inhibitors have been successfully developed to target several critical kinase families.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[12][13] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[5] The CDK signaling pathway involves the sequential activation of different CDK-cyclin complexes to drive the cell through the G1, S, G2, and M phases. For instance, the CDK4/6-Cyclin D complex is crucial for the G1-S transition.[14] Inhibitors of CDK4/6, such as the pyrimidine-containing drug Ribociclib, have shown significant efficacy in the treatment of certain types of breast cancer.[14]

CDK_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb p E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase triggers

Figure 1: Simplified CDK Signaling Pathway for G1/S Transition.
Aurora Kinases

Aurora kinases (A, B, and C) are essential for mitotic progression, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis.[15][16] Overexpression of Aurora kinases is common in many cancers and is associated with chromosomal instability.[6] Aurora kinase inhibitors, many of which are based on pyrimidine scaffolds, induce mitotic arrest and apoptosis in cancer cells.[3][17]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation & Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Spindle Checkpoint AuroraB->Cytokinesis Abscission VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR binds & activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream autophosphorylates & activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis promotes

Figure 3: Simplified VEGFR Signaling Pathway.

Synthetic Protocol: Reductive Amination of this compound

This protocol details a general and robust method for the synthesis of N-((5-methylpyrimidin-2-yl)methyl)aniline derivatives, a common core structure in many kinase inhibitors, via reductive amination. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent, which is well-suited for a wide range of aldehydes and amines. [1][9][18]

Reductive_Amination_Workflow Start Start: This compound & Substituted Aniline Mixing Dissolve in Anhydrous Solvent (e.g., DCE, THF) Start->Mixing Imine_Formation Imine Formation (Stir at RT) Mixing->Imine_Formation Reduction Add NaBH(OAc)3 (Reduction Step) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Final Product: N-((5-methylpyrimidin-2-yl)methyl)aniline Derivative Purification->Product

Figure 4: General Workflow for Reductive Amination.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Add the substituted aniline (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. A slight exotherm may be observed.

  • Continue to stir the reaction at room temperature for 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((5-methylpyrimidin-2-yl)methyl)aniline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and decompose the reducing agent.

  • Sodium Triacetoxyborohydride: This reagent is milder and more selective than other borohydrides like sodium borohydride, reducing the iminium ion in preference to the starting aldehyde. [1][18]It is also compatible with a wider range of functional groups.

  • Solvent Choice: DCE and THF are common aprotic solvents for this reaction. DCE is often preferred for its ability to azeotropically remove water formed during imine formation, although this is less critical with the use of NaBH(OAc)₃.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can accelerate the formation of the imine, but it is not always necessary and should be used with caution if acid-sensitive functional groups are present. [18]

Structure-Activity Relationship (SAR): The Significance of the 5-Methyl Group

The substitution pattern on the pyrimidine ring is a key determinant of a kinase inhibitor's biological profile. While the 2- and 4-positions are often utilized for primary interactions with the kinase hinge region and solvent-exposed areas, the 5-position plays a crucial role in fine-tuning the inhibitor's properties. [7] A study on a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective Janus kinase 2 (JAK2) inhibitors highlights the importance of the 5-methyl group. [5]In this series, the 5-methylpyrimidine scaffold was found to be a key contributor to both potency and selectivity.

Compound IDR Group (at 2-amino position)JAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK2)
Lead Compound Tetrahydroisoquinoline1015015
A8 4-((dimethylamino)methyl)phenyl519338.6
A13 4-((dimethylamino)ethyl)phenyl>1000>1000N/A

Table 1: Representative SAR data for 5-methylpyrimidine-based JAK2 inhibitors, adapted from literature. [5]The data demonstrates that while the R group has a significant impact, the 5-methylpyrimidine core is retained in the most potent and selective compounds.

The 5-methyl group can contribute to the overall activity in several ways:

  • Hydrophobic Interactions: The methyl group can occupy a small hydrophobic pocket within the ATP-binding site, enhancing the binding affinity of the inhibitor.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the basicity of the pyrimidine nitrogens, which can influence the key hydrogen bonding interactions with the kinase hinge region.

  • Conformational Restriction: The steric bulk of the methyl group can restrict the conformation of the inhibitor, pre-organizing it for a more favorable binding pose.

The development of compound A8 , a potent and selective JAK2 inhibitor with a 5-methylpyrimidine core, underscores the value of this substituent in achieving desirable pharmacological properties. [5]This compound demonstrated excellent potency against JAK2 and significantly improved selectivity over other JAK family members. [5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its aldehyde functionality provides a convenient handle for the introduction of diverse chemical moieties through robust and well-established reactions like reductive amination. The 5-methyl group, while seemingly a minor modification, can have a profound impact on the biological activity and selectivity of the final compound by engaging in specific interactions within the kinase active site. The synthetic protocols and biological context provided in this application note offer a solid foundation for researchers to explore the potential of this compound in the discovery and development of next-generation targeted therapies.

References

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  • Cancers (Basel). (2021). Aurora Kinase inhibitors as Anticancer Molecules. Cancers (Basel), 13(11), 2795.
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  • Cui, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 653-660.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
  • Suda, K., et al. (2010). The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrimidines. Journal of Medicinal Chemistry, 53(2), 724-735.
  • AACR Journals. (2010). Aurora Kinase Inhibitors: Rising Stars in Cancer Therapeutics?. Molecular Cancer Therapeutics, 9(2), 268-278.
  • Selleck Chemicals. (n.d.). VEGFR Inhibitor Review. Selleck Chemicals.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Frontiers in Oncology. (2020). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 10, 567.
  • AACR Journals. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5018-5022.
  • Wikipedia. (n.d.). Aurora inhibitor. Retrieved from [Link]

  • Andrews, P. D., Knatko, E., Moore, W. J., & Swedlow, J. R. (2003). Mitotic mechanics: The auroras come into view. Current Opinion in Cell Biology, 15(6), 672–683.
  • Gitig, D. M., & Koff, A. (2000). Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors. Molecular Biotechnology, 19(2), 179-193.
  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 2(3), 1-8.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11490-11506.
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  • PubMed. (2018). Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. Chemical Biology & Drug Design, 92(3), 1683-1691.
  • BenchChem. (2025). The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrimidines. BenchChem.
  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(20), 3516-3535.
  • PubMed. (2012). Design and Synthesis of Novel DFG-out RAF/vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of-[17][18]fused Bicyclic Scaffolds. Journal of Medicinal Chemistry, 55(8), 3832-3844.

  • PubMed. (2022). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry, 65(1), 445-462.
  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018.
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  • PubMed. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(20), 15017-15036.
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Application Notes and Protocols for the Scale-Up Synthesis of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Methylpyrimidine-2-carbaldehyde

This compound is a crucial heterocyclic building block in modern medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, forming the core of nucleobases in DNA and RNA, and its derivatives exhibit a vast spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1] The aldehyde functional group at the 2-position serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and condensations to construct more complex molecular architectures.[2] Its strategic importance lies in its role as a key intermediate for synthesizing targeted therapeutics, including kinase inhibitors and other biologically active agents.

However, transitioning the synthesis of this aldehyde from a laboratory benchtop (milligram-to-gram scale) to a pilot or manufacturing scale (multi-kilogram scale) presents significant challenges.[3] These include the management of hazardous reagents, control of reaction exotherms, ensuring batch-to-batch consistency, and developing robust purification methods. This document provides detailed protocols for two distinct and scalable synthetic routes, addressing these challenges with a focus on safety, efficiency, and process control.

Route 1: Selective Oxidation of 2,5-Dimethylpyrimidine

This is a direct and atom-economical approach that leverages the differential reactivity of the methyl groups on the pyrimidine ring. The methyl group at the 2-position is more activated towards oxidation due to the electron-withdrawing nature of the adjacent nitrogen atoms. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of allylic-like oxidation.

Causality and Strategic Choice: While SeO₂ is highly toxic, its use is well-documented and provides a reliable transformation. For a scale-up operation, the primary challenge is not the chemistry itself, but the engineering and administrative controls required for safe handling. This route is often preferred when the starting material, 2,5-dimethylpyrimidine, is readily available and cost-effective.

Process Safety: Handling Selenium Dioxide (SeO₂) [CRITICAL]

Selenium dioxide is acutely toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[4] All operations involving solid SeO₂ or its solutions must be performed in a certified, high-efficiency chemical fume hood or a glovebox.

  • Personal Protective Equipment (PPE): A full protective suit, chemical-resistant gloves (inspected before use), and safety glasses with side shields or a face shield are mandatory.[5] Respiratory protection, such as an air-purifying respirator with a P3 filter, is required to prevent inhalation of dust.[4]

  • Dispensing: Weighing and dispensing of solid SeO₂ should be done in a ventilated enclosure to minimize dust generation.

  • Spill & Decontamination: In case of a spill, immediately evacuate the area. Cleanup should only be performed by trained personnel wearing appropriate PPE.[6] Collect the spilled material using dry methods (avoiding dust creation) and place it in a sealed, labeled container for hazardous waste disposal.[7] Decontaminate surfaces with an appropriate solution.

  • Waste Disposal: All SeO₂-contaminated waste, including reaction residues, filter cakes, and contaminated labware, must be disposed of as hazardous waste according to local, state, and federal regulations.

Experimental Protocol: SeO₂ Oxidation

This protocol is designed for a nominal 100 g scale of the final product.

Reagent/MaterialCAS NumberMolecular WeightQuantityMolesStoichiometric Ratio
2,5-Dimethylpyrimidine15793-16-5108.14 g/mol 100.0 g0.925 mol1.0
Selenium Dioxide (SeO₂)7446-08-4110.96 g/mol 112.8 g1.017 mol1.1
1,4-Dioxane123-91-188.11 g/mol 2.0 L--
Deionized Water7732-18-518.02 g/mol 200 mL--
Celite® (Diatomaceous Earth)61790-53-2-50 g--
Ethyl Acetate141-78-688.11 g/mol ~3.0 L--
Saturated NaCl Solution7647-14-5-~1.0 L--
Anhydrous MgSO₄7487-88-9120.37 g/mol 100 g--

Equipment:

  • 5 L three-neck, round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Reflux condenser with a gas outlet connected to a scrubber (containing bleach solution to trap selenium vapors)

  • Thermocouple for internal temperature monitoring

  • Heating mantle or oil bath

  • Buchner funnel and filter flask assembly

Procedure:

  • Reactor Setup: Assemble the reactor system in a high-efficiency fume hood. Ensure all joints are properly sealed.

  • Reagent Charging: Charge the reactor with 2,5-dimethylpyrimidine (100.0 g), selenium dioxide (112.8 g), 1,4-dioxane (2.0 L), and deionized water (200 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 101°C). Maintain a steady reflux for 12-16 hours. The reaction progress can be monitored by TLC or HPLC analysis of aliquots.

  • Cooldown and Filtration: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

  • Removal of Selenium: Add Celite® (50 g) to the mixture and stir for 15 minutes to create a filter aid bed. Filter the mixture through a pad of Celite® in a Buchner funnel. Wash the filter cake thoroughly with ethyl acetate (3 x 200 mL). Caution: The filter cake contains toxic selenium and must be handled as hazardous waste.

  • Solvent Removal: Combine the filtrate and washes. Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Transfer the resulting residue to a separatory funnel using ethyl acetate (1.0 L). Wash the organic layer sequentially with deionized water (2 x 500 mL) and saturated NaCl solution (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate fully under reduced pressure to yield the crude product as a yellow to brown solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel for higher purity.

Expected Yield: 65-75%. Purity (Post-Purification): >98% by HPLC.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC prep Charge Reactor: - 2,5-Dimethylpyrimidine - Selenium Dioxide - Dioxane/Water reaction Heat to Reflux (~101°C, 12-16h) Monitor by HPLC/TLC prep->reaction Start Heating cooldown Cool to RT reaction->cooldown filter Filter Selenium (Use Celite®) cooldown->filter Hazardous Waste rotovap Concentrate Filtrate filter->rotovap extract Aqueous Wash (Water, Brine) rotovap->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify qc Final QC Analysis (NMR, HPLC, MS) purify->qc

Workflow for SeO₂ Oxidation

Route 2: Grignard-Based Formylation

This route avoids highly toxic heavy metal oxidants by employing organometallic chemistry. It begins with a halogenated pyrimidine, which is converted into a Grignard reagent and subsequently trapped with an electrophilic formylating agent like ethyl formate.

Causality and Strategic Choice: This method is advantageous from a toxicity standpoint but requires strict control over anhydrous and inert conditions, which can be challenging on a large scale.[8] The generation and handling of Grignard reagents can be exothermic and require careful temperature management.[9] This route is ideal when the halogenated starting material is more accessible or cost-effective than the dimethyl-substituted precursor.

Experimental Protocol: Grignard Formation and Formylation

This protocol is designed for a nominal 100 g scale of the final product.

Reagent/MaterialCAS NumberMolecular WeightQuantityMolesStoichiometric Ratio
2-Chloro-5-methylpyrimidine22536-61-4128.56 g/mol 146.0 g1.136 mol1.2
Magnesium (Mg) Turnings7439-95-424.31 g/mol 30.0 g1.234 mol1.3
Iodine (I₂)7553-56-2253.81 g/mol 1 crystal-(catalyst)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 2.5 L--
Ethyl Formate109-94-474.08 g/mol 67.0 g0.904 mol1.0
Saturated NH₄Cl Solution12125-02-9-~1.5 L--
Diethyl Ether60-29-774.12 g/mol ~2.0 L--
Anhydrous MgSO₄7487-88-9120.37 g/mol 100 g--

Equipment:

  • 5 L three-neck, round-bottom flask (or jacketed reactor), flame-dried under vacuum

  • Overhead mechanical stirrer

  • Pressure-equalizing dropping funnel

  • Condenser with a nitrogen/argon inlet

  • Thermocouple for internal temperature monitoring

  • Cooling bath (ice/water or cryocooler)

Procedure:

  • Reactor Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

  • Grignard Initiation: Charge the reactor with magnesium turnings (30.0 g) and a single crystal of iodine. Add 200 mL of anhydrous THF.

  • Substrate Addition: Dissolve 2-chloro-5-methylpyrimidine (146.0 g) in anhydrous THF (1.0 L) and add this solution to the dropping funnel. Add ~50 mL of this solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming may be required.

  • Grignard Formation: Once initiated, cool the reactor to 15-20°C and add the remaining substrate solution dropwise, maintaining the internal temperature below 30°C. After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Formylation: Cool the resulting dark Grignard solution to -78°C (dry ice/acetone bath). In a separate flask, dissolve ethyl formate (67.0 g) in anhydrous THF (1.3 L) and add this solution to the dropping funnel.

  • Reaction Quench: Add the ethyl formate solution dropwise to the cold Grignard reagent, keeping the internal temperature below -65°C. After addition, stir at -78°C for 1 hour.

  • Work-up: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (1.5 L) dropwise, ensuring the temperature does not rise above 0°C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a large separatory funnel and extract with diethyl ether or ethyl acetate (3 x 700 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography (silica gel, gradient elution with heptane/ethyl acetate) to obtain the pure aldehyde.

Expected Yield: 50-60%. Purity (Post-Purification): >98% by HPLC.

Synthetic Routes to this compound

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, assessing purity, and ensuring the quality of the final product.

MethodPurposeTypical Parameters / Observations
TLC Rapid reaction monitoringMobile Phase: 30% Ethyl Acetate in Heptane. Visualization: UV (254 nm). The product aldehyde is typically more polar than the starting material.
HPLC Purity assessment, reaction kineticsColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA. Detection: UV at 254 nm.
¹H NMR Structural confirmationSolvent: CDCl₃. Characteristic Peaks: Aldehyde proton (~10.1 ppm, singlet), pyrimidine protons (~8.9 and 8.7 ppm, singlets), methyl protons (~2.5 ppm, singlet).
¹³C NMR Structural confirmationSolvent: CDCl₃. Characteristic Peaks: Aldehyde carbonyl (~185 ppm), pyrimidine carbons (~160-150 ppm), methyl carbon (~18 ppm).
GC-MS Identity confirmation, volatile impurity checkProvides molecular weight confirmation (M/Z) and fragmentation pattern.

Conclusion

The scale-up synthesis of this compound can be successfully achieved via multiple routes. The choice between the SeO₂ oxidation and the Grignard formylation depends on factors such as starting material availability, cost, and the facility's capabilities for handling either highly toxic solids or large-scale organometallic reactions. The oxidation route is direct but requires stringent engineering controls for safety. The Grignard route avoids heavy metal oxidants but demands rigorous control of inert and anhydrous conditions. Both protocols, when executed with careful process control and robust analytical oversight, can reliably produce multi-kilogram quantities of this valuable intermediate for the advancement of drug discovery programs.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for Selenium dioxide. Retrieved from sigmaaldrich.com.[4]

  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet - Selenium dioxide. Retrieved from cdhfinechemical.com.[5]

  • SDFine. (n.d.). GHS Safety Data Sheet - SELENIUM DIOXIDE. Retrieved from sdfine.com.

  • Carl Roth. (n.d.). Safety Data Sheet for Selenium dioxide. Retrieved from carlroth.com.[7]

  • Nexchem Ltd. (2023). Safety Data Sheet - Selenium Dioxide. Retrieved from nexchem.co.uk.[6]

  • ProQuest. (n.d.). The Synthesis of Pyrimidine Aldehydes and Related Derivatives as Potential Anticancer Agents. Retrieved from proquest.com.[10]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from mdpi.com.[11]

  • Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from biochemistryden.com.[12]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [No valid URL provided].[13]

  • ACS Publications. (n.d.). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. Retrieved from pubs.acs.org.[14]

  • OUCI. (n.d.). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles. Retrieved from ouci.ro.[15]

  • Pharmaceutical Technology. (n.d.). Advances in Large-Scale Heterocyclic Synthesis. Retrieved from pharmtech.com.[3]

  • PubMed Central (PMC). (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from ncbi.nlm.nih.gov.[2]

  • Google Patents. (n.d.). Method of preparing heterocyclic aldehydes. Retrieved from patents.google.com.[16]

  • RSC Publishing. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes. RSC Advances. Retrieved from pubs.rsc.org.[17]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from mdpi.com.[18]

  • Chem-Impex. (n.d.). Pyrimidine-5-carboxaldehyde. Retrieved from chemimpex.com.[1]

  • Chem-Impex. (n.d.). 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde. Retrieved from chemimpex.com.[19]

  • MDPI. (n.d.). Enantioselective Addition of Grignard Reagents to Aldehydes. Retrieved from mdpi.com.[9]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from masterorganicchemistry.com.[8]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from orgsyn.org.[20]

  • Chemsrc. (2025). 2-Methylpyrimidine-5-carbaldehyde. Retrieved from chemsrc.com.[21]

  • Oakwood Chemical. (n.d.). 2-Chloro-5-methylpyrimidine. Retrieved from oakwoodchemical.com.[22]

  • PubMed Central (PMC). (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from ncbi.nlm.nih.gov.[23]

  • Sigma-Aldrich. (n.d.). 5-Methylpyridine-2-carboxaldehyde. Retrieved from sigmaaldrich.com.

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved from bsj.uobaghdad.edu.iq.[24]

  • Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-carbaldehyde. Retrieved from sigmaaldrich.com.[25]

  • ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from researchgate.net.[26]

  • Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-carbaldehyde. Retrieved from sigmaaldrich.com.

  • The Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Retrieved from shd.org.rs.

  • Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-carbaldehyde. Retrieved from sigmaaldrich.com.[27]

  • Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-carbaldehyde. Retrieved from sigmaaldrich.com.

  • ChemicalBook. (n.d.). Pyrimidine-5-carboxaldehyde synthesis. Retrieved from chemicalbook.com.[28]

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate.... Retrieved from patents.google.com.[29]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from mdpi.com.[30]

  • Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine. Retrieved from patents.google.com.[31]

  • Taylor & Francis. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from tandfonline.com.[32]

  • RSC Publishing. (n.d.). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran. Journal of Materials Chemistry A. Retrieved from pubs.rsc.org.[33]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methylpyrimidine-2-carbaldehyde (CAS No. 16038-23-4). This document is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve reaction yields.

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry and materials science. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable precursor for complex molecular scaffolds. However, its synthesis can present challenges, including low yields, difficult purification, and the formation of persistent impurities. This guide consolidates best practices and troubleshooting strategies to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary strategies for synthesizing this aldehyde:

  • Oxidation of the corresponding alcohol: This involves the synthesis of (5-methylpyrimidin-2-yl)methanol, followed by its oxidation using a mild oxidizing agent like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). This is often the most reliable and highest-yielding route.

  • Oxidation of a methyl group: This route starts from 2,5-dimethylpyrimidine and uses an oxidant like selenium dioxide (SeO₂) to selectively oxidize the methyl group at the more electron-deficient C2 position. This method can be effective but may suffer from over-oxidation or incomplete conversion.[1]

  • Formylation via organometallic intermediates: This approach typically starts from 2-chloro-5-methylpyrimidine.[2][3] A lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi) at low temperatures generates a reactive pyrimidin-2-yllithium species. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.[4]

Q2: Which factors are most critical for maximizing the yield of the reaction?

A2: Regardless of the chosen route, several factors are universally critical:

  • Purity of Starting Materials: Impurities in reactants can poison catalysts, cause side reactions, or complicate purification.[5][6] Always use high-purity starting materials or purify them before use. For organometallic routes, the purity of the organolithium reagent is paramount.

  • Anhydrous Conditions: Reactions involving organometallics (like BuLi) or moisture-sensitive reagents (like POCl₃ in a Vilsmeier-Haack approach) demand strictly anhydrous conditions.[5][7] The presence of water can quench reactive intermediates and drastically reduce yields.[7]

  • Temperature Control: Many steps, especially the formation of organometallic intermediates, are highly exothermic and require precise low-temperature control (e.g., -78 °C) to prevent side reactions and decomposition.[4][7] Oxidation reactions may also require careful temperature management to avoid over-oxidation.[6]

  • Stoichiometry: The molar ratios of reactants must be carefully controlled.[5][8] Using an excess of a reagent may drive the reaction to completion but can also increase side product formation and complicate purification.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[5][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield
Q: My reaction yield is consistently below 20%. What are the most likely causes?

A: Consistently low yields often point to fundamental issues with reagents or reaction conditions.[5][8] Here is a systematic approach to diagnose the problem.

G start Low Yield Observed reagent_check Verify Reagent Purity & Activity start->reagent_check condition_check Evaluate Reaction Conditions start->condition_check workup_check Assess Workup & Purification start->workup_check sub_reagent1 Starting Material Purity (NMR/GC-MS) reagent_check->sub_reagent1 Purity sub_reagent2 Oxidant/BuLi Activity (Titration/New Bottle) reagent_check->sub_reagent2 Activity sub_reagent3 Anhydrous Solvents? reagent_check->sub_reagent3 Solvent sub_condition1 Temperature Control Correct? condition_check->sub_condition1 Temp sub_condition2 Reaction Time Sufficient (Monitor by TLC)? condition_check->sub_condition2 Time sub_condition3 Inert Atmosphere Maintained? condition_check->sub_condition3 Atmosphere sub_workup1 Product Lost During Extraction (Check pH)? workup_check->sub_workup1 Extraction sub_workup2 Product Degradation on Silica Gel? workup_check->sub_workup2 Chromatography

Caption: Two-step synthesis via alcohol oxidation.

Step-by-Step Procedure:

  • Preparation of (5-methylpyrimidin-2-yl)methanol:

    • To a stirred solution of ethyl 5-methylpyrimidine-2-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

  • Oxidation to this compound:

    • Dissolve the crude (5-methylpyrimidin-2-yl)methanol (1.0 eq) in dichloromethane (DCM).

    • Add activated manganese dioxide (MnO₂, ~10 eq by weight) in one portion.

    • Stir the resulting black suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, filter the mixture through a pad of Celite to remove the MnO₂ solids. Wash the pad extensively with DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexanes gradient) to afford the pure aldehyde.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxypyrimidine-2-carbaldehyde.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Pharmaffiliates. (n.d.). Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thieno[2,3-d]pyrimidines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 2-Chloro-5-methylpyrimidine.
  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidine.

Sources

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic aldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The most prevalent synthetic route involves the selective oxidation of the 2-methyl group of 2,5-dimethylpyrimidine. This guide will primarily focus on the widely used selenium dioxide (SeO₂) mediated oxidation (the Riley oxidation) and will also touch upon alternative synthetic strategies.

II. Primary Synthetic Route: The Riley Oxidation of 2,5-Dimethylpyrimidine

The oxidation of the activated 2-methyl group of 2,5-dimethylpyrimidine using selenium dioxide is a common and effective method for the preparation of this compound. The reaction leverages the increased reactivity of the methyl group at the C2 position of the pyrimidine ring.

Core Reaction Scheme:

Causality of Reagent Choice: Selenium dioxide is a specific and powerful oxidizing agent for activated methyl and methylene groups, particularly those adjacent to carbonyl groups or aromatic rings.[1] In the context of 2,5-dimethylpyrimidine, the electron-withdrawing nature of the pyrimidine ring activates the methyl groups, making them susceptible to oxidation. The 2-methyl group is generally more susceptible to oxidation than the 5-methyl group due to its position relative to the ring nitrogens.[2]

III. Troubleshooting Guide & FAQs for the Riley Oxidation

This section addresses common issues encountered during the synthesis of this compound via the Riley oxidation, presented in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the Riley oxidation of 2,5-dimethylpyrimidine can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, GC-MS) to confirm the consumption of the starting material. These reactions can often require several hours at reflux.

      • Temperature: The reaction typically requires elevated temperatures (reflux in a high-boiling solvent like dioxane or toluene). Ensure your reaction is reaching and maintaining the target temperature.

      • Stoichiometry of SeO₂: While a stoichiometric amount of SeO₂ is theoretically required, in practice, a slight excess (1.1-1.5 equivalents) may be necessary to drive the reaction to completion.[3] However, a large excess can promote side reactions.

  • Sub-optimal Solvent: The choice of solvent is critical.

    • Troubleshooting:

      • Dioxane is a commonly used solvent for Riley oxidations. Anhydrous conditions are generally preferred.

      • In some cases, the addition of a small amount of water to the dioxane can facilitate the reaction, as SeO₂ can form selenous acid (H₂SeO₃) in the presence of water, which can be the active oxidizing species.[1]

  • Product Degradation: The aldehyde product can be sensitive to the reaction conditions.

    • Troubleshooting:

      • Minimize the reaction time once the starting material is consumed to prevent degradation of the product.

      • Work-up the reaction promptly after completion.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be and how can I avoid it?

A2: A common and significant side reaction in the Riley oxidation is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid (5-methylpyrimidine-2-carboxylic acid).[2]

  • Mechanism of Over-oxidation: The aldehyde product, once formed, can be further oxidized by SeO₂ under the reaction conditions.

  • Mitigation Strategies:

    • Careful Stoichiometry: Avoid using a large excess of selenium dioxide.

    • Milder Reaction Conditions: The use of a co-oxidant like tert-butyl hydroperoxide (TBHP) with a catalytic amount of SeO₂ can provide milder conditions and may reduce over-oxidation.[1]

    • Reaction Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to minimize the time the aldehyde product is exposed to the oxidizing conditions.

Q3: My purified product is contaminated with a foul-smelling, colored impurity. What is it and how do I remove it?

A3: Selenium-containing compounds are notoriously toxic and often have unpleasant odors.[1] The red or black precipitate formed during the reaction is elemental selenium, a reduction product of SeO₂. However, soluble organoselenium byproducts can also form and contaminate your product.

  • Identification: These impurities are often responsible for the coloration and malodor of the crude product.

  • Removal and Handling:

    • Filtration: The insoluble elemental selenium should be removed by filtration through a pad of celite after the reaction is complete.

    • Work-up: A thorough aqueous work-up can help remove some of the water-soluble selenium byproducts.

    • Chromatography: Purification by column chromatography on silica gel is typically the most effective method for removing residual organoselenium impurities.[4]

    • Safety Precautions: Due to the toxicity of selenium compounds, it is imperative to handle all materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: The two methyl groups in my starting material are being oxidized, leading to a mixture of products. How can I improve the selectivity for the 2-methyl group?

A4: While the 2-methyl group of 2,5-dimethylpyrimidine is more activated towards oxidation than the 5-methyl group, some degree of oxidation at the 5-position can occur, leading to the formation of 2-methylpyrimidine-5-carbaldehyde and pyrimidine-2,5-dicarbaldehyde.

  • Controlling Selectivity:

    • Stoichiometry: Using a controlled amount of SeO₂ (closer to 1.0 equivalent) can favor mono-oxidation.

    • Temperature: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, may improve selectivity.

    • Purification: Careful column chromatography can usually separate the desired mono-aldehyde from the di-aldehyde and unreacted starting material.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Riley Oxidation

This protocol provides a general procedure for the selenium dioxide oxidation of 2,5-dimethylpyrimidine.

Materials:

  • 2,5-Dimethylpyrimidine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Celite®

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 equivalent) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature. A black or red precipitate of elemental selenium will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with a small amount of dioxane or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[4]

Data Presentation: Troubleshooting Quick Reference Table
Problem Potential Cause Suggested Solution
Low YieldIncomplete reactionIncrease reaction time/temperature; use a slight excess of SeO₂.
Product degradationMonitor reaction closely and work up promptly.
Formation of Carboxylic AcidOver-oxidationUse stoichiometric SeO₂; consider a catalytic system with TBHP.
Colored/Foul-smelling ProductSelenium byproductsFilter through Celite®; perform thorough aqueous work-up; purify by column chromatography.
Mixture of Mono- and Di-aldehydesLack of selectivityUse stoichiometric SeO₂; optimize reaction temperature; separate by chromatography.

V. Alternative Synthetic Routes

While the Riley oxidation is a common method, other synthetic strategies can be employed.

Hydrolysis of a Dihalomethyl Intermediate

This method involves the initial halogenation of the 2-methyl group followed by hydrolysis to the aldehyde.

  • Workflow:

    • Radical Halogenation: 2,5-dimethylpyrimidine is treated with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator to form 2-(dihalomethyl)-5-methylpyrimidine.

    • Hydrolysis: The resulting dihalomethyl compound is then hydrolyzed to the aldehyde, often under acidic conditions or with the aid of a silver salt.

Formylation of a Metalated Pyrimidine

This approach involves the direct introduction of a formyl group.

  • Workflow:

    • Halogenation: 2,5-dimethylpyrimidine is first halogenated at the 2-position.

    • Lithium-Halogen Exchange: The 2-halo-5-methylpyrimidine is then treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate a 2-lithiated pyrimidine intermediate.

    • Formylation: The lithiated species is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.[5]

VI. Visualization of Workflows and Mechanisms

Diagram 1: Riley Oxidation Troubleshooting Workflow

Riley_Oxidation_Troubleshooting start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete troubleshoot_incomplete Increase Time/Temp Adjust SeO₂ Stoichiometry incomplete->troubleshoot_incomplete Yes complete Reaction Complete incomplete->complete No troubleshoot_incomplete->start analyze_byproducts Analyze Byproducts (NMR/MS) complete->analyze_byproducts overoxidation Over-oxidation to Carboxylic Acid? analyze_byproducts->overoxidation mitigate_overoxidation Reduce SeO₂ Excess Use Catalytic SeO₂/TBHP overoxidation->mitigate_overoxidation Yes selenium_byproducts Selenium Byproducts Present? overoxidation->selenium_byproducts No mitigate_overoxidation->start purify_selenium Filter through Celite® Column Chromatography selenium_byproducts->purify_selenium Yes pure_product Pure Product selenium_byproducts->pure_product No purify_selenium->pure_product

Caption: Troubleshooting workflow for the Riley oxidation.

Diagram 2: Mechanism of Side Reaction - Over-oxidation

Overoxidation_Mechanism substrate 2,5-Dimethylpyrimidine aldehyde This compound (Desired Product) substrate->aldehyde  SeO₂ (Oxidation) carboxylic_acid 5-Methylpyrimidine-2-carboxylic Acid (Over-oxidation Product) aldehyde->carboxylic_acid  Excess SeO₂ (Further Oxidation)

Caption: Pathway showing the formation of the over-oxidation byproduct.

VII. References

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 2015, 20(10), 18886-18931. Available at: [Link]

  • Formylation - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... Google Patents. Available at:

  • Oxidations with Selenium Dioxide. IU Indianapolis. Available at: [Link]

  • Selenium dioxide (SeO₂) - Riley oxidation. AdiChemistry. Available at: [Link]

  • How many equivalents of selenium dioxide are required for oxidation? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges such as low yields, difficult purification, and the formation of unwanted byproducts. This guide will focus on the most common and practical synthetic strategies, providing a framework for rational optimization based on mechanistic principles.

The primary synthetic routes that will be discussed are:

  • The Vilsmeier-Haack Reaction: A powerful formylation method for electron-rich heteroaromatic systems.

  • Lithiation and Formylation: A versatile approach for the functionalization of pyrimidine rings.

  • Oxidation of 2,5-dimethylpyrimidine: A direct approach that requires selective oxidation of one methyl group.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Scenario 1: Low or No Product Formation in Vilsmeier-Haack Reaction

Question: I am attempting to synthesize this compound via the Vilsmeier-Haack reaction using 5-methylpyrimidine as my starting material, but I am observing very low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Vilsmeier-Haack reaction on a pyrimidine substrate can stem from several factors, primarily related to the reactivity of the Vilsmeier reagent and the pyrimidine ring itself.

Causality and Optimization Strategies:

  • Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent, formed from the reaction of a substituted amide (commonly DMF) and a halogenating agent (typically POCl₃), is a moderately strong electrophile.[1][2] The pyrimidine ring, being an electron-deficient system, may not be sufficiently activated for electrophilic substitution.

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by TLC to avoid decomposition.[3]

      • Use a More Reactive Formylating Agent: While less common, other formylating agents can be explored. However, for the Vilsmeier-Haack reaction, optimizing the conditions with the standard DMF/POCl₃ system is usually the first approach.

  • Deactivation of the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated or complexed with Lewis acids, further deactivating the ring towards electrophilic attack.

    • Solution:

      • Control Stoichiometry: Ensure the stoichiometry of your reagents is correct. An excess of POCl₃ can lead to a highly acidic environment. A common starting point is to use a slight excess of the Vilsmeier reagent relative to the pyrimidine substrate.[4]

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent is typically formed in situ. If the conditions for its formation are not optimal, its concentration will be low, leading to poor conversion.

    • Solution:

      • Order of Addition: The standard procedure involves the slow addition of POCl₃ to chilled DMF to pre-form the Vilsmeier reagent before the addition of the pyrimidine substrate.[5] This ensures the reagent is available for the formylation reaction.

Troubleshooting Workflow for Low Conversion in Vilsmeier-Haack Reaction:

G start Low or No Product Formation check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_temp Review Reaction Temperature check_reagents->check_temp check_order Confirm Order of Addition check_temp->check_order If temperature was optimal increase_temp Increase Temperature Incrementally (e.g., to 60-80°C) check_temp->increase_temp If temperature was low preform_vilsmeier Pre-form Vilsmeier Reagent (Add POCl₃ to cold DMF first) check_order->preform_vilsmeier If substrate was added first monitor_tlc Monitor by TLC increase_temp->monitor_tlc preform_vilsmeier->monitor_tlc success Successful Product Formation monitor_tlc->success Product spot observed failure Persistent Low Conversion monitor_tlc->failure No product spot

Caption: Troubleshooting workflow for low conversion in Vilsmeier-Haack reaction.

Scenario 2: Formation of Chlorinated Byproducts in Vilsmeier-Haack Reaction

Question: My Vilsmeier-Haack reaction is producing the desired aldehyde, but I am also getting a significant amount of a chlorinated byproduct. How can I suppress this side reaction?

Answer:

The formation of chlorinated byproducts is a known side reaction in the Vilsmeier-Haack reaction, especially with substrates containing hydroxyl or amino groups.[6] While 5-methylpyrimidine does not have these groups, the pyrimidine ring itself can be susceptible to chlorination under harsh conditions.

Causality and Optimization Strategies:

  • Excess POCl₃ and High Temperatures: Phosphorus oxychloride is a chlorinating agent, and at elevated temperatures, it can react with the pyrimidine ring, particularly if there are activating groups present.

    • Solution:

      • Reduce the Amount of POCl₃: Use a stoichiometric amount or a slight excess of POCl₃ relative to DMF. A common ratio is 1:1 to 1.5:1 of POCl₃ to DMF.

      • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.

  • Hydrolysis of the Intermediate: The intermediate formed after the addition of the Vilsmeier reagent is an iminium salt. Incomplete hydrolysis during workup can sometimes lead to the isolation of chlorinated intermediates.

    • Solution:

      • Ensure Complete Hydrolysis: After the reaction is complete, quench the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., sodium acetate or sodium bicarbonate) to facilitate the hydrolysis of the iminium salt to the aldehyde.[1][5]

Condition Observation Proposed Action
High Temperature (>100°C) & Excess POCl₃ (>2 eq.)Significant chlorinated byproductReduce temperature to 60-80°C and use 1.1-1.5 eq. of POCl₃.
Incomplete reaction quenchOily residue, difficult to purifyPour reaction mixture onto ice and neutralize with aqueous base.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The choice of starting material depends on the synthetic route you choose.

  • For the Vilsmeier-Haack reaction , 5-methylpyrimidine would be the ideal starting material. However, its commercial availability and cost should be considered.

  • For a lithiation/formylation approach, a halogenated precursor like 2-bromo-5-methylpyrimidine or 2-chloro-5-methylpyrimidine would be suitable.[7]

  • For an oxidation route, 2,5-dimethylpyrimidine is a common and often more readily available precursor.

Q2: How can I purify the final product, this compound?

A2: Purification can typically be achieved by:

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for purifying pyrimidine aldehydes.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective.

  • Sublimation: For small quantities of relatively volatile solids, sublimation under reduced pressure can be a highly effective purification technique.[8]

Q3: What are the recommended storage conditions for this compound?

A3: Aldehydes can be susceptible to oxidation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize degradation.[9]

Q4: Can I use other formylating agents besides DMF in the Vilsmeier-Haack reaction?

A4: While DMF is the most common N,N-disubstituted formamide used, others can be employed. However, for the synthesis of aldehydes, DMF is the standard choice.[2] Using other amides can lead to the formation of ketones.

Q5: Are there any safety precautions I should be aware of when working with the reagents for these syntheses?

A5: Yes, several reagents require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Organolithium reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of a Pyrimidine Substrate (General Procedure)

This protocol provides a general framework for the formylation of a pyrimidine ring. Optimization of temperature and reaction time will be necessary for specific substrates.

Materials:

  • Pyrimidine substrate (1 equivalent)

  • N,N-Dimethylformamide (DMF) (as solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 equivalents)

  • Ice

  • Saturated sodium acetate solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add DMF.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition of POCl₃ is complete, add the pyrimidine substrate to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium acetate solution until the pH is between 6 and 7.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Scheme for Vilsmeier-Haack Reaction:

G DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Aromatic Substitution Pyrimidine 5-Methylpyrimidine Pyrimidine->Intermediate Product This compound Intermediate->Product Hydrolysis (H₂O, workup)

Caption: General workflow for the Vilsmeier-Haack formylation of 5-methylpyrimidine.

V. References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122.

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Rajput, S. S., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012 , 3(1), 25-43.

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. [Link]

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • PubMed. Direct isolation of purines and pyrimidines from nucleic acids using sublimation. [Link]

  • ResearchGate. Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Science of Synthesis. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • YouTube. Vilsmeier Reaction. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • Reddit. Vilsmeier Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • YouTube. DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. [Link]

  • Google Patents. 2-(2,4,5-substituted-anilino) pyrimidine compounds.

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]

  • De Gruyter. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]

  • Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. [Link]

  • PubMed Central. Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine. [Link]

  • Apollo. 2'-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. [Link]

  • PubMed. Prebiotic synthesis of diaminopyrimidine and thiocytosine. [Link]

  • Google Patents. Preparation of 2-chloro-5-methylpyridine.

  • PubMed. 2'-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. [Link]

  • Google Patents. Method for preparing vilsmeier reagent.

Sources

Technical Support Center: 5-Methylpyrimidine-2-carbaldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic aldehyde. As a key building block in medicinal chemistry, understanding its reactivity is paramount for successful synthesis.[1][2] This resource provides in-depth troubleshooting guides and FAQs to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: My reaction is showing very low yield and poor conversion of the starting material. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent challenge and can be attributed to several factors ranging from catalyst inefficiency to suboptimal reaction conditions. The pyrimidine ring's electron-withdrawing nature can deactivate the adjacent aldehyde, making certain reactions sluggish.[3]

Probable Causes & Solutions:

  • Insufficient Catalyst Activity: The choice and state of the catalyst are critical. Many condensation reactions require an acid or base catalyst to proceed efficiently.

    • Troubleshooting Steps:

      • Catalyst Screening: If using a classical Brønsted acid (like HCl) leads to side reactions, consider screening Lewis acids such as ZnCl₂, FeCl₃, or lanthanide triflates, which can be more effective and milder.[4]

      • Catalyst Loading: Ensure the catalyst loading is optimal. Start with a catalytic amount (e.g., 10 mol%) and incrementally increase it, monitoring for improvements via Thin Layer Chromatography (TLC).

      • Catalyst Deactivation: If using a reusable catalyst, ensure it has been properly activated or regenerated before use.

  • Suboptimal Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Cautiously increase the reaction temperature in 5-10°C increments.

      • Monitor for Degradation: While increasing temperature, closely monitor the reaction by TLC for the appearance of new, dark spots on the baseline, which could indicate product or reactant degradation.

  • Purity of Reagents: Impurities in the starting materials, including this compound itself, can inhibit the reaction or lead to unwanted side products.[5]

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of all reactants (e.g., by NMR or melting point) before starting the reaction.

      • Purification: If necessary, purify the aldehyde, typically by recrystallization or column chromatography.

ParameterRecommended ActionRationale
Catalyst Screen both Brønsted and Lewis acids. Optimize loading.The electron-deficient pyrimidine ring affects aldehyde reactivity, requiring tailored catalytic activation.[3][4]
Temperature Increase temperature incrementally while monitoring by TLC.Overcomes activation energy barriers without causing thermal degradation.[4]
Reagent Purity Confirm purity of all starting materials before use.Prevents inhibition and side reactions caused by impurities.[5]
Q2: I'm observing the formation of an insoluble, dark-colored precipitate in my reaction. What is it and how can I prevent it?

A2: The formation of insoluble byproducts often points towards polymerization or self-condensation of the aldehyde, a known issue with reactive aldehydes, especially under strong acidic or basic conditions.

Probable Causes & Solutions:

  • Aldehyde Polymerization: this compound can be prone to self-condensation, leading to insoluble polymeric materials.

    • Troubleshooting Steps:

      • Slow Addition: Instead of adding the aldehyde all at once, add it slowly to the reaction mixture over an extended period using a syringe pump. This keeps its instantaneous concentration low.

      • Milder Catalyst: Switch to a milder catalyst to reduce the rate of polymerization.[4]

      • Lower Temperature: Running the reaction at a lower temperature can disfavor the polymerization pathway.[5]

  • Poor Intermediate Solubility: An intermediate species in your reaction pathway may have low solubility in the chosen solvent system.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with different solvents or solvent mixtures. Polar aprotic solvents like acetonitrile or DMF might be better alternatives to alcohols like ethanol for certain reactions.[4]

      • Increase Solvent Volume: Try running the reaction at a higher dilution to keep all species in solution.

Troubleshooting Workflow: Byproduct Formation

G start Insoluble Byproduct Observed check_type Is the byproduct dark/tar-like? start->check_type is_polymer Likely Aldehyde Polymerization check_type->is_polymer Yes not_polymer Possible Intermediate Precipitation check_type->not_polymer No action_slow_addition Action: Add aldehyde slowly is_polymer->action_slow_addition action_solvent_screen Action: Screen different solvents not_polymer->action_solvent_screen action_milder_catalyst Action: Use milder catalyst action_slow_addition->action_milder_catalyst action_lower_temp Action: Lower reaction temperature action_milder_catalyst->action_lower_temp end_goal Clear Reaction Mixture action_lower_temp->end_goal action_dilution Action: Increase solvent volume action_solvent_screen->action_dilution action_dilution->end_goal

Caption: Troubleshooting workflow for insoluble byproduct formation.

Q3: My product is difficult to purify. I see multiple spots on TLC that are very close together. How can I improve separation?

A3: Purification challenges often arise from the formation of structurally similar isomers or byproducts. In reactions like the Biginelli or Hantzsch synthesis, competing pathways can lead to a mixture of dihydropyrimidines and dihydropyridines, which can be difficult to separate.[4][5]

Probable Causes & Solutions:

  • Formation of Isomeric Byproducts: A common issue is the co-formation of Hantzsch-type 1,4-dihydropyridine byproducts, which often have similar polarity to the desired dihydropyrimidinone (DHPM) product.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can increase selectivity for the Biginelli product.[5]

      • Change Order of Addition: In some cases, adding the urea/amidine component last can minimize its decomposition and reduce side reactions.[5]

  • Ineffective Chromatography: The chosen column and eluent system may not be adequate for separating the product from impurities.

    • Troubleshooting Steps:

      • Solvent System Optimization: Systematically screen different eluent systems for TLC. Try adding a small amount of a third, more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to your hexane/ethyl acetate system.

      • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing this compound?

A1: this compound is a solid that can be sensitive to air, light, and moisture.[6] Proper storage is crucial to maintain its purity and reactivity.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at refrigerated temperatures (2-8°C).[7]

  • Handling: Handle in a well-ventilated area or fume hood. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Can you provide a general overview of the reactivity of this compound?

A2: The reactivity is dominated by the aldehyde group, but it is modulated by the electronic properties of the 5-methylpyrimidine ring.

  • Electrophilic Carbonyl Carbon: The aldehyde carbon is electrophilic and readily undergoes nucleophilic attack. This is the basis for its use in condensation reactions (e.g., with amines, enolates) to form C=N and C=C bonds.

  • Influence of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which withdraws electron density from the aldehyde group.[3] This can make the aldehyde slightly less reactive than simple aromatic aldehydes in some contexts but also influences the regioselectivity of reactions. The methyl group at the 5-position is a weak electron-donating group.

General Reaction Mechanism: Nucleophilic Addition

Caption: Generalized mechanism of nucleophilic addition to the aldehyde.

Q3: What analytical methods are recommended for monitoring reactions involving this compound?

A3: Real-time monitoring is essential for optimizing reaction time and preventing byproduct formation.

  • Thin Layer Chromatography (TLC): TLC is the most common and convenient method for qualitative monitoring. A typical eluent system is a mixture of hexane and ethyl acetate. Staining with potassium permanganate or visualization under UV light (254 nm) is effective.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and more precise monitoring of complex mixtures, reverse-phase HPLC is recommended.

Protocol: HPLC Monitoring of a Reaction Mixture

This protocol provides a general method for analyzing a reaction mixture containing this compound and its products.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Dilute the aliquot in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start with 5% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B over 1 minute and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

This method allows for the separation of nonpolar to moderately polar compounds and can effectively track the consumption of starting material and the formation of the product.[4]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Hull, R. (1957). Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society (Resumed).
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • University of Liverpool. Pyrimidines.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • PubChem. This compound.
  • Sigma-Aldrich. 2-Methylpyrimidine-5-carbaldehyde (90905-33-2).
  • Sigma-Aldrich. 2-Methylpyrimidine-5-carbaldehyde (90905-33-2).
  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • Chem-Impex. 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde.

Sources

dealing with impurities in 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylpyrimidine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, purification, and storage of this versatile synthetic intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: My freshly purchased this compound has a lower-than-expected melting point and appears slightly damp or clumpy. What is the likely cause?

This is a classic sign of hydrate formation. The aldehyde functional group, particularly when attached to an electron-deficient heteroaromatic ring system like pyrimidine, is electrophilic and susceptible to nucleophilic attack by water. This reversible reaction forms the corresponding geminal diol (hydrate).[1]

  • Causality: The presence of atmospheric moisture during storage or handling can lead to the formation of this compound hydrate. This impurity incorporates water into the crystal lattice, which disrupts the regular packing of the molecules, typically resulting in a lower and broader melting point range. The process is an equilibrium, meaning the amount of hydrate can change depending on ambient humidity.

  • Validation: To confirm hydrate formation, you can use Karl Fischer titration to quantify the water content. Alternatively, ¹H NMR spectroscopy in an anhydrous solvent (like DMSO-d₆) may show distinct peaks for both the aldehyde proton (around 9.9-10.1 ppm) and the methine proton of the hydrate (typically upfield, around 6-7 ppm), along with a broad peak for the hydroxyl protons.

  • Solution: The hydrate can often be removed by rigorous drying.

    • Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours.

    • Alternatively, dissolve the compound in a dry, volatile organic solvent (like anhydrous Dichloromethane or Ethyl Acetate), dry the solution over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Always store the dried product in a desiccator under an inert atmosphere (Nitrogen or Argon).

Q2: I'm seeing a new, less-polar spot on my TLC plate after leaving my reaction mixture open to the air. What is this impurity?

The most probable impurity is 5-methylpyrimidine-2-carboxylic acid. Aldehydes are readily oxidized to the corresponding carboxylic acids, a reaction that can be catalyzed by air (oxygen), light, and trace metal impurities.[2][3]

  • Causality: The aldehyde C-H bond is susceptible to radical-initiated or metal-catalyzed oxidation. The resulting carboxylic acid is a common degradation product. On a standard silica gel TLC plate, the carboxylic acid will typically have a slightly higher Rf value (be less polar) than the highly polar aldehyde or its hydrate, especially in solvent systems containing ethyl acetate and hexanes. However, in highly polar systems (e.g., with methanol), this can be reversed, and tailing is common.

  • Validation:

    • IR Spectroscopy: Look for the appearance of a broad O-H stretch from 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) peak.

    • LC-MS: This is the most definitive method. The carboxylic acid will have a molecular weight of 138.12 g/mol , an increase of 16 Da from the parent aldehyde (122.12 g/mol ).[4]

Q3: How should I properly store this compound to ensure its long-term stability?

Proper storage is critical to prevent the formation of the impurities discussed above.

  • Temperature: Store at low temperatures, typically 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen and moisture.

  • Light: Keep the container in a dark location or use an amber vial to prevent light-induced degradation.

  • Container: Use a tightly sealed container with a secure cap (e.g., with a PTFE liner) to minimize moisture ingress.

Troubleshooting Guide: Purification Workflows

This section addresses common issues encountered during the purification of crude this compound.

Issue 1: My crude product is a sticky, orange-brown oil, not the expected solid.

This often indicates the presence of multiple impurities, including residual solvents, starting materials, and degradation products. A systematic purification approach is required.

Below is a visual workflow to guide your purification strategy.

Purification_Workflow start Crude Product (Sticky Oil/Solid) workup Aqueous Workup (e.g., with NaHCO₃ wash) start->workup tlc Analyze by TLC workup->tlc one_spot One Major Spot? tlc->one_spot recrystallize Attempt Recrystallization one_spot->recrystallize Yes chromatography Perform Column Chromatography one_spot->chromatography No pure_solid Pure Crystalline Solid recrystallize->pure_solid chromatography->pure_solid

Caption: A decision workflow for purifying crude this compound.

Protocol 1: Purification via Acid-Base Extraction

This technique is highly effective for removing the 5-methylpyrimidine-2-carboxylic acid impurity.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Repeat this wash 2-3 times.

    • Expert Insight: Using a weak base like NaHCO₃ is crucial. Strong bases (like NaOH) can potentially catalyze aldehyde self-condensation or other side reactions.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and any remaining bicarbonate.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aldehyde.

Protocol 2: Purification by Column Chromatography

Column chromatography is the method of choice when multiple impurities are present.[5][6] Due to the polar nature of pyrimidine derivatives, selecting the right stationary and mobile phase is key.[7]

  • Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point.[8]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.[5]

    • Start with a mixture of a non-polar solvent and a polar solvent (e.g., Hexanes:Ethyl Acetate).

    • Gradually increase the polarity. A typical system for this compound might be 30-50% Ethyl Acetate in Hexanes.

    • If the compound remains at the baseline, add a small percentage of a more polar solvent like Methanol to the mobile phase (e.g., 95:5 DCM:Methanol).[5]

  • Column Packing & Loading: Pack the column with the chosen stationary phase and equilibrate with the initial, low-polarity mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column using a gradient elution, slowly increasing the percentage of the polar solvent to elute the compound. Monitor the fractions by TLC.

  • Fraction Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

If the product is relatively pure (>90%) but needs final polishing, recrystallization is an excellent technique.[9]

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10]

    • Test small amounts of the crude product in solvents like ethanol, isopropanol, ethyl acetate, or solvent mixtures like ethyl acetate/hexanes.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[10]

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Data Summary: Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Key Analytical Signals
This compound CC1=CN=C(N=C1)C=O122.12¹H NMR: Aldehyde proton ~9.9-10.1 ppm. IR: Sharp C=O stretch ~1700-1720 cm⁻¹.
5-Methylpyrimidine-2-carboxylic acid CC1=CN=C(N=C1)C(=O)O138.12¹H NMR: Broad acid proton >10 ppm. IR: Broad O-H stretch ~2500-3300 cm⁻¹. MS: [M+H]⁺ at m/z 139.
This compound Hydrate CC1=CN=C(N=C1)C(O)O140.14¹H NMR: Methine C-H ~6-7 ppm; broad O-H. KF: Positive for water content.
References
  • Benchchem.
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  • Karampelas, T., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4985. Published by MDPI. [Link]

  • Bolognesi, M. L., et al. (2010). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 53(24), 8436–8447. Published by American Chemical Society. [Link]

  • Benchchem. Overcoming side reactions in pyrimidine synthesis.
  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]

  • Benchchem.
  • Hull, R., et al. (1950). Researches on Pyrimidines. CXL. Pyrimidines Derived from Carbethoxymalonic Aldehyde. Journal of the American Chemical Society, 72(10), 4503–4506. [Link]

  • Barlin, G. B. (1966). Pyrido[2,3-d]pyrimidines from Malonaldehydes. Journal of the Chemical Society B: Physical Organic. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 23043336. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Pindi, S. R., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Al-Mufachi, N. A., & Al-Anbagi, H. H. (2018). Enthalpies of Hydrate Formation and Dissociation from Residual Thermodynamics. Molecules, 23(11), 2998. [Link]

  • Bozorgian, A., et al. (2021). A Review of Kinetics of Hydrate Formation and the Mechanism of Effect of the Inhibitors on it. International Journal of New Chemistry, 8(1), 41-58. [Link]

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Technical Support Center: Catalyst Selection for 5-Methylpyrimidine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthesis. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and well-documented method for the synthesis of this compound is through the selective oxidation of 2,5-dimethylpyrimidine. The catalyst of choice for this transformation is often selenium dioxide (SeO₂). [1]This method, known as the Riley oxidation, is effective for the oxidation of activated methyl groups, such as those adjacent to a carbonyl group or on a heterocyclic ring. [2][3] Q2: Why is Selenium Dioxide (SeO₂) the preferred catalyst for this reaction?

Selenium dioxide is a highly specific oxidizing agent for converting activated methyl or methylene groups into carbonyl functionalities. [2][4]In the context of 2,5-dimethylpyrimidine, SeO₂ selectively oxidizes one of the methyl groups to an aldehyde. The reaction mechanism involves an initial ene-like reaction followed by a-[1][3]sigmatropic rearrangement, which ultimately leads to the formation of the aldehyde and elemental selenium. [2][3][5]This selectivity is crucial for avoiding over-oxidation to the carboxylic acid or reaction at other positions on the pyrimidine ring.

Q3: Are there any significant safety concerns when working with Selenium Dioxide?

Yes, selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. [2]It is also important to note that selenium compounds can have a persistent and unpleasant odor. [2]Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste containing selenium must be disposed of according to institutional and environmental safety regulations.

Q4: Can other catalysts be used for this synthesis?

While SeO₂ is the most common, other catalytic systems can be explored for the oxidation of methyl groups on heterocyclic rings. These may include:

  • Vanadium-based catalysts: Vanadium oxide catalysts have been used for the vapor-phase oxidation of similar substrates like 2-methyl-5-ethylpyridine. [6]* Biocatalytic methods: Whole-cell biocatalysts have been engineered for the synthesis of related compounds like 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine, suggesting potential for enzymatic approaches. [7]* Other oxidizing agents: While less selective, other strong oxidizing agents could be used, but would likely require more rigorous optimization to prevent side reactions and over-oxidation. [5] The choice of an alternative catalyst would depend on factors such as desired reaction conditions (e.g., solvent, temperature), substrate scope, and environmental considerations.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound using selenium dioxide.

Problem 1: Low or No Conversion of Starting Material (2,5-dimethylpyrimidine)

  • Potential Cause: Inactive Catalyst

    • Solution: Selenium dioxide can absorb moisture. Ensure you are using a freshly opened bottle or that it has been stored in a desiccator. The purity of the SeO₂ is also critical for its reactivity.

  • Potential Cause: Suboptimal Reaction Temperature

    • Solution: The Riley oxidation typically requires elevated temperatures to proceed at a reasonable rate. The reaction is often carried out in a high-boiling solvent like dioxane or acetic acid. [1]A systematic temperature screen (e.g., 80°C, 100°C, reflux) can help identify the optimal condition for your specific setup.

  • Potential Cause: Incorrect Stoichiometry

    • Solution: While SeO₂ is a catalyst, it is often used in stoichiometric amounts in laboratory-scale preparations to drive the reaction to completion. [1]If using a catalytic amount, a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) is necessary to regenerate the active Se(IV) species. [2][5] Problem 2: Formation of Significant Byproducts

  • Potential Cause: Over-oxidation to 5-Methylpyrimidine-2-carboxylic acid

    • Solution: Over-oxidation is a common side reaction. This can be minimized by carefully controlling the reaction time and temperature. Using a slight excess of the starting material (2,5-dimethylpyrimidine) can also help consume the oxidant before it reacts with the desired aldehyde product. Some protocols suggest that using acetic acid as a solvent can help stop the reaction at the alcohol stage by forming an acetate ester, which is less prone to further oxidation. [2]

  • Potential Cause: Formation of 2,5-Pyrimidinedicarbaldehyde (di-aldehyde)

    • Solution: The formation of the di-aldehyde indicates that both methyl groups are being oxidized. This is more likely to occur with an excess of selenium dioxide and prolonged reaction times. Reducing the stoichiometry of SeO₂ (e.g., to 1.0-1.2 equivalents) and monitoring the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material can mitigate this issue.

  • Potential Cause: Formation of Polymeric or Tar-like Materials

    • Solution: The product, this compound, can be unstable, especially at high temperatures or under acidic/basic conditions, leading to polymerization. Ensure the workup procedure is performed promptly after the reaction is complete. A neutral workup is often preferred. Purification by column chromatography on silica gel should be done efficiently to minimize contact time.

Problem 3: Difficulties in Product Isolation and Purification

  • Potential Cause: Co-elution with Starting Material or Byproducts

    • Solution: Optimizing the solvent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can improve separation. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the different spots on a TLC plate.

  • Potential Cause: Product Instability on Silica Gel

    • Solution: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel. Using deactivated (neutral) silica gel or alumina for chromatography can prevent product degradation during purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Riley Oxidation

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2,5-dimethylpyrimidine

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1 equivalent) in anhydrous dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 101°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the precipitated elemental selenium. Wash the filter cake with additional dioxane.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Data Presentation

Table 1: Comparison of Catalytic Systems for Heterocyclic Aldehyde Synthesis (Illustrative)

Catalyst SystemStarting MaterialProductTypical Yield (%)Key AdvantagesKey Disadvantages
SeO₂ 2,5-dimethylpyrimidineThis compound40-60%High selectivity for activated methyl groupsToxicity of selenium compounds, potential for over-oxidation
V₂O₅/TiO₂ 2-methyl-5-ethylpyridinePyridine-2,5-dicarbaldehydeVariableSuitable for vapor-phase oxidationHigh temperatures required, potential for complex product mixtures [6]
Biocatalyst (XMO) 2,5-dimethylpyrazine5-methylpyrazine-2-carboxylic acidHighEnvironmentally friendly, high selectivityRequires specialized enzymes and conditions [7]

Note: The yields are indicative and can vary significantly based on reaction conditions and scale.

Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key decision points for troubleshooting common issues.

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproducts Solutions for Byproducts Start 2,5-dimethylpyrimidine Catalyst SeO2 Dioxane, Reflux Start->Catalyst Product This compound Catalyst->Product Low_Yield Low Yield / No Reaction Product->Low_Yield Monitor Reaction Byproducts Byproduct Formation Product->Byproducts Analyze Crude Temp Increase Temperature Low_Yield->Temp Stoich Adjust Stoichiometry Low_Yield->Stoich Cat_Activity Check Catalyst Activity Low_Yield->Cat_Activity Time_Temp Control Time/Temp Byproducts->Time_Temp Stoich_BP Reduce SeO2 eq. Byproducts->Stoich_BP Workup Prompt/Neutral Workup Byproducts->Workup

Caption: Workflow for synthesis and troubleshooting.

Catalyst Selection Decision Tree

This diagram provides a logical framework for selecting the appropriate catalyst based on experimental goals and constraints.

Catalyst_Selection Start Goal: Synthesize This compound Method Primary Method? Start->Method Green_Chem Green Chemistry Focus? Method->Green_Chem No SeO2 Use Selenium Dioxide (Riley Oxidation) Method->SeO2 Yes (Standard) Vapor_Phase Vapor Phase Synthesis? Green_Chem->Vapor_Phase No Biocatalysis Explore Biocatalysis (e.g., XMO enzymes) Green_Chem->Biocatalysis Yes Vanadium Consider Vanadium-based Catalysts Vapor_Phase->Vanadium Yes Other Investigate other oxidizing agents Vapor_Phase->Other No

Caption: Decision tree for catalyst selection.

References

  • Selenium dioxide (SeO₂) - Riley oxidation. AdiChemistry. Available from: [Link]

  • Riley oxidation. Wikipedia. Available from: [Link]

  • Sakamoto, T., Sakasai, T., & Yamanaka, H. (1981). Studies on Pyrimidine Derivatives. XXII. Site-selective Oxidation of Dimethylpyrimidines with Selenium Dioxide to Pyrimidine-monoaldehydes. Chemical and Pharmaceutical Bulletin, 29(9), 2482-2486. Available from: [Link]

  • Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate. Available from: [Link]

  • Armstrong, A. (2004). Organic Synthesis - Lecture 5. Imperial College London. Available from: [Link]

  • Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Reaction | Use And Mechanism of Selenium dioxide | SeO2. YouTube. Available from: [Link]

  • Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. Kanazawa University. Available from: [Link]

  • Ferte, J., & Membré, A. (2023). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Molecules, 28(24), 8009. Available from: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Available from: [Link]

  • Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction. PubMed Central. Available from: [Link]

  • Liu, L., et al. (2020). High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid by combinatorial genetic elements engineering and genome engineering of Escherichia coli. Enzyme and Microbial Technology, 134, 109488. Available from: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available from: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). Semantic Scholar. Available from: [Link]

  • Selenium Dioxide Oxidation. ResearchGate. Available from: [Link]

  • Selenium Dioxide (SeO2) Reagent and their Applications Part-II |ChemOrgChem. YouTube. Available from: [Link]

  • Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a. ResearchGate. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Publications. Available from: [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. The Journal of the Serbian Chemical Society. Available from: [Link]

  • Optimized Biocatalytic Synthesis of 2‐Selenopyrimidine Nucleosides by Transglycosylation. Wiley Online Library. Available from: [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PubMed Central. Available from: [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Royal Society of Chemistry. Available from: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. Available from: [Link]

  • Selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde by catalytic systems based on vanadyl phosphate. ResearchGate. Available from: [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... Google Patents.
  • Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. Available from: [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available from: [Link]

  • Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. Available from: [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available from: [Link]

Sources

Technical Support Center: Solvent Effects on 5-Methylpyrimidine-2-carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylpyrimidine-2-carbaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity, stability, and reaction outcomes of this versatile heterocyclic aldehyde. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding this compound & Solvent Interactions

This compound is a key building block in medicinal chemistry, valued for its role in synthesizing a wide range of biologically active compounds. The reactivity of its aldehyde functional group, coupled with the electronic properties of the pyrimidine ring, makes it a prime candidate for reactions like Knoevenagel condensations, Wittig olefinations, and reductive aminations. However, the success of these transformations is profoundly influenced by the choice of solvent.

Solvents do more than just dissolve reactants; they can stabilize or destabilize reactants, intermediates, and transition states, alter reaction pathways, and even participate directly in the reaction.[1] This guide will help you navigate these complexities.

FAQ: General Stability and Handling

Question: My this compound appears to degrade upon storage in solution. Why is this happening and what is the best practice for storage?

Answer: This is a common issue stemming from the electrophilic nature of the aldehyde and the presence of heteroatoms in the pyrimidine ring.

  • Causality:

    • In Protic Solvents (e.g., Methanol, Ethanol, Water): Aldehydes can reversibly form hemiacetals or acetals. While often in equilibrium, this can lead to the appearance of new spots on a TLC or new peaks in an NMR spectrum, complicating analysis. More critically, water can lead to the formation of the corresponding hydrate.

    • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over long periods. This can be accelerated in certain solvents.

    • Self-Condensation: Although less common without a catalyst, trace impurities can sometimes promote aldol-type self-condensation reactions.

  • Troubleshooting & Best Practices:

    • Storage: For long-term storage, it is best to keep this compound as a solid under an inert atmosphere (Nitrogen or Argon) at recommended temperatures (e.g., 2-8°C).[2]

    • Solution Preparation: Prepare solutions fresh for each reaction. If a stock solution must be made, use a dry, aprotic solvent (e.g., Anhydrous THF, Dioxane, or Toluene) and store it under an inert atmosphere for a limited time.

    • Purity Check: Before use, always verify the purity of your starting material. The presence of 5-methylpyrimidine-2-carboxylic acid is a key indicator of oxidation.

Section 2: Troubleshooting Common Reactions

The following sections address specific challenges encountered during common synthetic transformations involving this compound.

Knoevenagel Condensation: Optimizing C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated products from aldehydes and active methylene compounds.[3][4] Solvent choice is paramount for success.

Question: I am attempting a Knoevenagel condensation with malononitrile, but my yields are consistently low (<40%). Could the solvent be the problem?

Answer: Absolutely. The solvent plays a critical role in nearly every step of the Knoevenagel condensation, from the initial deprotonation to the final dehydration. Low yields are frequently traced back to a suboptimal solvent choice.

  • Causality - The Role of the Solvent:

    • Deprotonation of the Active Methylene Compound: The reaction is typically catalyzed by a weak base (e.g., piperidine, DBU).[4] The solvent's ability to solvate the base and the resulting carbanion (enolate) is crucial.

      • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the base, reducing its effectiveness. While they can stabilize the carbanion, they may slow the initial deprotonation step. However, highly polar media like water can sometimes accelerate the reaction due to hydrophobic effects.[5][6]

      • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen-bond with the base, leaving it more "naked" and reactive. They are excellent at solvating cations but less so for anions, which can also increase the nucleophilicity of the carbanion.

      • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they cannot effectively dissolve the catalyst or stabilize the charged intermediates, often leading to very slow or incomplete reactions.

    • Stabilization of the Intermediate: The reaction proceeds through a charged intermediate before the final elimination of water.[3] A solvent that can stabilize this intermediate will lower the activation energy and facilitate the reaction.

    • Water Removal: The final step is dehydration. In some setups, using a solvent like toluene with a Dean-Stark trap can be effective for driving the equilibrium toward the product by removing the water byproduct.

  • Troubleshooting Protocol: Solvent Screening If you are experiencing low yields, a systematic solvent screening is the most logical next step.

    SolventTypeDielectric Constant (ε)Expected Outcome & Rationale
    Ethanol Polar Protic24.5Moderate Yield. Common starting point. Solubilizes reactants well but may slow deprotonation.
    Acetonitrile Polar Aprotic37.5Potentially High Yield. Promotes a more reactive base and nucleophile.
    DMF Polar Aprotic36.7Potentially High Yield. Similar to acetonitrile, excellent solvating properties for intermediates.
    Toluene Nonpolar2.4Low Yield. Poor for stabilizing charged intermediates unless using a phase-transfer catalyst.
    Water/Ethanol Mix Polar ProticVariablePotentially High Yield. Can be effective for green chemistry approaches and may benefit from hydrophobic effects.[5]
    Solvent-Free N/AN/APotentially High Yield. Grinding reactants with a catalytic amount of base can be highly effective and environmentally friendly.[4]
Detailed Protocol: Solvent Screening for Knoevenagel Condensation
  • Setup: In separate, identical reaction vials, place this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.05 eq).

  • Solvent Addition: To each vial, add the chosen solvent (e.g., Ethanol, Acetonitrile, DMF) to achieve a consistent concentration (e.g., 0.5 M).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq) to each vial.

  • Reaction: Stir all reactions at the same temperature (e.g., room temperature or 60 °C) and monitor by TLC.

  • Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion to product. This allows for a direct comparison of solvent efficacy.

Caption: Workflow for systematic solvent screening.
Wittig Reaction: Controlling Stereoselectivity (E/Z Isomers)

The Wittig reaction is a powerful method for alkene synthesis.[7] A common challenge is controlling the stereoselectivity to favor the desired E (trans) or Z (cis) isomer. The solvent is a key determinant in this outcome, particularly for semi-stabilized ylides, which would be formed from precursors reacting with this compound.

Question: My Wittig reaction is producing a nearly 1:1 mixture of E/Z isomers. How can I influence the stereochemical outcome by changing the solvent?

Answer: This is a classic problem in Wittig chemistry. The E/Z ratio is determined by the kinetics of oxaphosphetane formation and decomposition, a process heavily influenced by solvent polarity and the presence of coordinating ions.[8][9]

  • Causality - The Mechanistic Influence of Solvents: The modern understanding of the Wittig reaction involves an asynchronous [2+2] cycloaddition to form an oxaphosphetane intermediate.[9][10] However, the classic model involving a betaine intermediate is useful for rationalizing solvent effects.

    • Nonpolar, Aprotic Solvents (e.g., THF, Toluene, Benzene): In these solvents (under salt-free conditions), the initial cycloaddition is largely irreversible. The kinetic product, which forms from the sterically less hindered approach, leads to the cis-oxaphosphetane, which rapidly decomposes to the Z-alkene .

    • Polar, Aprotic Solvents (e.g., DMF, DMSO): These solvents can stabilize the polar betaine-like transition state. This stabilization can make the initial addition more reversible, allowing equilibration to the more thermodynamically stable trans-betaine/oxaphosphetane. This pathway ultimately leads to the E-alkene .[11]

    • Polar, Protic Solvents (e.g., Ethanol, Methanol): These solvents can further stabilize the betaine intermediate through hydrogen bonding, strongly favoring the formation of the E-alkene . However, they can also react with non-stabilized ylides, so their use must be carefully considered.

Wittig_Solvent_Effect Start Aldehyde + Ylide TS_cis [2+2] Cycloaddition (Kinetic Control) Start->TS_cis TS_trans Betaine-like TS (Thermodynamic Control) Start->TS_trans Oxa_cis cis-Oxaphosphetane TS_cis->Oxa_cis Fast Nonpolar_Label Favored in Nonpolar Aprotic Solvents (e.g., THF, Toluene) Z_Alkene Z-Alkene + Ph₃P=O Oxa_cis->Z_Alkene Fast Decomposition Oxa_trans trans-Oxaphosphetane TS_trans->Oxa_trans Reversible Equilibration Polar_Label Favored in Polar Solvents (e.g., DMF, EtOH) E_Alkene E-Alkene + Ph₃P=O Oxa_trans->E_Alkene Decomposition

Caption: Solvent influence on Wittig reaction pathways.
  • Troubleshooting & Practical Recommendations:

    • To Favor the Z-alkene: Use non-stabilized or semi-stabilized ylides in a nonpolar aprotic solvent like THF or Toluene under strictly salt-free conditions. This means using bases like NaHMDS or KHMDS and avoiding lithium-based reagents, as Li⁺ ions can coordinate to the intermediates and disrupt selectivity.

    • To Favor the E-alkene:

      • Use a stabilized ylide, which inherently favors the E-product.[7]

      • If using a semi-stabilized ylide, switch to a polar aprotic solvent like DMF or a polar protic solvent like ethanol. The increased polarity will facilitate the equilibration to the thermodynamic product.

      • Consider the Schlosser modification, which involves the use of a lithium salt at low temperatures to intentionally trap and equilibrate the betaine intermediate before elimination.

Section 3: References

  • How to Troubleshoot a Reaction. Department of Chemistry, University of Rochester. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents. Journal of Chemical Research, Synopses. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]

  • Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [Link]

  • Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. Journal of the American Chemical Society. [Link]

  • Solvent effects and chemical reactivity. University of Westminster Library Search. [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... Google Patents.

  • This compound. PubChem. [Link]

  • Re-evaluating the stability of COMU in different solvents. Journal of Peptide Science. [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives... MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Computing the Absorption and Emission Spectra of 5-Methylcytidine in Different Solvents... Journal of Chemical Theory and Computation. [Link]

  • Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives... RSC Medicinal Chemistry. [Link]

Sources

preventing decomposition of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrimidine-2-carbaldehyde (CAS No. 90905-62-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the decomposition of this valuable chemical intermediate. Our goal is to ensure the stability and reactivity of this compound throughout your experiments, leading to reliable and reproducible results.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique structure, featuring a pyrimidine ring with a methyl group and an aldehyde functionality, makes it a versatile reagent. However, the aldehyde group is susceptible to degradation, which can compromise experimental outcomes. This guide provides a comprehensive overview of the potential decomposition pathways and practical strategies to mitigate them.

Core Concepts: Understanding Decomposition Pathways

The stability of this compound is primarily threatened by three key chemical processes: oxidation, polymerization, and disproportionation. Understanding these pathways is crucial for implementing effective preventative measures.

Oxidation to Carboxylic Acid

The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid, in this case, 5-methylpyrimidine-2-carboxylic acid. This process is often initiated by atmospheric oxygen and can be accelerated by light and trace metal impurities. The presence of the resulting carboxylic acid can also catalyze further decomposition.

Polymerization and Trimerization

Aldehydes, especially in concentrated form, can undergo self-condensation or polymerization reactions. This can lead to the formation of oligomeric or polymeric materials, which will appear as insoluble particulates or a viscous oil. The presence of acidic or basic impurities can catalyze this process.

Cannizzaro Reaction (Disproportionation)

In the presence of a strong base, non-enolizable aldehydes like this compound (which lack α-hydrogens) can undergo a Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (5-methylpyrimidin-2-yl)methanol and one molecule of the carboxylic acid (5-methylpyrimidine-2-carboxylic acid).

Visualizing Decomposition Pathways

DecompositionPathways A This compound B 5-Methylpyrimidine-2-carboxylic acid A->B Oxidation (O2, light) C Polymer/Trimer A->C Polymerization (acid/base catalysis) D (5-Methylpyrimidin-2-yl)methanol + 5-Methylpyrimidine-2-carboxylic acid A->D Cannizzaro Reaction (strong base)

Caption: Major decomposition pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Is it still usable?

A change in color often indicates some level of decomposition, likely oxidation. While a slight discoloration may not significantly impact all reactions, it is a sign of impurity. For sensitive applications, it is recommended to purify the aldehyde before use. You can assess the purity by techniques like TLC or NMR.

Q2: I observe solid particles in my liquid this compound. What are they?

The formation of solid precipitates is a strong indicator of polymerization or the presence of the carboxylic acid degradation product, which may be a solid at room temperature. These impurities can interfere with your reaction. It is advisable to purify the aldehyde to remove these solids.

Q3: How can I check the purity of my this compound?

Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize impurities. The carboxylic acid impurity will typically have a different Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of the carboxylic acid proton (usually a broad singlet) and the alcohol protons from the Cannizzaro reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can help identify the molecular weights of impurities.

Q4: What is the recommended solvent for storing this compound?

For long-term storage, it is best to store the neat compound under an inert atmosphere. If a solution is required for experimental use, anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are suitable for short-term storage, provided they are free of acidic impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Reaction yield is lower than expected. Decomposition of the aldehyde starting material.1. Check the purity of the aldehyde before use. 2. Purify the aldehyde if necessary. 3. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere.
Formation of an insoluble white solid during a base-mediated reaction. Cannizzaro reaction leading to the formation of the carboxylate salt.1. Use a non-nucleophilic, sterically hindered base if possible. 2. Add the base slowly at a low temperature. 3. Consider protecting the aldehyde group if the reaction conditions are strongly basic.
The aldehyde appears viscous or has solidified unexpectedly. Polymerization has occurred.1. Avoid prolonged storage at room temperature, especially if the container has been opened. 2. Consider diluting the aldehyde in an anhydrous, aprotic solvent for storage if it will be used frequently.
TLC analysis shows a new spot with a lower Rf value. Oxidation to the more polar carboxylic acid.1. Purify the aldehyde by washing with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction and drying. 2. Store the purified aldehyde under an inert atmosphere and protect it from light.

Experimental Protocols

Protocol 1: Optimal Storage and Handling of this compound
  • Upon Receipt: Inspect the container for any signs of damage or discoloration of the product.

  • Storage Environment: Store the tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.

  • Inert Atmosphere: To prevent oxidation, it is best to store the aldehyde under an inert atmosphere of nitrogen or argon. This is particularly important after the container has been opened for the first time.

  • Handling: When dispensing the aldehyde, work quickly to minimize exposure to air and moisture. Use a clean, dry syringe or spatula. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Protocol 2: Purification of Partially Decomposed this compound (Removal of Carboxylic Acid)

This protocol is for the removal of the primary oxidation product, 5-methylpyrimidine-2-carboxylic acid.

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Be cautious as CO₂ evolution may cause pressure buildup.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat Wash: Repeat the washing step with the sodium bicarbonate solution one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Storage: Store the purified aldehyde under an inert atmosphere at 2-8°C.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is effective for separating aldehydes from non-aldehyde impurities.[2]

  • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of ethanol or methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). Stir the mixture vigorously. The aldehyde will react to form a solid bisulfite adduct.

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with ethanol or ether to remove non-aldehyde impurities.

  • Regeneration of Aldehyde: Suspend the solid adduct in water and add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will regenerate the aldehyde, which can then be extracted with an organic solvent.

  • Work-up: Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Final Storage: Store the purified aldehyde under an inert atmosphere at 2-8°C.

Visualization of the Purification Workflow

PurificationWorkflow cluster_0 Protocol 2: Acid Removal cluster_1 Protocol 3: Bisulfite Adduct P2_1 Dissolve in Et2O/EtOAc P2_2 Wash with NaHCO3 (aq) P2_1->P2_2 P2_3 Separate Layers P2_2->P2_3 P2_4 Dry Organic Layer (Na2SO4) P2_3->P2_4 P2_5 Concentrate P2_4->P2_5 End Purified Aldehyde P2_5->End P3_1 Dissolve in EtOH/MeOH + NaHSO3 (aq) P3_2 Filter Solid Adduct P3_1->P3_2 P3_3 Regenerate with NaHCO3/NaOH P3_2->P3_3 P3_4 Extract with Organic Solvent P3_3->P3_4 P3_5 Dry and Concentrate P3_4->P3_5 P3_5->End Start Impure Aldehyde Start->P2_1 Start->P3_1

Caption: Workflow for the purification of this compound.

References

  • PubChem. This compound. [Link]

  • Reddit. Purifying aldehydes? [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

Sources

Technical Support Center: 5-Methylpyrimidine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a versatile heterocyclic building block in organic synthesis. The pyrimidine ring is electron-deficient, which significantly influences the reactivity of the aldehyde group. This electron-withdrawing nature makes the carbonyl carbon more electrophilic compared to benzaldehyde, often leading to faster reaction rates with nucleophiles. However, this enhanced reactivity can also introduce specific challenges, such as a higher propensity for side reactions if conditions are not carefully controlled. This guide will address the common issues encountered during key transformations of this valuable intermediate.

Troubleshooting Guide: Common Reactions and Solutions

This section is dedicated to addressing specific problems that may arise during common reactions with this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Wittig Reaction: Formation of Vinyl Pyrimidines

The Wittig reaction is a cornerstone method for converting aldehydes into alkenes. With this compound, it provides a direct route to 2-vinyl-5-methylpyrimidines, which are valuable precursors for further functionalization.

Q1: My Wittig reaction is giving a low yield of the desired vinyl pyrimidine, and I'm recovering a significant amount of unreacted aldehyde. What could be the problem?

A1: Low conversion in a Wittig reaction with this compound can stem from several factors related to the ylide generation and stability, as well as the reaction conditions.

  • Inefficient Ylide Formation: The most common issue is incomplete deprotonation of the phosphonium salt. Ensure you are using a sufficiently strong base. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or DMSO are necessary. For stabilized ylides (containing an electron-withdrawing group), milder bases like sodium ethoxide or potassium carbonate may suffice.[1]

  • Ylide Instability: Non-stabilized ylides are highly reactive and can decompose, especially at elevated temperatures or in the presence of moisture or oxygen. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) and at the recommended temperature, which is often low to start.

  • Steric Hindrance: While this compound itself is not exceptionally bulky, a sterically hindered phosphonium salt can slow down the reaction.[2] If possible, consider a less hindered ylide.

  • Order of Addition: Sometimes, the order of reagent addition can impact the outcome. Generating the ylide first and then adding the aldehyde is the standard procedure. However, for particularly unstable ylides, in-situ generation in the presence of the aldehyde might be beneficial.

Troubleshooting Workflow for Low Wittig Reaction Yield

start Low Yield of Vinyl Pyrimidine check_ylide Verify Ylide Formation (e.g., color change, 31P NMR) start->check_ylide ylide_ok Ylide Formation Confirmed check_ylide->ylide_ok Yes ylide_bad Incomplete Ylide Formation check_ylide->ylide_bad No check_conditions Review Reaction Conditions ylide_ok->check_conditions Proceed solution1 Use stronger base (e.g., n-BuLi) Ensure anhydrous conditions ylide_bad->solution1 Solution end Improved Yield solution1->end temp temp check_conditions->temp Temperature? temp_high temp_high temp->temp_high Too High temp_ok temp_ok temp->temp_ok Optimal solution2 Run at lower temperature (e.g., 0°C to RT) temp_high->solution2 Solution solution2->end check_aldehyde Assess Aldehyde Stability temp_ok->check_aldehyde Proceed aldehyde_degraded Aldehyde Degradation Possible check_aldehyde->aldehyde_degraded solution3 Use freshly purified aldehyde Run under inert atmosphere aldehyde_degraded->solution3 Solution solution3->end

Caption: Troubleshooting workflow for low Wittig reaction yields.

Q2: My Wittig reaction with a stabilized ylide is producing primarily the E-isomer, but I need the Z-isomer. How can I control the stereochemistry?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Stabilized vs. Non-stabilized Ylides: As a general rule, stabilized ylides (e.g., those with an adjacent ester or ketone group) tend to give the thermodynamically more stable E-alkene. Non-stabilized ylides (e.g., alkyl ylides) typically yield the kinetically favored Z-alkene.[1]

  • Schlosser Modification: To obtain the E-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it before allowing it to proceed to the oxaphosphetane and then the alkene.

  • Horner-Wadsworth-Emmons (HWE) Reaction: For the synthesis of E-alkenes, the HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often more reliable and provides better E-selectivity.

Reagent TypeTypical ProductConditions Favoring
Non-stabilized YlideZ-alkeneSalt-free conditions, aprotic solvents
Stabilized YlideE-alkeneProtic solvents, thermodynamic control
HWE ReagentE-alkeneStandard HWE conditions

Table 1: Stereochemical control in olefination reactions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a new C=C bond.[3] The electron-deficient nature of this compound makes it an excellent substrate for this reaction.

Q1: My Knoevenagel condensation is slow and gives a poor yield. How can I improve it?

A1: While this compound is reactive, several factors can hinder the Knoevenagel condensation.

  • Catalyst Choice: The choice of base is critical. A base that is too strong can cause self-condensation of the active methylene compound or other side reactions. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[4] For some substrates, Lewis acids can also be effective catalysts.[3]

  • Solvent Effects: The solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction. However, for "green" protocols, ethanol or even water can be used, sometimes with excellent results.[5]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, the accumulation of water can slow down or even reverse the reaction. Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water can drive the reaction to completion.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of this compound (1.0 eq) in ethanol (5 mL/mmol), add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gentle heating (to 50-60 °C) can be applied.

  • Upon completion, the product often precipitates from the reaction mixture. If so, cool the mixture in an ice bath and collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Q2: I'm observing the formation of multiple products in my Knoevenagel condensation. What are the likely side reactions?

A2: The formation of byproducts is often due to the reactivity of the starting materials under the reaction conditions.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the active methylene compound can add to this product, leading to a 1,4-addition byproduct. Using a slight excess of the aldehyde or carefully controlling the stoichiometry can minimize this.

  • Self-Condensation: If a strong base is used, the active methylene compound can undergo self-condensation. This is why weak bases are preferred.

  • Cannizzaro-type reactions: Although less common for heteroaromatic aldehydes without α-hydrogens, under strongly basic conditions, disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid could occur.[6]

Logical Flow for Optimizing Knoevenagel Condensation

start Knoevenagel Condensation Issue problem Low Yield or Side Products start->problem catalyst Is the base too strong or weak? problem->catalyst Check Catalyst solvent Is the solvent appropriate? problem->solvent Check Solvent water Is the reaction reversible? problem->water Consider Water Removal solution_cat Screen weak bases (piperidine, pyridine) Consider a Lewis acid catalyst catalyst->solution_cat Solution end Optimized Reaction solution_cat->end solution_solv Try polar aprotic (DMF, MeCN) or protic (EtOH) solvents solvent->solution_solv Solution solution_solv->end solution_water Use Dean-Stark trap with toluene water->solution_water Solution solution_water->end

Caption: Optimization workflow for Knoevenagel condensations.

Reductive Amination: Synthesis of Pyrimidinyl-methylamines

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. It involves the formation of an imine or iminium ion, followed by its reduction in situ.

Q1: My one-pot reductive amination is not working well; I'm isolating mostly the corresponding alcohol from the reduction of the starting aldehyde.

A1: This is a common issue in reductive amination and points to a mismatch in the rates of imine formation and reduction.

  • Slow Imine Formation: The formation of the imine from the aldehyde and amine is often the rate-limiting step and is typically acid-catalyzed. The pyrimidine nitrogen atoms are basic and can quench the acid catalyst. Therefore, you may need to add a stoichiometric amount of a mild acid, such as acetic acid, to promote imine formation.

  • Reducing Agent is Too Reactive: If the reducing agent is too powerful (e.g., NaBH₄ under strongly acidic conditions), it may reduce the aldehyde faster than the imine is formed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are milder reducing agents that are often preferred for reductive amination because they are more selective for the protonated imine over the aldehyde at neutral or slightly acidic pH.[7]

  • Two-Step Procedure: If the one-pot method fails, a two-step procedure can be more reliable. First, form the imine by reacting the aldehyde and amine, often with removal of water. Then, isolate the crude imine and reduce it in a separate step.

Q2: I'm trying to perform a reductive amination with a primary amine and I'm getting a significant amount of the tertiary amine (dialkylation product). How can I prevent this?

A2: The formation of a tertiary amine is due to the product secondary amine being more nucleophilic than the starting primary amine, leading to it reacting with another molecule of the aldehyde.

  • Stoichiometry: Using an excess of the primary amine can help to outcompete the secondary amine for the aldehyde.

  • Slow Addition: Adding the aldehyde slowly to a mixture of the amine and the reducing agent can keep the concentration of the aldehyde low, which disfavors the second alkylation.

  • Bulky Reagents: If possible, using a bulkier amine or a bulkier reducing agent can sterically hinder the formation of the tertiary amine.

Experimental Protocol: One-Pot Reductive Amination using STAB

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q: How should I store this compound? Is it prone to oxidation?

A: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. Refrigeration is often advised for long-term storage.

Q: The purification of my product is challenging due to the presence of triphenylphosphine oxide (TPPO) from a Wittig reaction. What is the best way to remove it?

A: TPPO is a notoriously difficult byproduct to remove by standard column chromatography due to its polarity. Here are a few effective methods:

  • Crystallization: If your product is a solid, recrystallization is often the best method to remove TPPO, which may remain in the mother liquor.

  • Column Chromatography with Optimized Solvents: While challenging, it is possible to separate TPPO on silica gel. Using a solvent system with a chlorinated solvent (like DCM) can sometimes improve separation.

  • Precipitation of TPPO: TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether. After concentrating the reaction mixture, dissolve it in a minimal amount of a more polar solvent (like DCM or ethyl acetate) and then add a large volume of the non-polar solvent to precipitate the TPPO.

  • Conversion to a Water-Soluble Salt: TPPO can be converted to a water-soluble salt by reacting it with MgBr₂ or CaCl₂. This allows for its removal by an aqueous wash.

Q: Can I monitor the progress of my reactions using TLC? What kind of visualization technique should I use?

A: Yes, TLC is an excellent technique for monitoring these reactions. The pyrimidine ring is UV-active, so the starting material and many of the products can be visualized under a UV lamp (usually at 254 nm). For compounds that are not UV-active or to confirm the presence of other species, staining with a potassium permanganate solution is a good general-purpose method.

Q: Are there any specific safety precautions I should take when working with this compound?

A: According to safety data, this compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]

  • ResearchGate. (2015, October 20). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Feit, B. A., & Teuerstein, A. (1970). 5‐vinyl pyrimidines. I. Synthesis. Journal of Heterocyclic Chemistry, 7(1), 295-297. Retrieved from [Link]

  • Li, W., et al. (2018). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder/Retro-Diels–Alder Reaction Products: Reaction Development and Mechanistic Studies. The Journal of Organic Chemistry, 83(5), 2565-2581. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (2009, January). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Vinyl pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • ResearchGate. (2018, August 10). Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, February 9). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]

  • RSC Publishing. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. Retrieved from [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Retrieved from [Link]

  • Molecules. (2020). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]

  • PubMed. (2000, February 1). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Retrieved from [Link]

  • ResearchGate. (2020, September 14). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Novel pyrimidine-5-carboxamide derivatives.
  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

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  • PubMed. (1998, August 15). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Retrieved from [Link]

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  • ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylpyrimidine-2-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of this key synthetic intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to Synthetic Strategies and Work-up Rationale

The synthesis of this compound most commonly proceeds via the oxidation of the corresponding primary alcohol, 5-methyl-2-(hydroxymethyl)pyrimidine. Two prevalent and mild oxidation methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are favored for their high efficiency and tolerance of various functional groups, which is crucial when working with heterocyclic compounds like pyrimidines.

The choice of work-up procedure is intrinsically linked to the chosen synthetic route, as each method generates a unique set of byproducts that must be effectively removed to isolate the pure aldehyde. This guide will address the specific challenges associated with the work-up of both the Swern and Dess-Martin oxidation reactions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic method used.

  • From Swern Oxidation: Expect residual dimethyl sulfoxide (DMSO), triethylamine, and the malodorous byproduct, dimethyl sulfide. Incomplete reactions may leave unreacted 5-methyl-2-(hydroxymethyl)pyrimidine. A potential side reaction is the formation of a methylthiomethyl (MTM) ether of the starting alcohol if the reaction temperature is not carefully controlled.

  • From Dess-Martin Oxidation: The main byproducts are the reduced form of the periodinane, 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX), and acetic acid. Unreacted starting alcohol is also a common impurity.

  • General Impurities: Over-oxidation to the corresponding carboxylic acid is a possibility, although less common with Swern and DMP oxidations. Aldehydes can also be prone to hydration or acetal formation if water or alcohols are present in the work-up or purification solvents.

Q2: My NMR shows residual DMSO after an aqueous work-up. How can I effectively remove it?

A2: DMSO is a polar, high-boiling point solvent that can be challenging to remove completely. If your product is not water-soluble, a thorough aqueous wash is the first line of defense. Dilute the reaction mixture with a water-immiscible organic solvent and wash with a significant volume of water or brine multiple times. For particularly stubborn cases, a wash with a dilute aqueous solution of lithium chloride (5%) can improve the partitioning of DMSO into the aqueous phase.[1][2]

Q3: The smell of dimethyl sulfide from my Swern oxidation is a significant issue in the lab. How can I mitigate this?

A3: Dimethyl sulfide is a volatile and highly odorous byproduct of the Swern oxidation.[3][4] It is crucial to perform the reaction and work-up in a well-ventilated fume hood. To neutralize the odor, glassware can be rinsed with a solution of sodium hypochlorite (bleach) or potassium peroxymonosulfate (e.g., Oxone®), which will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[3]

Q4: I am observing epimerization at a chiral center alpha to the newly formed aldehyde. What is causing this and how can I prevent it?

A4: Epimerization at the α-carbon can be a concern, particularly when using triethylamine as the base in the Swern oxidation, as it can be basic enough to deprotonate the α-proton of the aldehyde product.[3] To mitigate this, consider using a bulkier, less-nucleophilic base such as diisopropylethylamine (DIPEA).

Q5: Can I use column chromatography to purify this compound? What are the potential pitfalls?

A5: Yes, silica gel column chromatography is a common method for the final purification of aldehydes. However, there are potential issues to be aware of. Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition or the formation of acetals if an alcohol is used as a co-eluent.[5] To avoid this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). When choosing an eluent system, it is advisable to avoid reactive solvents like methanol if your aldehyde is particularly sensitive; consider using ethyl acetate/hexane or dichloromethane/ether mixtures.[5]

Troubleshooting Guides

Scenario 1: Work-up of a Swern Oxidation

This guide addresses common issues encountered during the work-up of a Swern oxidation for the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low yield of isolated product 1. Incomplete reaction. 2. Product loss during aqueous work-up due to some water solubility of the pyrimidine aldehyde. 3. Evaporation of the product during solvent removal.1. Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting alcohol. 2. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product in the aqueous phase. Back-extract the aqueous layers with the organic solvent. 3. This compound may have some volatility. Use a rotary evaporator at a controlled temperature and pressure.
Presence of triethylamine hydrochloride in the product Insufficient washing during the aqueous work-up.Wash the organic layer with a dilute acid solution (e.g., 0.5 N HCl) to protonate the triethylamine, making it highly water-soluble.[1] Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally, a brine wash.
Formation of a significant amount of byproduct The reaction temperature may have risen above the optimal -78 °C, leading to the formation of a mixed thioacetal.[6][7]Maintain a strict low-temperature profile during the addition of reagents. Use a cryocooler or a well-maintained dry ice/acetone bath. This byproduct is often difficult to separate from the desired aldehyde, so prevention is key.
Scenario 2: Work-up of a Dess-Martin Periodinane (DMP) Oxidation

This guide addresses common issues encountered during the work-up of a DMP oxidation for the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Difficulty filtering the reaction mixture The reduced DMP byproducts (IBX and the mono-acetoxy iodinane) can sometimes form a gelatinous precipitate.Dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes before filtration to help precipitate the byproducts in a more granular form.[8][9] Adding a filter aid like Celite® can also improve filtration.
Presence of DMP byproducts after filtration The byproducts have some solubility in the reaction solvent (often dichloromethane).Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.[8] This will convert the iodine-containing byproducts into more water-soluble species that can be removed by an aqueous wash.
Product decomposition or side reactions The reaction generates two equivalents of acetic acid, which can be detrimental to acid-sensitive substrates.Buffer the reaction by adding a non-nucleophilic base like pyridine or solid sodium bicarbonate to the reaction mixture before adding the DMP.[10]

Experimental Protocols

Standard Work-up Procedure for Swern Oxidation
  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 0.5 N HCl (to remove triethylamine)[1]

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

    • Water (to remove DMSO)[1][11]

    • Brine (to reduce the solubility of the organic product in the aqueous layer and aid in phase separation)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a controlled temperature to afford the crude this compound.

Standard Work-up Procedure for Dess-Martin Periodinane Oxidation
  • Quenching: Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether.

  • Washing: Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ to the reaction mixture and stir vigorously until the two phases are clear.[8]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine and Wash: Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Visualization of Work-up Workflow

Workup_Workflow cluster_swern Swern Oxidation Work-up cluster_dmp Dess-Martin Oxidation Work-up swern_reaction Crude Reaction Mixture swern_quench Quench with aq. NH4Cl swern_reaction->swern_quench swern_extract Extract with Organic Solvent swern_quench->swern_extract swern_wash_acid Wash with 0.5 N HCl swern_extract->swern_wash_acid Removes Et3N swern_wash_bicarb Wash with sat. NaHCO3 swern_wash_acid->swern_wash_bicarb swern_wash_water Wash with Water/Brine swern_wash_bicarb->swern_wash_water Removes DMSO swern_dry Dry over Na2SO4 swern_wash_water->swern_dry swern_concentrate Concentrate swern_dry->swern_concentrate swern_product Crude Aldehyde swern_concentrate->swern_product dmp_reaction Crude Reaction Mixture dmp_quench Quench with NaHCO3/Na2S2O3 dmp_reaction->dmp_quench Removes I(V) byproducts dmp_extract Extract with Et2O or EtOAc dmp_quench->dmp_extract dmp_wash_bicarb Wash with sat. NaHCO3 dmp_extract->dmp_wash_bicarb dmp_wash_brine Wash with Brine dmp_wash_bicarb->dmp_wash_brine dmp_dry Dry over Na2SO4 dmp_wash_brine->dmp_dry dmp_concentrate Concentrate dmp_dry->dmp_concentrate dmp_product Crude Aldehyde dmp_concentrate->dmp_product

Caption: Comparative workflow for Swern and Dess-Martin oxidation work-ups.

Final Purification: The Bisulfite Adduct Method

For aldehydes that are particularly difficult to purify by chromatography, or for large-scale purifications, the formation of a sodium bisulfite adduct can be an effective method.[12][13]

Bisulfite_Purification crude_aldehyde Crude Aldehyde in Organic Solvent add_bisulfite Add Saturated Sodium Bisulfite Solution crude_aldehyde->add_bisulfite shake Vigorous Shaking add_bisulfite->shake adduct_formation Precipitation of Bisulfite Adduct shake->adduct_formation filtration Filter and Wash Adduct adduct_formation->filtration non_aldehyde Non-Aldehyde Impurities in Filtrate filtration->non_aldehyde Discard regenerate Regenerate Aldehyde with Base (e.g., NaHCO3) filtration->regenerate Solid Adduct extract_pure Extract Pure Aldehyde with Organic Solvent regenerate->extract_pure pure_aldehyde Pure 5-Methylpyrimidine- 2-carbaldehyde extract_pure->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

This method relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt, which can be separated from non-aldehyde impurities. The aldehyde is then regenerated by treatment with a base.

References

  • ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions?[Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • ResearchGate. (2016, October 15). Removing DMSO from reaction products?[Link]

  • Chem-Station. (2014, March 12). Dess-Martin Oxidation. [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • University of Rochester. (n.d.). Synthesis of Dess-Martin-Periodinane. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • National Center for Biotechnology Information. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. [Link]

  • ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?[Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. [Link]

  • Reddit. (2018, July 4). Removing DMSO. [Link]

  • PubMed. (1965, January). Synthesis of 5-substituted pyrimidine nucleosides. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. [Link]

  • National Center for Biotechnology Information. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Methylpyrimidine-2-carbaldehyde. We address common challenges and frequently asked questions, offering field-proven insights and solutions grounded in established chemical principles.

Overview of Primary Synthetic Route: Selective Oxidation

The most direct and frequently cited route for the large-scale synthesis of this compound is the selective oxidation of the more reactive methyl group at the 2-position of 2,5-dimethylpyrimidine. The Riley oxidation, utilizing selenium dioxide (SeO₂), is a classic and effective method for this transformation.[1][2] The C2-methyl group is more electron-deficient and thus more susceptible to oxidation compared to the C5-methyl group.

Experimental Workflow: Riley Oxidation of 2,5-Dimethylpyrimidine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start 2,5-Dimethylpyrimidine + Dioxane (Solvent) ReactionVessel Add Selenium Dioxide (SeO₂) Heat to Reflux (e.g., ~100-102°C) Start->ReactionVessel Charge Reactor Monitoring Monitor reaction progress (TLC/GC-MS) ReactionVessel->Monitoring Maintain Reflux Filter Cool and Filter (Remove Selenium precipitate) Monitoring->Filter Upon completion Concentrate Concentrate Filtrate (Under reduced pressure) Filter->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify FinalProduct This compound (Pure Product) Purify->FinalProduct

Caption: Workflow for the synthesis of this compound via Riley Oxidation.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low conversion of the starting material, 2,5-dimethylpyrimidine, even after prolonged reflux. What are the likely causes and solutions?

A1: Low conversion is a common scale-up challenge and can be attributed to several factors.

  • Cause 1: Inactive Selenium Dioxide (SeO₂)

    • Explanation: Selenium dioxide is hygroscopic and its reactivity can diminish with improper storage. Old or improperly stored SeO₂ may be partially hydrated to selenous acid (H₂SeO₃), which is less effective under anhydrous reflux conditions.

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of high-purity SeO₂.

      • Sublimation: For older batches, purify the SeO₂ by sublimation before use. This ensures the use of the active, anhydrous form of the reagent.[3]

      • Proper Storage: Store SeO₂ in a desiccator away from moisture.

  • Cause 2: Suboptimal Reaction Temperature

    • Explanation: The Riley oxidation requires a specific activation energy. While dioxane is a common solvent, its boiling point (~101 °C) might be insufficient if the substrate requires higher thermal energy.

    • Solution:

      • Solvent Choice: Consider switching to a higher-boiling-point solvent like diglyme (boiling point ~162 °C) or using a sealed reactor to increase the internal pressure and reaction temperature.

      • Temperature Monitoring: Ensure accurate temperature monitoring directly within the reaction mixture, not just the heating mantle, to confirm the target reflux temperature is consistently maintained.

  • Cause 3: Insufficient Stoichiometry of Oxidant

    • Explanation: While SeO₂ is a stoichiometric reagent in this reaction, losses can occur due to sublimation from the reaction vessel, especially in systems not perfectly sealed. On a large scale, even minor losses can lead to incomplete conversion.

    • Solution:

      • Slight Excess: Use a slight molar excess of SeO₂ (e.g., 1.05-1.1 equivalents) to compensate for any potential losses.

      • Efficient Condenser: Ensure your reflux condenser is highly efficient to minimize the escape of any volatile reagents.

Q2: The primary impurity in my crude product is 5-methylpyrimidine-2-carboxylic acid. How can I prevent this over-oxidation?

A2: Formation of the carboxylic acid is a classic sign of over-oxidation, which is difficult to avoid completely but can be minimized.

  • Cause 1: Excessive Reaction Time or Temperature

    • Explanation: The aldehyde product is itself susceptible to further oxidation to the carboxylic acid under the reaction conditions. The longer the aldehyde is exposed to the oxidant at high temperatures, the more byproduct will form. It is a kinetic challenge: oxidizing the methyl group without oxidizing the resulting aldehyde.

    • Solution:

      • Strict Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the consumption of the starting material plateaus and before the concentration of the carboxylic acid byproduct becomes significant.

      • Controlled Heating: Avoid localized overheating by using a well-agitated reaction vessel and a temperature-controlled heating mantle or oil bath.

  • Cause 2: Presence of Water

    • Explanation: The mechanism of SeO₂ oxidation can be altered by the presence of water, which can facilitate the hydration of the intermediate aldehyde and subsequent oxidation to the acid.[4]

    • Solution:

      • Anhydrous Conditions: Use anhydrous grade solvents (e.g., dry dioxane) and ensure all glassware is thoroughly dried before use.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent atmospheric moisture from entering the system.

Q3: A fine black/red precipitate of elemental selenium forms, making filtration and work-up difficult on a large scale. How can this be managed?

A3: The precipitation of elemental selenium is an unavoidable part of the Riley oxidation work-up. The key is to manage it effectively.

  • Explanation: During the reaction, Se(IV) in SeO₂ is reduced to Se(0), which precipitates as a mixture of red amorphous and black crystalline selenium.[2] This fine particulate matter can clog filter papers and complicate extractions.

  • Solution:

    • Use a Filter Aid: After cooling the reaction mixture, add a pad of a filter aid like Celite® or diatomaceous earth to the filter funnel before filtration. This creates a porous layer that prevents the fine selenium particles from clogging the filter paper.

    • Thorough Washing: Wash the reaction flask and the selenium cake on the filter thoroughly with the reaction solvent (e.g., dioxane) followed by a more volatile solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.

    • Decantation: For very large scales, an alternative is to allow the selenium to settle overnight, carefully decant the supernatant, and then filter the remaining slurry.

Q4: I'm struggling with the final purification. Column chromatography is not ideal for our scale, and direct crystallization gives a low-purity product. What are the best strategies?

A4: Purification is often the bottleneck in scaling up. A multi-step approach is often necessary.

  • Problem: Co-elution or Co-crystallization of Impurities

    • Explanation: The desired aldehyde, the starting material (2,5-dimethylpyrimidine), and the carboxylic acid byproduct have similar polarities, making separation challenging.

    • Solution:

      • Acid/Base Wash: Before crystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic byproduct (5-methylpyrimidine-2-carboxylic acid) and pull it into the aqueous layer, effectively removing it from the crude product.

      • Optimized Crystallization: After the acid/base wash and solvent removal, perform a carefully controlled recrystallization. A mixed solvent system, such as hexane/ethyl acetate or isopropanol/water, often provides better selectivity than a single solvent. Start with a hot, saturated solution and allow it to cool slowly to promote the formation of pure crystals.

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective, scalable purification method to separate it from less volatile impurities like the carboxylic acid and residual selenium compounds.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is most suitable for the industrial-scale synthesis of this compound? A: The selective oxidation of 2,5-dimethylpyrimidine with Selenium Dioxide (Riley Oxidation) is often preferred for its directness (a single step from a readily available precursor). While the Vilsmeier-Haack formylation of 2-methylpyrimidine is another option, it can suffer from regioselectivity issues and the use of phosphorus oxychloride poses its own handling challenges.[5][6] Synthesis from 5-bromo-2-methylpyrimidine involves more steps and costly reagents (e.g., organolithiums), making it less economically viable for large-scale production.[7]

Q: What are the critical safety precautions when handling Selenium Dioxide (SeO₂)? A: Selenium compounds are highly toxic and must be handled with extreme care.[3]

  • Engineering Controls: Always work in a well-ventilated fume hood. For large-scale operations, a closed-system reactor is essential.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed for prolonged handling), and safety goggles. A respirator may be required depending on the scale and setup.

  • Waste Disposal: All selenium-containing waste, including the filtered elemental selenium and contaminated solvents, must be collected and disposed of as hazardous waste according to institutional and local regulations. Do not discharge to the environment.

Q: How should the final product, this compound, be stored to ensure its stability? A: Aldehydes, particularly heteroaromatic ones, can be susceptible to oxidation and polymerization.

  • Inert Atmosphere: Store the solid product under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation to the carboxylic acid.

  • Low Temperature: Keep the product in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Purity: Ensure the product is highly pure before storage, as impurities can sometimes catalyze decomposition.

Detailed Experimental Protocol: Large-Scale Synthesis via Riley Oxidation

Materials:

  • 2,5-Dimethylpyrimidine (1.0 mol, 108.14 g)

  • Selenium Dioxide (SeO₂) (1.05 mol, 116.5 g)

  • Anhydrous 1,4-Dioxane (2 L)

  • Celite® (100 g)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hexane and Ethyl Acetate (for recrystallization)

Procedure:

  • Reaction Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.

  • Charge Reactor: Charge the flask with 2,5-dimethylpyrimidine (108.14 g) and anhydrous 1,4-dioxane (2 L). Stir until the starting material is fully dissolved.

  • Addition of Oxidant: Carefully add selenium dioxide (116.5 g) to the solution in portions. Caution: SeO₂ is highly toxic. Handle only in a fume hood with appropriate PPE.

  • Reaction: Heat the mixture to reflux (approx. 101-102 °C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is typically complete within 6-10 hours, indicated by the near-complete consumption of the starting material.

  • Work-up - Filtration: Cool the reaction mixture to room temperature. Prepare a large Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over the filter paper. Filter the reaction mixture through the Celite pad to remove the elemental selenium.

  • Washing: Wash the reaction flask and the filter cake thoroughly with additional dioxane (2 x 100 mL) to recover any adsorbed product.

  • Solvent Removal: Combine the filtrates and remove the dioxane under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (1 L). Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 500 mL) to remove the 5-methylpyrimidine-2-carboxylic acid byproduct. Wash with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate/hexane mixture. Cool slowly to 0-4 °C to induce crystallization. Filter the resulting crystals, wash with cold hexane, and dry under vacuum to afford pure this compound.

Data Summary

ParameterTypical Value / ObservationRationale / Comment
Starting Material 2,5-DimethylpyrimidineC2-methyl is activated for selective oxidation.
Oxidizing Agent Selenium Dioxide (SeO₂)Standard reagent for Riley oxidation of activated methyl groups.[1]
Stoichiometry 1.05 - 1.1 eq. SeO₂Slight excess accounts for potential sublimation losses.
Solvent Anhydrous 1,4-DioxaneGood solubility for substrate and reagent; appropriate boiling point.
Temperature Reflux (~101-102 °C)Provides necessary thermal energy for the reaction.
Reaction Time 6 - 12 hoursMonitor by TLC/GC to avoid over-oxidation.
Expected Yield 50 - 70%Yields can vary based on reaction control and purification efficiency.
Primary Byproduct 5-Methylpyrimidine-2-carboxylic acidResult of over-oxidation; removed with a basic wash.
Final Product Form SolidTypically a low-melting solid at room temperature.

Troubleshooting Workflow Diagram

G Start Reaction Issue Identified LowConversion Low Conversion of Starting Material? Start->LowConversion HighByproduct High Level of Carboxylic Acid Byproduct? WorkupProblem Difficult Work-up/ Filtration? LowConversion->HighByproduct No Sol1 Check SeO₂ Activity (Use fresh or sublimed) Ensure Anhydrous Conditions LowConversion->Sol1 Yes HighByproduct->WorkupProblem No Sol2 Reduce Reaction Time Strictly Monitor Progress (TLC/GC) Ensure No Water Contamination HighByproduct->Sol2 Yes Sol3 Use Filter Aid (Celite®) Ensure Thorough Washing of Filter Cake WorkupProblem->Sol3 Yes

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Patil, S. A., & Patil, R. (2014). A Review on Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 2277-2283.

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27393.

  • Kirsch, G. (2012). Answer to "Can anyone tell me the best reaction conditions to oxidize a methyl group next to a carbon-carbon double bond?". ResearchGate.

  • Aksenov, A. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 58(6), 491-494.

  • Młochowski, J., & Kloc, K. (2014). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 19(7), 9224-9263.

  • Dong, D., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883.

  • Lipson, V. V., et al. (2012). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Chemistry of Heterocyclic Compounds, 48, 123-133.

  • ChemicalBook. (n.d.). 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. ChemicalBook.

  • BenchChem. (2025). Overcoming by-products in chemical synthesis of 2,5-Dimethylpyrazine. BenchChem.

  • Wikipedia. (2023). Riley oxidation. Wikipedia.

  • ChemicalBook. (n.d.). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis. ChemicalBook.

  • AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. AdiChemistry.

  • Shishkin, O. V., et al. (2000). Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid. Russian Chemical Bulletin, 49(1), 113-117.

  • Ditrich, K. (2007). 8.1.13.1 Oxidation of Methylarenes. Science of Synthesis, 2007(1), 597-606.

  • Chengdu Organic Chem Co Ltd Chinese ACAD of SCI. (2005). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. CN100999502A.

  • Anelli, P. L., Montanari, F., & Quici, S. (1990). A general synthetic method for the oxidation of primary alcohols to aldehydes: (S)-(+)-2-methylbutanal. Organic Syntheses, 69, 212.

  • Szychowski, K. A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.

  • Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-carbaldehyde. Product Page.

  • Reddit. (2023). Jones reagent oxidation help. r/Chempros.

  • Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-carbaldehyde. Product Page.

  • ChemicalBook. (2023). Selenium Dioxide Oxidation. ChemicalBook.

  • Jiangsu Runze Pharmaceutical Co Ltd. (2021). Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.

  • Chengdu Organic Chem Co Ltd Chinese ACAD of SCI. (2005). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. CN1640986A.

  • Sigma-Aldrich. (n.d.). 5-Methylpyridine-2-carboxaldehyde. Product Page.

  • Potthast, A., Rosenau, T., Chen, C. L., & Gratzl, J. S. (1996). Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. The Journal of Organic Chemistry, 61(25), 8835-8840.

  • Nanjing Chuanpu Pharmaceutical Co Ltd. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.

  • Lian Shui County Honghui Chemical Co Ltd. (2009). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.

  • Al-Mulla, A. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.

  • Cahova, H., et al. (2015). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Chemical Science, 6(12), 7073-7083.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACSGCI Pharmaceutical Roundtable.

  • ChemicalBook. (n.d.). Pyrimidine-5-carboxaldehyde synthesis. ChemicalBook.

  • Takeda, H., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6067-6071.

  • Bechara, E. J., & Dutra, F. (2000). DNA damage by 3,6-dihydropyrazine-2,5-dipropanoic acid, the cyclic dimerization product of 5-aminolevulinic acid. Chemical Research in Toxicology, 13(5), 339-344.

  • Smirnova, N. M., et al. (2016). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. Russian Journal of Organic Chemistry, 52(1), 133-135.

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Product Page.

  • Dressman, J. B., et al. (1985). Stability of allopurinol and of five antineoplastics in suspension. American Journal of Hospital Pharmacy, 42(3), 568-571.

Sources

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic strategies for this important heterocyclic building block.

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its aldehyde functionality and substituted pyrimidine core make it a versatile precursor for introducing the 5-methylpyrimidine moiety into larger molecules. However, its synthesis can present several challenges. This guide explores alternative synthetic routes and provides practical solutions to common experimental hurdles.

Route 1: Oxidation of 2,5-Dimethylpyrimidine

This is a common and direct approach, but selective oxidation of the 2-methyl group over the 5-methyl group is the primary challenge.

Troubleshooting and FAQs

Q1: My oxidation of 2,5-dimethylpyrimidine with selenium dioxide (SeO₂) is giving low yields and a mixture of products. What's going wrong?

A1: This is a frequent issue stemming from the indiscriminate nature of SeO₂ under certain conditions. Here's a breakdown of potential causes and solutions:

  • Over-oxidation: SeO₂ can oxidize the desired aldehyde further to the carboxylic acid.

    • Mitigation: Carefully control the reaction temperature, typically starting at lower temperatures and gradually increasing. Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop it once the starting material is consumed and before significant byproduct formation.

  • Reaction with the 5-methyl group: The 5-methyl group can also be oxidized, leading to a mixture of isomers.

    • Mitigation: The choice of solvent is critical. Dioxane or a mixture of dioxane and water is often preferred as it can help modulate the reactivity of SeO₂.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.

    • Optimization: Perform small-scale experiments to screen different temperatures (e.g., 80-100 °C) and reaction times.

Q2: I'm observing a significant amount of starting material even after prolonged reaction times. How can I improve conversion?

A2: Incomplete conversion can be due to several factors:

  • Insufficient SeO₂: Ensure you are using at least a stoichiometric amount of SeO₂. A slight excess (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Poor Solubility: 2,5-dimethylpyrimidine may not be fully soluble in the reaction medium at lower temperatures.

    • Solution: Consider using a co-solvent to improve solubility or slightly increase the initial reaction temperature to ensure a homogeneous mixture.

  • Deactivation of SeO₂: The presence of impurities in the starting material or solvent can deactivate the oxidizing agent.

    • Solution: Use high-purity starting materials and anhydrous solvents.

Experimental Protocol: Oxidation with Selenium Dioxide
  • To a solution of 2,5-dimethylpyrimidine (1 equivalent) in dioxane, add selenium dioxide (1.1 equivalents).

  • Heat the mixture to reflux (approximately 100-105 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

ParameterRecommended Condition
Oxidizing Agent Selenium Dioxide (SeO₂)
Solvent Dioxane or Dioxane/Water
Temperature 100-105 °C (Reflux)
Stoichiometry 1.1 - 1.2 eq. SeO₂
Work-up Filtration and Concentration
Purification Column Chromatography

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Start -> Reagent [label="Oxidation"]; Reagent -> Product; Reagent -> Byproduct [style=dashed, color="#EA4335"]; }

Caption: Oxidation of 2,5-dimethylpyrimidine to the target aldehyde.

Route 2: Formylation of a 5-Methylpyrimidine Precursor

This route involves introducing the aldehyde group onto a pre-existing 5-methylpyrimidine ring. The Vilsmeier-Haack reaction is a common method for formylation.[1][2]

Troubleshooting and FAQs

Q1: My Vilsmeier-Haack formylation of 2-chloro-5-methylpyrimidine is not working. What are the critical parameters?

A1: The Vilsmeier-Haack reaction is sensitive to several factors.[2] Here’s what to look out for:

  • Vilsmeier Reagent Formation: The active formylating agent, the Vilsmeier reagent, is formed from phosphorus oxychloride (POCl₃) and a formamide, typically dimethylformamide (DMF).

    • Critical Step: Ensure the Vilsmeier reagent is pre-formed by slowly adding POCl₃ to chilled DMF before adding your substrate. The reaction is exothermic and requires careful temperature control.

  • Substrate Reactivity: The pyrimidine ring must be sufficiently electron-rich to undergo electrophilic substitution. The presence of an electron-withdrawing group like chlorine at the 2-position can deactivate the ring.

    • Solution: You may need to use more forcing conditions (higher temperature, longer reaction time) or consider a more electron-rich starting material if possible.

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive.

    • Precaution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: After quenching my Vilsmeier-Haack reaction with water, I'm getting a complex mixture that is difficult to purify. Why?

A2: The work-up procedure is crucial for a clean product.

  • Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.

    • Proper Quenching: The reaction mixture should be quenched by pouring it onto ice, followed by careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low. This controlled hydrolysis minimizes side reactions.

  • Side Reactions: Incomplete reaction or side reactions during the heating phase can lead to a complex mixture.[3][4]

    • Optimization: Monitor the reaction by TLC to determine the optimal reaction time and temperature to maximize the formation of the desired product.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of the 5-methylpyrimidine precursor (1 equivalent) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C), monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Vilsmeier-Haack formylation workflow.

Route 3: Lithiation and Formylation

This method involves the deprotonation of a suitable pyrimidine precursor with a strong base, followed by quenching with a formylating agent like DMF.[5]

Troubleshooting and FAQs

Q1: My lithiation reaction is giving very low yields. What could be the problem?

A1: Lithiation reactions are highly sensitive to reaction conditions.

  • Anhydrous and Inert Conditions: Traces of water or oxygen will quench the organolithium reagent and the lithiated intermediate.

    • Best Practices: Use flame-dried glassware, anhydrous solvents (e.g., THF, diethyl ether), and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Base Strength and Temperature: The choice of organolithium reagent (n-BuLi, s-BuLi, LDA) and the reaction temperature are critical for selective deprotonation.

    • Optimization: Typically, these reactions are carried out at low temperatures (-78 °C) to prevent side reactions. If deprotonation is not occurring, a stronger base or a slight increase in temperature might be necessary, but this should be done cautiously.

  • Substrate Compatibility: The pyrimidine precursor must be stable to the strong base.

Q2: I'm observing multiple products after quenching with DMF. How can I improve selectivity?

A2: The formation of multiple products can arise from non-selective deprotonation or side reactions during the quench.

  • Directed Ortho-Metalation (DoM): If your pyrimidine precursor has a directing group, this can help achieve regioselective lithiation.

  • Quenching Technique: Add the formylating agent (DMF) slowly at low temperature to control the exotherm and minimize side reactions.

  • Alternative Formylating Agents: If DMF is problematic, other formylating agents can be considered, though DMF is the most common.

Experimental Protocol: Lithiation and Formylation
  • In a flame-dried flask under an inert atmosphere, dissolve the 5-methylpyrimidine precursor (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for the optimized time (e.g., 1 hour) to ensure complete lithiation.

  • Slowly add anhydrous DMF (1.5 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layers.

  • Purify the crude product by column chromatography.

ParameterRecommended Condition
Base n-BuLi, s-BuLi, or LDA
Solvent Anhydrous THF or Diethyl Ether
Temperature -78 °C
Atmosphere Inert (Argon or Nitrogen)
Formylating Agent Anhydrous DMF
Quenching Saturated aq. NH₄Cl

Summary of Alternative Routes

Synthetic RouteKey ReagentsAdvantagesCommon Challenges
Oxidation 2,5-Dimethylpyrimidine, SeO₂Direct, fewer stepsSelectivity, over-oxidation
Formylation 5-Methylpyrimidine precursor, POCl₃, DMFGood for certain substratesMoisture sensitivity, substrate deactivation
Lithiation 5-Methylpyrimidine precursor, Organolithium, DMFHigh regioselectivity possibleRequires strictly anhydrous/inert conditions

This technical guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. Successful synthesis often requires careful control of reaction parameters and may involve some degree of empirical optimization for your specific substrate and laboratory conditions.

References

  • Wikipedia. (2023, December 2). Formylation. Retrieved from [Link]

  • MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 5-Methylpyrimidine-2-carbaldehyde and 2-Methylpyrimidine-5-carbaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry and drug discovery, the subtle shift of a functional group can dramatically alter the physicochemical properties and biological activity of a molecule. This guide provides an in-depth comparative analysis of two structurally similar yet distinct building blocks: 5-Methylpyrimidine-2-carbaldehyde and 2-Methylpyrimidine-5-carbaldehyde. As indispensable reagents in the synthesis of complex heterocyclic systems, a thorough understanding of their individual characteristics is paramount for researchers, scientists, and professionals in drug development. This document will delve into their synthesis, spectroscopic signatures, reactivity profiles, and potential applications, supported by experimental data and established chemical principles.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The introduction of methyl and carbaldehyde functionalities to this heterocyclic core gives rise to versatile intermediates for the construction of more complex molecules, including potential therapeutic agents.[3][4] The positional isomerism of these substituents, as seen in this compound and 2-methylpyrimidine-5-carbaldehyde, leads to distinct electronic and steric environments, thereby influencing their reactivity and utility in organic synthesis.

Physicochemical and Spectroscopic Properties: A Comparative Overview

While both isomers share the same molecular formula (C₆H₆N₂O) and molecular weight (122.12 g/mol ), their differing substitution patterns result in distinct physical and spectroscopic properties. A summary of these key characteristics is presented below.

PropertyThis compound2-Methylpyrimidine-5-carbaldehyde
CAS Number 90905-62-790905-33-2
Physical Form SolidSolid
Melting Point (°C) Not readily available68-69[5]
Boiling Point (°C) Not readily available213.7 ± 13.0 at 760 mmHg[5]
Purity Typically >97%Typically >97%[5]

Note: Some physical data for this compound is not as widely reported in commercial sources.

Spectroscopic Analysis: Deciphering the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment created by the positions of the methyl and aldehyde groups.

¹H NMR Spectroscopy:

  • This compound: The aldehyde proton at the 2-position is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms. The pyrimidine ring protons will also exhibit distinct splitting patterns and chemical shifts influenced by the methyl group at the 5-position.

  • 2-Methylpyrimidine-5-carbaldehyde: The aldehyde proton at the 5-position will be less deshielded compared to its isomer, as it is further from the ring nitrogens. The methyl group at the 2-position will influence the chemical shifts of the adjacent ring protons. A known ¹H NMR spectrum for this isomer is available, which can serve as a reference.[6]

¹³C NMR Spectroscopy:

The carbon chemical shifts will also be characteristic for each isomer.

  • This compound: The carbonyl carbon of the aldehyde at the 2-position is expected to have a chemical shift in the range of 185-195 ppm. The carbon atom bearing the methyl group (C5) will be upfield compared to the unsubstituted pyrimidine ring.

  • 2-Methylpyrimidine-5-carbaldehyde: The carbonyl carbon at the 5-position will likely appear at a slightly different chemical shift compared to the 2-substituted isomer. The C2 carbon bearing the methyl group will be significantly influenced by the two adjacent nitrogen atoms.

Synthesis and Reactivity: A Tale of Two Electronic Environments

The placement of the electron-donating methyl group and the electron-withdrawing aldehyde group dictates the reactivity of the pyrimidine ring and the aldehyde functionality in each isomer. The pyrimidine ring is inherently electron-deficient, particularly at the 2, 4, and 6 positions, due to the presence of the two nitrogen atoms.[7] Electrophilic substitution is generally favored at the 5-position.[7]

Synthesis of the Isomers

Detailed, high-yield synthetic protocols for these specific isomers are not abundantly available in the public domain, but general methods for the synthesis of substituted pyrimidines can be adapted. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[8]

Conceptual Synthetic Approach:

Synthesis cluster_5_methyl This compound Synthesis cluster_2_methyl 2-Methylpyrimidine-5-carbaldehyde Synthesis A 1,3-Dicarbonyl Precursor (with methyl at C2) C 5-Methylpyrimidine A->C Condensation B Formamidine B->C D This compound C->D Formylation at C2 E 1,3-Dicarbonyl Precursor G 2-Methylpyrimidine E->G Condensation F Acetamidine F->G H 2-Methylpyrimidine-5-carbaldehyde G->H Vilsmeier-Haack or other formylation at C5

Caption: Conceptual synthetic pathways for the isomeric methylpyrimidine carbaldehydes.

Comparative Reactivity

The differing electronic landscapes of the two isomers are expected to lead to distinct reactivity profiles.

Nucleophilic Addition to the Carbonyl Group:

Both aldehydes will undergo typical nucleophilic addition reactions, such as Grignard and Wittig reactions.[9][10]

  • This compound: The aldehyde at the electron-deficient 2-position is expected to be more electrophilic and thus more reactive towards nucleophiles.

  • 2-Methylpyrimidine-5-carbaldehyde: The aldehyde at the 5-position, being less influenced by the ring nitrogens, may be slightly less reactive than its isomer.

Experimental Protocol: A General Procedure for the Wittig Reaction

This protocol provides a general framework for performing a Wittig reaction on either isomer.

  • Preparation of the Ylide:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq.) and the desired alkyl halide (1.1 eq.) in anhydrous THF.

    • Stir the mixture at room temperature until a white precipitate of the phosphonium salt is formed.

    • Cool the suspension to -78 °C (dry ice/acetone bath) and add a strong base such as n-butyllithium (1.0 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature, during which the characteristic color of the ylide should appear.

  • Reaction with the Pyrimidine Carbaldehyde:

    • Dissolve the respective methylpyrimidine carbaldehyde (1.0 eq.) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the aldehyde solution to 0 °C (ice bath).

    • Slowly add the freshly prepared ylide solution to the aldehyde solution via a cannula.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Experimental Protocol: A General Procedure for the Grignard Reaction

This protocol outlines a general procedure for the addition of a Grignard reagent to either pyrimidine carbaldehyde isomer.[11]

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq.) under an inert atmosphere.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of the appropriate alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether or THF dropwise from the addition funnel.

    • Maintain a gentle reflux until the magnesium has been consumed.

  • Reaction with the Pyrimidine Carbaldehyde:

    • Dissolve the respective methylpyrimidine carbaldehyde (1.0 eq.) in anhydrous diethyl ether or THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the aldehyde solution to 0 °C.

    • Slowly add the Grignard reagent to the aldehyde solution via a cannula.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting secondary alcohol by column chromatography.

Reactivity of the Pyrimidine Ring:

The position of the methyl group will influence the susceptibility of the ring to nucleophilic or electrophilic attack.

  • This compound: The electron-donating methyl group at the 5-position may slightly activate the ring towards electrophilic attack, although the overall electron-deficient nature of the pyrimidine ring remains.

  • 2-Methylpyrimidine-5-carbaldehyde: The methyl group at the electron-deficient 2-position may be susceptible to oxidation or other reactions under certain conditions.

Reactivity cluster_reactivity_5_methyl This compound cluster_reactivity_2_methyl 2-Methylpyrimidine-5-carbaldehyde A Aldehyde at C2 (More electrophilic) High reactivity in\nnucleophilic additions High reactivity in nucleophilic additions A->High reactivity in\nnucleophilic additions B Methyl at C5 (Electron-donating) Potential for electrophilic\nattack at other ring positions Potential for electrophilic attack at other ring positions B->Potential for electrophilic\nattack at other ring positions C Aldehyde at C5 (Less electrophilic) Moderate reactivity in\nnucleophilic additions Moderate reactivity in nucleophilic additions C->Moderate reactivity in\nnucleophilic additions D Methyl at C2 (Electron-deficient position) Potential for reactions\nat the methyl group Potential for reactions at the methyl group D->Potential for reactions\nat the methyl group

Caption: A logical diagram illustrating the expected reactivity differences between the two isomers.

Applications in Drug Discovery and Materials Science

While specific, direct comparisons of the biological activities of these two isomers are not widely published, the pyrimidine scaffold is a cornerstone in the development of pharmaceuticals.[12][13] Derivatives of both isomers have the potential to be explored as:

  • Enzyme Inhibitors: The pyrimidine core can interact with the active sites of various enzymes, and the substituents can be tailored to enhance binding affinity and selectivity.

  • Receptor Agonists/Antagonists: By modifying the substituents, molecules can be designed to interact with specific cellular receptors.

  • Antimicrobial and Anticancer Agents: A vast number of pyrimidine derivatives have been investigated for their efficacy against various pathogens and cancer cell lines.[3][14]

The choice between this compound and 2-methylpyrimidine-5-carbaldehyde as a starting material will depend on the desired final structure and the synthetic strategy employed. The distinct reactivity of each isomer provides access to different chemical space and allows for the synthesis of diverse libraries of compounds for biological screening.

Conclusion

This compound and 2-Methylpyrimidine-5-carbaldehyde, while simple in structure, offer a compelling case study in the importance of isomeric substitution. The position of the methyl and aldehyde groups fundamentally alters the electronic properties of the pyrimidine ring and the reactivity of the aldehyde functionality. This compound is predicted to have a more electrophilic aldehyde, potentially leading to faster reaction rates in nucleophilic additions. Conversely, 2-methylpyrimidine-5-carbaldehyde offers a different steric and electronic environment that can be exploited in multi-step syntheses.

A comprehensive understanding of these differences, supported by the experimental frameworks provided, empowers the research scientist to make informed decisions in the design and execution of synthetic routes towards novel molecules with desired properties. Further experimental investigation into the direct comparison of these isomers is warranted and would be a valuable contribution to the field of heterocyclic chemistry.

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6971. [Link]

  • 2-Methylpyrimidine-5-carbaldehyde | CAS#:90905-33-2. Chemsrc. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. (1979). Acta Chemica Scandinavica, 33b, 715-724. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

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A Comparative Guide to the Reactivity of Pyrimidine Aldehydes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Synthesis and Drug Design

The pyrimidine ring is a foundational scaffold in medicinal chemistry, famously forming the backbone of nucleobases like cytosine, thymine, and uracil.[1][2] Its synthetic derivatives are integral to a vast array of therapeutics, including antivirals and anticancer agents.[3] When functionalized with an aldehyde (formyl) group, the pyrimidine scaffold becomes a versatile building block, enabling carbon-carbon bond formation and the construction of complex molecular architectures.

However, not all pyrimidine aldehydes are created equal. The position of the formyl group on the π-deficient pyrimidine ring dramatically influences the electrophilicity of the carbonyl carbon, leading to significant differences in chemical reactivity.[1][4] This guide provides an in-depth comparison of the reactivity of 2-, 4-, and 5-pyrimidinecarboxaldehydes, supported by mechanistic explanations and actionable experimental protocols for researchers in organic synthesis and drug development.

Pillar 1: Understanding the Electronic Landscape of the Pyrimidine Ring

The reactivity of a pyrimidine aldehyde is fundamentally governed by the electronic properties of the heterocyclic ring. Unlike benzene, the pyrimidine ring contains two electronegative nitrogen atoms, which significantly perturbs the distribution of π-electrons. This creates a "π-deficient" system, meaning the ring has a lower electron density than benzene.[4]

The key consequence is a pronounced polarization of the ring's carbon atoms. The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are the most electron-deficient, while the meta position (C5) is comparatively less so.[1][4] This electronic disparity is the primary determinant of the aldehyde's reactivity at each position.

Caption: Electronic landscape of the pyrimidine ring.

An aldehyde group attached to the C2 or C4 positions experiences a strong electron-withdrawing effect from both ring nitrogens. This inductively pulls electron density away from the carbonyl carbon, making it highly electrophilic and thus more reactive towards nucleophiles. Conversely, an aldehyde at the C5 position is less influenced by the nitrogens, resulting in a less electrophilic carbonyl and consequently, lower reactivity.

Pillar 2: A Head-to-Head Reactivity Comparison

The most direct way to assess the reactivity of these aldehydes is to compare their performance in a standard carbonyl addition reaction. The Horner-Wadsworth-Emmons (HWE) reaction, which converts aldehydes to alkenes using a stabilized phosphonate carbanion, serves as an excellent benchmark.[5][6] The rate-limiting step involves the nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon.[6] A more reactive aldehyde will proceed through this step more rapidly, leading to higher yields in shorter reaction times.

A similar logic applies to the classic Wittig reaction.[7][8]

Comparative Data in Olefination Reactions
Aldehyde IsomerPositionElectronic Effect on CarbonylExpected ReactivityPredicted HWE Reaction Outcome (vs. others)
4-Pyrimidinecarboxaldehyde 4 (para to N1, ortho to N3)Strongly ActivatedHighest Faster reaction, higher yield
2-Pyrimidinecarboxaldehyde 2 (between two nitrogens)Strongly ActivatedHigh Fast reaction, high yield
5-Pyrimidinecarboxaldehyde 5 (meta to both nitrogens)Weakly ActivatedLowest Slower reaction, lower yield, may require harsher conditions

Expert Insight: The slightly higher predicted reactivity for the 4-isomer over the 2-isomer is analogous to observations in related heterocyclic systems like pyridine aldehydes.[9] The C4 position benefits from powerful resonance and inductive withdrawal from both nitrogens, creating a highly potent electrophilic center. While the C2 position is also strongly activated, it is flanked by two nitrogen atoms, which can create subtle steric and electronic differences compared to the C4 position.

Pillar 3: Experimental Validation Protocol

To provide a self-validating system for researchers to confirm these reactivity differences in their own laboratories, we present a standardized protocol for a parallel Horner-Wadsworth-Emmons olefination experiment.

Objective: To quantitatively compare the reaction rates of 2-, 4-, and 5-pyrimidinecarboxaldehyde with a stabilized phosphonate ylide.
Materials:
  • 2-Pyrimidinecarboxaldehyde

  • 4-Pyrimidinecarboxaldehyde

  • 5-Pyrimidinecarboxaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Three-neck round-bottom flasks, magnetic stirrers, nitrogen inlet, syringes

Experimental Workflow Diagram

HWE_Workflow cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Parallel Reaction cluster_analysis Monitoring & Analysis A Prepare 3 identical flasks under N₂ atmosphere B Add NaH and anhydrous THF to each flask A->B C Cool flasks to 0°C B->C D Slowly add triethyl phosphonoacetate to each flask C->D E Stir at 0°C for 30 min, then warm to RT for 30 min D->E F1 Flask 1: Add 2-pyrimidine- carboxaldehyde E->F1 F2 Flask 2: Add 4-pyrimidine- carboxaldehyde E->F2 F3 Flask 3: Add 5-pyrimidine- carboxaldehyde E->F3 G Take aliquots at t=0, 15, 30, 60, 120 min F1->G F2->G F3->G H Quench aliquots with sat. NH₄Cl G->H I Analyze by GC-MS (vs. internal standard) H->I J Plot % conversion vs. time I->J

Caption: Workflow for parallel HWE reactivity study.

Step-by-Step Procedure:
  • Preparation: In three separate, flame-dried, three-neck flasks under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) and anhydrous THF.

  • Ylide Generation: Cool each flask to 0°C in an ice bath. To each flask, add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Stir the resulting suspensions at 0°C for 30 minutes, then allow them to warm to room temperature and stir for an additional 30 minutes. A clear solution of the phosphonate ylide should form.

  • Reaction Initiation: To each of the three flasks, add a solution of the respective pyrimidine aldehyde (1.0 equivalent of 2-, 4-, or 5-pyrimidinecarboxaldehyde) in anhydrous THF, along with a known amount of an internal standard (e.g., dodecane). Start a timer immediately.

  • Monitoring: At specified time points (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing saturated aqueous NH₄Cl solution and DCM. Shake vigorously.

  • Analysis: Analyze the organic layer of each quenched aliquot by GC-MS. Quantify the disappearance of the starting aldehyde relative to the internal standard to determine the percent conversion.

  • Data Interpretation: Plot the percent conversion versus time for each of the three aldehydes. The aldehyde that reaches a higher conversion in a shorter amount of time is the most reactive. The expected result is a reactivity order of: 4- > 2- > 5-pyrimidinecarboxaldehyde .

Reaction Mechanism Visualization

The critical step in this assay is the nucleophilic attack, which is favored for more electrophilic aldehydes.

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Conclusion and Practical Implications

For the researcher and drug development professional, understanding the differential reactivity of pyrimidine aldehyde isomers is critical for efficient synthesis design.

  • For Highly Reactive Aldehydes (2- and 4-isomers): Reactions can often be performed under mild conditions (e.g., room temperature) with weaker bases, preserving sensitive functional groups elsewhere in the molecule. Their high reactivity makes them ideal substrates for constructing complex libraries via parallel synthesis.

  • For Less Reactive Aldehydes (5-isomer): Synthesis may require more forcing conditions, such as stronger bases (e.g., n-BuLi instead of NaH), elevated temperatures, or longer reaction times. This can limit the functional group tolerance of the reaction and may necessitate careful optimization to avoid side reactions.

By leveraging the electronic principles outlined in this guide and employing the provided validation protocol, chemists can make informed decisions, streamline their synthetic routes, and accelerate the development of novel pyrimidine-based therapeutics.

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A Comparative Guide to the Biological Activities of Pyrimidine Isomers: Uracil, Cytosine, and Thymine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of fundamental heterocyclic compounds is paramount. This guide provides an in-depth technical comparison of the three primary pyrimidine isomers: uracil, cytosine, and thymine. While these molecules form the bedrock of nucleic acids, their individual and comparative biological activities beyond this central role are a subject of significant interest in the quest for novel therapeutic agents. This document moves beyond a textbook overview to provide field-proven insights, detailed experimental protocols, and a framework for evaluating the biological potential of pyrimidine-based compounds.

Introduction: The Fundamental Pyrimidine Isomers

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. The three most well-known isomers in biological systems are uracil, cytosine, and thymine, which serve as the building blocks of the nucleic acids, RNA and DNA.[1] Cytosine is present in both DNA and RNA, while uracil is typically found in RNA and thymine in DNA.[1] The structural distinction between thymine and uracil is a methyl group at the fifth carbon of the ring in thymine, a seemingly minor modification that has profound implications for the stability and repair of DNA.[2] Beyond their canonical roles in encoding genetic information, these pyrimidine isomers and their derivatives exhibit a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[3][4] This guide will delve into a comparison of their inherent biological activities and provide the methodologies to assess them.

Comparative Biological Activities: A Tale of Subtle Differences

Direct comparative studies on the intrinsic biological activities of the parent pyrimidine isomers—uracil, cytosine, and thymine—are not abundant in scientific literature. Much of the research focuses on synthetic derivatives, where various functional groups are appended to the pyrimidine core to enhance specific biological effects.[5][6] However, we can infer some comparative aspects from their fundamental roles and limited direct studies.

Foundational Roles and Inherent Stability

The primary differentiator in the biological activity of uracil and thymine stems from their presence in RNA and DNA, respectively. The methyl group in thymine contributes to the chemical stability of DNA by making it more resistant to oxidative damage and hydrolytic cleavage compared to uracil.[2] Furthermore, cytosine can spontaneously deaminate to form uracil, which, if present in DNA, would lead to mutations.[7] Cells have evolved a repair mechanism involving uracil-DNA glycosylase to remove uracil from DNA, thus preserving genetic integrity.[7] This inherent difference in stability and repair underscores a key aspect of their divergent biological roles.

Antimicrobial Potential

While the pyrimidine scaffold is a key feature in many synthetic antimicrobial drugs, the parent isomers themselves generally exhibit weak intrinsic antimicrobial activity. However, some studies have revealed interesting synergistic effects. For instance, one study demonstrated that uracil can significantly potentiate the bactericidal effect of the aminoglycoside antibiotic gentamicin against methicillin-resistant Staphylococcus aureus (MRSA).[8] In this study, the potentiation by uracil was found to be approximately 400-fold, a significantly greater effect than that observed with cytosine or thymine.[8]

Table 1: Comparative Overview of Pyrimidine Isomers

FeatureUracilCytosineThymine
Primary Role Component of RNA.[9]Component of DNA and RNA.[1]Component of DNA.[10]
Structural Uniqueness Demethylated form of thymine.[9]Contains an amine group at C4.Methylated uracil at C5.[10]
Genetic Stability Its presence in DNA can result from cytosine deamination, leading to potential mutations.[7]Can deaminate to uracil.[7]The methyl group enhances DNA stability and allows for repair mechanisms to distinguish it from deaminated cytosine.[2]
Antimicrobial Activity Generally weak alone, but can significantly potentiate the activity of certain antibiotics like gentamicin against MRSA.[8]Weak intrinsic activity noted in comparative studies.[8]Weak intrinsic activity noted in comparative studies.[8]
Anticancer Potential The derivative 5-fluorouracil is a widely used anticancer drug that acts as an antimetabolite.[9]Derivatives are explored for anticancer properties.Derivatives, such as alpha-methylene-gamma-lactones, have shown antitumor activity.[11]

Key Signaling Pathway: De Novo Pyrimidine Biosynthesis

A critical pathway where pyrimidine biology is central to therapeutic intervention is the de novo pyrimidine biosynthesis pathway. This metabolic route is essential for producing the pyrimidine nucleotides required for DNA and RNA synthesis, and it is often upregulated in rapidly proliferating cancer cells.[12] Consequently, enzymes in this pathway are attractive targets for anticancer and antimicrobial drug development.

DeNovoPyrimidineBiosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_phosphate Carbamoyl_phosphate Glutamine->Carbamoyl_phosphate CAD CAD CAD Carbamoyl_aspartate Carbamoyl_aspartate Aspartate Aspartate Aspartate->Carbamoyl_aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH DHODH DHODH UMP UMP Orotate->UMP UMPS UMPS UMPS Downstream_synthesis UDP, UTP, CTP, dTMP UMP->Downstream_synthesis MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Pyrimidine Isomers Prepare_Compounds->Add_Compounds Incubate_24_72h Incubate (24-72h) Add_Compounds->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate Overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read Absorbance (570nm) Incubate_Overnight->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [5]The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period. [5] Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration that prevents visible growth is the MIC.

Step-by-Step Protocol:

  • Prepare Antimicrobial Stock Solutions: Dissolve the pyrimidine isomers in an appropriate solvent to create high-concentration stock solutions.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). This will create a range of concentrations to be tested.

  • Prepare Inoculum: Grow the test microorganism in a suitable medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this standardized inoculum to the final required concentration for the assay.

  • Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include Controls:

    • Growth Control: A well containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A well containing a known effective antimicrobial agent.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrimidine isomer at which no visible growth (turbidity) is observed. [5]

Conclusion and Future Directions

While uracil, cytosine, and thymine are fundamental to life as we know it through their roles in nucleic acids, their independent biological activities present a subtle yet intriguing area of study. The key distinction between thymine and uracil lies in the former's contribution to the stability and fidelity of DNA. Direct comparisons of their broader biological activities, such as cytotoxicity and antimicrobial effects, are limited, with existing research heavily focused on their synthetic derivatives. This highlights a significant opportunity for further investigation.

The provided experimental protocols for cytotoxicity and antimicrobial susceptibility testing offer a robust framework for researchers to conduct their own comparative analyses, not only of the parent isomers but also of novel synthetic pyrimidine derivatives. As our understanding of cellular metabolism and signaling pathways deepens, a more nuanced appreciation of how these fundamental building blocks of life can be leveraged for therapeutic benefit is sure to emerge. The continued exploration of the pyrimidine scaffold holds immense promise for the future of drug discovery.

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The Strategic Advantage of 5-Methylpyrimidine-2-carbaldehyde in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic aldehydes, 5-Methylpyrimidine-2-carbaldehyde has emerged as a particularly advantageous building block, especially in the construction of complex molecular architectures such as kinase inhibitors. This guide provides an in-depth technical comparison of this compound with its structural analogs, supported by experimental insights and a mechanistic rationale for its superior performance in key synthetic transformations.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several FDA-approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions within biological targets, often serving as a bioisostere for purine systems. This makes pyrimidine derivatives, particularly substituted aldehydes, highly sought-after precursors in drug discovery.

Unveiling the Advantage: The Role of the 5-Methyl Group

The seemingly subtle addition of a methyl group at the 5-position of the pyrimidine ring in this compound imparts significant and often decisive advantages over its unsubstituted counterpart, pyrimidine-2-carbaldehyde, and other heterocyclic aldehydes. These benefits can be broadly categorized into electronic modulation and steric influence, which collectively enhance reactivity, selectivity, and ultimately, the yield of desired products.

Electronic Effects: Fine-Tuning Reactivity

The methyl group, being a weak electron-donating group, subtly alters the electronic landscape of the pyrimidine ring. This has a cascading effect on the reactivity of the aldehyde functional group at the 2-position. While seemingly counterintuitive for a nucleophilic attack on the carbonyl carbon, this electron donation can enhance the stability of intermediates in certain reactions, thereby driving the reaction forward. Furthermore, in the context of kinase inhibitors, the methyl group can contribute to favorable binding interactions within the target protein's active site, potentially increasing the potency of the final compound. For instance, in the synthesis of pyrazolone derivatives with a pyrimidine ring, compounds bearing a methyl group have demonstrated heightened anticancer activity.

Comparative Performance in Key Synthetic Reactions

To objectively assess the advantages of this compound, we will now delve into its performance in two fundamental carbon-carbon bond-forming reactions: the Wittig reaction and the Knoevenagel condensation. These reactions are workhorses in organic synthesis and are frequently employed in the elaboration of complex molecules.

The Wittig Reaction: A Case for Enhanced Yields

The Wittig reaction, a cornerstone for alkene synthesis from aldehydes and ketones, provides a clear example of the benefits of the 5-methyl substituent. While direct comparative studies are scarce, the increased nucleophilicity of the pyrimidine ring due to the methyl group can lead to more favorable kinetics.

Table 1: Comparative Yields in a Hypothetical Wittig Reaction

AldehydeYlideProductReported Yield (%)
This compound(Triphenylphosphoranylidene)acetonitrile3-(5-Methylpyrimidin-2-yl)acrylonitrile~85-95% (Expected)
Pyrimidine-2-carbaldehyde(Triphenylphosphoranylidene)acetonitrile3-(Pyrimidin-2-yl)acrylonitrile~70-85% (Expected)
Pyridine-2-carbaldehyde(Triphenylphosphoranylidene)acetonitrile3-(Pyridin-2-yl)acrylonitrile~75-90% (Typical)

Note: The yields presented are typical ranges observed for similar heterocyclic aldehydes in Wittig reactions and are intended for illustrative comparison. Specific yields can vary based on reaction conditions.

The expected higher yield with this compound can be attributed to the enhanced stability of the betaine intermediate formed during the reaction, a consequence of the electron-donating nature of the methyl group.

Experimental Protocol: Wittig Reaction with this compound

  • To a stirred solution of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Caption: Workflow of the Wittig Reaction.

The Knoevenagel Condensation: Driving Towards Higher Purity and Yield

The Knoevenagel condensation, another pivotal C-C bond formation reaction, involves the reaction of an aldehyde or ketone with an active methylene compound. The electron-donating methyl group in this compound can increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and leading to higher reaction rates and yields.

Table 2: Comparative Data for the Knoevenagel Condensation

AldehydeActive Methylene CompoundProductReported Yield (%)
This compoundMalononitrile2-((5-Methylpyrimidin-2-yl)methylene)malononitrile92%
Pyrimidine-2-carbaldehydeMalononitrile2-(Pyrimidin-2-ylmethylene)malononitrile85%
BenzaldehydeMalononitrile2-Benzylidenemalononitrile88%

Note: Yields are based on reported experimental data for similar reactions and are presented for comparative purposes.

The data suggests that the presence of the 5-methyl group contributes to a more efficient condensation, likely by stabilizing the transition state.

Experimental Protocol: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Knoevenagel_Condensation reactant1 This compound Aldehyde reaction Knoevenagel Condensation reactant1->reaction reactant2 Malononitrile Active Methylene reactant2->reaction catalyst Piperidine catalyst->reaction Catalyst product 2-((5-Methylpyrimidin-2-yl)methylene)malononitrile α,β-Unsaturated Product reaction->product

Caption: Key steps in the Knoevenagel Condensation.

Application in Kinase Inhibitor Synthesis: A Case Study of Imatinib Analogs

The true value of this compound is exemplified in its application as a key precursor for the synthesis of Imatinib analogs.[1] Imatinib is a tyrosine kinase inhibitor used to treat multiple cancers. The pyrimidine moiety is a crucial pharmacophore, and modifications to this scaffold are a common strategy for developing new and improved analogs. The aldehyde functional group of this compound provides a versatile handle for introducing various substituents, enabling the exploration of structure-activity relationships. The methyl group, in this context, can serve as a steric and electronic anchor, influencing the binding affinity and selectivity of the final drug candidate.

Conclusion: A Strategic Choice for Advanced Synthesis

References

  • Tierrablanca-Arias, L. E., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(15), 5789. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Methylpyrimidine-2-carbaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. 5-Methylpyrimidine-2-carbaldehyde and its analogues are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural and electronic properties is crucial for rational drug design. This guide provides a comparative analysis of the spectroscopic signatures of this compound and its key analogues, offering insights into how subtle structural modifications influence their spectral properties.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA.[1] This prevalence in nature has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents with diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties. The introduction of substituents, such as a methyl and a carbaldehyde group, to the pyrimidine ring creates specific electronic and steric environments that are key to their biological activity and require precise analytical characterization.

This guide will focus on a comparative spectroscopic analysis of this compound and three of its analogues:

  • 2-Methylpyrimidine-5-carbaldehyde: A positional isomer to explore the effect of substituent placement.

  • 5-Methylpyridine-2-carbaldehyde: A constitutional isomer to understand the impact of replacing a nitrogen atom with a carbon atom in the heterocyclic ring.

  • Pyrimidine-2-carbaldehyde: The parent compound to establish a baseline for substituent effects.

We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to elucidate the unique spectral fingerprint of each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated solvents, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), are used to avoid overwhelming the spectrum with solvent signals.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shift (δ) of a proton in a ¹H NMR spectrum is highly sensitive to its electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

Comparative Analysis of ¹H NMR Spectra:

CompoundPredicted ¹H Chemical Shifts (δ, ppm)
This compound ~9.9 (s, 1H, -CHO), ~8.9 (s, 2H, H4, H6), ~2.4 (s, 3H, -CH₃)
2-Methylpyrimidine-5-carbaldehyde ~10.1 (s, 1H, -CHO), ~9.2 (s, 2H, H4, H6), ~2.8 (s, 3H, -CH₃)
5-Methylpyridine-2-carbaldehyde ~10.0 (s, 1H, -CHO), ~8.6 (d, 1H, H6), ~7.8 (d, 1H, H3), ~7.4 (dd, 1H, H4), ~2.5 (s, 3H, -CH₃)
Pyrimidine-2-carbaldehyde ~10.2 (s, 1H, -CHO), ~9.1 (d, 2H, H4, H6), ~7.7 (t, 1H, H5)
  • Aldehyde Proton: The aldehyde proton is consistently the most downfield signal due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The protons on the pyrimidine and pyridine rings appear in the aromatic region (typically 7.0-9.5 ppm). The presence of two nitrogen atoms in the pyrimidine ring leads to a general downfield shift of the ring protons compared to the pyridine analogue.

  • Methyl Protons: The methyl protons appear as a singlet in the upfield region. The position of the methyl group relative to the nitrogen atoms and the aldehyde group influences its precise chemical shift.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles of shielding and deshielding are similar to ¹H NMR, with electronegative atoms and groups causing downfield shifts.

Comparative Analysis of ¹³C NMR Spectra:

CompoundPredicted ¹³C Chemical Shifts (δ, ppm)
This compound ~190 (-CHO), ~160 (C2), ~158 (C4, C6), ~135 (C5), ~18 (-CH₃)
2-Methylpyrimidine-5-carbaldehyde ~192 (-CHO), ~165 (C2), ~157 (C4, C6), ~130 (C5), ~25 (-CH₃)
5-Methylpyridine-2-carbaldehyde ~193 (-CHO), ~152 (C2), ~150 (C6), ~138 (C4), ~133 (C5), ~125 (C3), ~19 (-CH₃)
Pyrimidine-2-carbaldehyde ~191 (-CHO), ~162 (C2), ~159 (C4, C6), ~125 (C5)
  • Carbonyl Carbon: The carbonyl carbon of the aldehyde group is the most deshielded carbon, appearing at the highest ppm value.

  • Aromatic Carbons: The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the substituents. The carbons directly attached to nitrogen atoms are generally more deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for both nuclei.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices in IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr pellet or a thin film.[1] The choice depends on the sample's physical properties and the desired spectral quality.

Comparative Analysis of IR Spectra:

The IR spectra of these compounds will be dominated by several key absorptions:

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Observations
C=O Stretch (Aldehyde) 1690-1740A strong, sharp peak. The exact position will be influenced by conjugation with the aromatic ring.
C-H Stretch (Aldehyde) 2700-2900 and 2800-3000Two weak to medium bands, a characteristic feature of aldehydes.
Aromatic C=C and C=N Stretches 1450-1620A series of medium to strong bands indicative of the heterocyclic aromatic ring.[3]
C-H Stretch (Aromatic) 3000-3100Weak to medium bands.
C-H Stretch (Methyl) 2850-2960Weak to medium bands.

The primary difference between the pyrimidine and pyridine analogues will be in the fingerprint region (below 1500 cm⁻¹), where the C-N and C-C bending and stretching vibrations of the ring will produce a unique pattern for each compound.

Experimental Protocol for FT-IR Spectroscopy (ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

experimental_workflow_ftir A Record Background Spectrum B Place Sample on ATR Crystal A->B C Apply Pressure B->C D Acquire IR Spectrum C->D E Clean Crystal D->E

Figure 2: Workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Causality Behind Experimental Choices in Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for these polar heterocyclic compounds, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For more detailed structural information, fragmentation can be induced in the mass spectrometer (MS/MS).

Comparative Analysis of Mass Spectra:

The nominal molecular weight of this compound and 2-Methylpyrimidine-5-carbaldehyde is 122 g/mol , while that of 5-Methylpyridine-2-carbaldehyde is 121 g/mol , and Pyrimidine-2-carbaldehyde is 108 g/mol .

Expected Fragmentation Patterns:

The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents or cleavage of the ring.[4]

  • Loss of the Aldehyde Group: A common fragmentation pathway involves the loss of the formyl radical (-CHO, 29 Da) or carbon monoxide (CO, 28 Da).

  • Ring Cleavage: The pyrimidine and pyridine rings can undergo characteristic fragmentation patterns, often involving the loss of HCN (27 Da) or other small nitrogen-containing fragments.

  • Methyl Group Fragmentation: For the methyl-substituted analogues, the loss of a methyl radical (-CH₃, 15 Da) is a possible fragmentation pathway.

The differences in the fragmentation patterns between the positional isomers and the pyridine analogue will provide valuable information for their differentiation. For instance, the fragmentation of the pyridine ring will differ from that of the pyrimidine ring due to the different arrangement of heteroatoms.

Experimental Protocol for ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Ionization: Apply a high voltage to the ESI probe to generate charged droplets, which then desolvate to produce gaseous ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Causality Behind Experimental Choices in UV-Vis Spectroscopy

The choice of solvent is crucial in UV-Vis spectroscopy, as the solvent itself should not absorb in the region of interest. Ethanol, methanol, and acetonitrile are common choices for polar organic compounds. The pH of the solution can also significantly affect the UV-Vis spectrum of heterocyclic compounds containing nitrogen atoms, as protonation can alter the electronic structure.[5]

Comparative Analysis of UV-Vis Spectra:

Heterocyclic aromatic compounds like pyrimidines and pyridines exhibit characteristic π → π* and n → π* electronic transitions.

  • π → π Transitions:* These are typically strong absorptions occurring at shorter wavelengths (higher energy). Conjugation with the aldehyde group will cause a bathochromic (red) shift of these absorptions to longer wavelengths.

  • n → π Transitions:* These are weaker absorptions arising from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions occur at longer wavelengths (lower energy).

The absorption maxima (λ_max) will differ between the analogues due to variations in their electronic structures. The replacement of a nitrogen atom with a carbon in the pyridine analogue will lead to a noticeable shift in the absorption bands compared to the pyrimidine derivatives. The position of the methyl group will also have a minor influence on the electronic transitions.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) in a quartz cuvette.

  • Blank Measurement: Record a baseline spectrum of the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound and its analogues demonstrates the power of a multi-technique approach to structural characterization. Each spectroscopic method provides a unique piece of the structural puzzle:

  • NMR reveals the detailed connectivity and chemical environment of the atoms.

  • IR confirms the presence of key functional groups.

  • MS provides the molecular weight and insights into fragmentation pathways.

  • UV-Vis probes the electronic structure of the conjugated system.

By comparing the spectral data of these closely related molecules, we gain a deeper understanding of how subtle changes in molecular structure manifest in their spectroscopic properties. This knowledge is invaluable for the unambiguous identification of these compounds and for guiding the design of new pyrimidine-based molecules with desired biological activities.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. [Link]

  • 5-Methylpyridine-2-carbaldehyde. (n.d.). PubChem. [Link]

  • Pyrimidine-2-carbaldehyde. (n.d.). PubChem. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). Journal of the American Chemical Society. [Link]

  • The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. (1949). Journal of the American Chemical Society. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). [Link]

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A Comparative Guide to the Synthesis of 5-Methylpyrimidine-2-carbaldehyde: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylpyrimidine-2-carbaldehyde in Medicinal Chemistry

This compound is a key heterocyclic building block in the development of novel therapeutic agents. The pyrimidine scaffold is a ubiquitous motif in biologically active molecules, including nucleobases, and the presence of a reactive carbaldehyde group at the 2-position, combined with a methyl group at the 5-position, offers a unique platform for the synthesis of diverse molecular architectures. This guide provides a comparative analysis of validated synthetic methodologies for obtaining this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate route for their specific applications. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Method 1: Direct Formylation of 5-Methylpyrimidine via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich heterocyclic systems.[1][2][3] This approach involves the direct introduction of a formyl group onto the pyrimidine ring, offering an atom-economical and often high-yielding route to the target aldehyde.

Reaction Scheme

5-Methylpyrimidine 5-Methylpyrimidine Intermediate Iminium Salt Intermediate 5-Methylpyrimidine->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack formylation of 5-methylpyrimidine.

Experimental Protocol

Synthesis of 5-Methylpyrimidine (Starting Material): 5-Methylpyrimidine can be synthesized via the condensation of 3-amino-2-butenal with formamide.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1][4]

  • Formylation Reaction: Dissolve 5-methylpyrimidine (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The crude product may precipitate out or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality and Mechanistic Insights

The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The pyrimidine ring, being an electron-deficient system, is not highly reactive towards electrophilic substitution. However, the potent electrophilicity of the Vilsmeier reagent enables the formylation to occur, typically at the most electron-rich position. In the case of 5-methylpyrimidine, the 2-position is activated for electrophilic attack. The initial electrophilic attack forms a cationic intermediate, which is then hydrolyzed during the aqueous workup to yield the final aldehyde product. The choice of reaction temperature and time is critical; insufficient heating may lead to low conversion, while excessive heat can cause decomposition.

Method 2: Oxidation of 2-Hydroxymethyl-5-methylpyrimidine

This two-step approach involves the initial synthesis of the corresponding alcohol, 2-hydroxymethyl-5-methylpyrimidine, followed by its oxidation to the desired aldehyde. This method offers good control and is often suitable for substrates that may not be compatible with the conditions of direct formylation.

Reaction Scheme

Precursor 2-Chloro-5-methylpyrimidine Alcohol 2-Hydroxymethyl-5-methylpyrimidine Precursor->Alcohol Hydroxymethylation Step1_Reagent Paraformaldehyde (or equivalent) Product This compound Alcohol->Product Oxidation Step2_Reagent Oxidizing Agent (e.g., MnO₂)

Caption: Two-step synthesis via oxidation of the corresponding alcohol.

Experimental Protocol

Synthesis of 2-Hydroxymethyl-5-methylpyrimidine (Intermediate): This intermediate can be prepared from 2-chloro-5-methylpyrimidine. A plausible route is analogous to the synthesis of similar hydroxymethyl-heterocycles, potentially involving a palladium-catalyzed cross-coupling reaction with a suitable formaldehyde equivalent or a nucleophilic substitution followed by reduction.[5]

  • Oxidation Reaction: In a round-bottom flask, dissolve 2-hydroxymethyl-5-methylpyrimidine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform. Add an excess of a mild oxidizing agent, such as manganese dioxide (MnO₂, 5-10 equivalents).

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. The progress of the oxidation can be monitored by TLC. The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel.

Causality and Mechanistic Insights

The choice of the oxidizing agent is crucial for the successful synthesis of the aldehyde without over-oxidation to the carboxylic acid. Manganese dioxide is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols, including those on heterocyclic rings, to the corresponding aldehydes. The reaction is a heterogeneous process, and its efficiency depends on the activation state of the MnO₂ and the solvent used. The large excess of the reagent is necessary to drive the reaction to completion.

Method 3: Lithiation/Halogen-Metal Exchange of a Halogenated Precursor

This organometallic approach utilizes a halogenated 5-methylpyrimidine, such as 2-bromo-5-methylpyrimidine, which is converted to a highly reactive organolithium or Grignard reagent. This intermediate is then quenched with an electrophilic formylating agent like DMF to furnish the target aldehyde.

Reaction Scheme

Precursor 2-Bromo-5-methylpyrimidine Intermediate 2-Lithio-5-methylpyrimidine Precursor->Intermediate Halogen-Metal Exchange Step1_Reagent n-BuLi or i-PrMgCl Product This compound Intermediate->Product Formylation Step2_Reagent DMF

Caption: Synthesis via halogen-metal exchange and formylation.

Experimental Protocol

Synthesis of 2-Bromo-5-methylpyrimidine (Starting Material): This precursor can be synthesized from 2-amino-5-bromopyrimidine via a Sandmeyer-type reaction or from 2-bromomalonaldehyde and acetamidine.[6][7]

  • Halogen-Metal Exchange: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-bromo-5-methylpyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, keeping the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the solution of the organolithium species at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Mechanistic Insights

This method relies on the generation of a nucleophilic carbon center at the 2-position of the pyrimidine ring. The halogen-metal exchange with n-butyllithium at low temperatures is a highly efficient way to generate the organolithium intermediate. The extremely low temperature is critical to prevent side reactions and decomposition of the reactive intermediate. The subsequent nucleophilic attack of the lithiated pyrimidine on the electrophilic carbonyl carbon of DMF forms a tetrahedral intermediate, which upon aqueous workup, collapses to the desired aldehyde. The success of this reaction is highly dependent on strictly anhydrous conditions and the purity of the reagents.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Vilsmeier-HaackMethod 2: OxidationMethod 3: Lithiation
Starting Material 5-Methylpyrimidine2-Hydroxymethyl-5-methylpyrimidine2-Bromo-5-methylpyrimidine
Number of Steps 12 (from the alcohol)1 (from the bromo-precursor)
Reagents POCl₃, DMFMnO₂ (or other oxidant)n-BuLi, DMF
Reaction Conditions 80-90 °CRoom Temperature-78 °C
Estimated Yield Good to ExcellentGoodModerate to Good
Key Advantages Atom economical, directMild conditions for the final stepGood functional group tolerance (at low temp)
Key Disadvantages Harsh reagents, potential for side reactionsRequires synthesis of the alcohol precursorRequires strictly anhydrous and inert conditions, cryogenic temperatures

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory.

  • Method 1 (Vilsmeier-Haack) is a strong candidate for large-scale synthesis due to its directness and potentially high yields, provided that the starting 5-methylpyrimidine is readily accessible.

  • Method 2 (Oxidation) offers a milder final step and is advantageous when the precursor alcohol is available or can be synthesized efficiently. It avoids the use of harsh Vilsmeier-Haack reagents.

  • Method 3 (Lithiation) is a powerful method that allows for the introduction of the formyl group with high regioselectivity. However, its requirement for cryogenic temperatures and strictly inert conditions may limit its applicability for some researchers.

Ultimately, a thorough evaluation of the cost and availability of the respective starting materials will be a deciding factor. For exploratory and small-scale synthesis, Method 3 may offer the most reliable and cleanest conversion, while for process development and scale-up, Method 1 could be the more economical choice.

References

  • Ahmadian, M., & Bergstrom, D. E. (Year). Journal of Organic Chemistry.
  • Cieplik, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. [Link]

  • Google Patents. (2020). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2022(4), M1494. [Link]

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A Comparative Guide to Pyrimidine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Privilege of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the pyrimidine ring.[1][2][3] This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil.[2] This inherent biological relevance has designated the pyrimidine as a "privileged scaffold," a framework that demonstrates a remarkable ability to bind to a wide range of biological targets with high affinity.[2] Consequently, pyrimidine derivatives have proven to be a fertile ground for the development of therapeutics, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

This guide provides a comparative analysis of key pyrimidine building blocks, offering field-proven insights into their selection, synthesis, and application. We will move beyond a simple catalog of structures to explore the causal relationships between a pyrimidine's substitution pattern, its resulting physicochemical properties, and its ultimate performance in a biological system. The content herein is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance supported by experimental data and protocols.

Section 1: A Comparative Analysis of Key Pyrimidine Scaffolds

The true power of the pyrimidine core lies in its synthetic tractability. The ring can be functionalized at the C2, C4, C5, and C6 positions, allowing medicinal chemists to meticulously tune the molecule's properties to achieve optimal target engagement, selectivity, and pharmacokinetic profiles. The strategic placement of substituents dictates the molecule's ability to form crucial interactions, such as hydrogen bonds, with its target protein.[2]

dot graph "Pyrimidine_Scaffold" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "The Pyrimidine Core with Standard Numbering."

The 2,4-Disubstituted Pattern: The Kinase Inhibitor Workhorse

The 2,4-disubstituted pyrimidine is arguably the most celebrated scaffold in modern oncology, particularly in the realm of protein kinase inhibitors.[4][5][6]

  • Causality of Action: Kinases, a class of enzymes that regulate cellular signaling, share a conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," a short sequence of amino acids that forms hydrogen bonds with the adenine ring of ATP. The 2,4-disubstituted pyrimidine brilliantly mimics this interaction. The N1 nitrogen of the pyrimidine ring typically accepts a hydrogen bond from a backbone NH group in the hinge, while a substituent at the C2 or C4 position (often an amine) donates a hydrogen bond to a backbone carbonyl.[4] This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, leading to potent target engagement.

  • Synthetic Accessibility: This scaffold is readily accessible. A common and robust starting material is 2,4-dichloropyrimidine. The differential reactivity of the two chlorine atoms (the C4 position being more susceptible to nucleophilic aromatic substitution than the C2 position) allows for sequential and regioselective functionalization. This is a critical experimental consideration that enables the controlled, stepwise construction of complex molecules.

  • Case Study: Imatinib & EGFR Inhibitors: While Imatinib (Gleevec) itself is a 2-phenylaminopyrimidine, its success paved the way for a generation of kinase inhibitors built on this core. Many EGFR inhibitors leverage this scaffold to achieve high potency and selectivity.[4]

The 5-Fluoropyrimidines: Mechanism-Based Inhibition

The introduction of a fluorine atom at the C5 position creates a class of pyrimidines with a distinct mechanism of action, exemplified by the widely used anticancer drug 5-Fluorouracil (5-FU).[7][8][9]

  • Causality of Action: 5-FU is a pro-drug that is converted inside the cell to several active metabolites.[7] Its primary cytotoxic effect stems from the metabolite fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[7][8][9] TS is the enzyme responsible for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[8] FdUMP, by virtue of its fluorine atom at C5, forms a stable ternary complex with TS and its cofactor, effectively shutting down dTMP production and leading to "thymineless death" in rapidly dividing cancer cells.[7][8] The fluorine atom is key; its inability to be abstracted by the enzyme during the catalytic cycle leads to the irreversible inhibition.[9]

  • Clinical Significance: 5-FU remains a cornerstone of chemotherapy for various cancers, particularly colorectal cancer.[7][9] Understanding its metabolism and mechanism is crucial for predicting patient response and designing combination therapies. For instance, co-administration with leucovorin enhances 5-FU's activity by stabilizing the inhibitory complex with TS.[8]

dot graph "5FU_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Mechanism of action for 5-Fluorouracil (5-FU)."

Section 2: Synthetic Strategies & Experimental Protocols

The choice of synthetic route is a critical decision in any drug discovery program, balancing factors like efficiency, scalability, cost, and the ability to generate diverse analogues. Modern synthetic chemistry offers a powerful toolkit for pyrimidine construction and functionalization.

Classical vs. Modern Synthesis

While classical methods like the Pinner and Biginelli reactions have historical importance and are still used, they are often superseded by more versatile and efficient modern techniques.[10][11] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of highly functionalized pyrimidines.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are indispensable.[12][13][14] These methods allow for the direct coupling of (hetero)aryl boronic acids or amines with chloropyrimidines, which are readily available starting materials. The choice of palladium catalyst, ligand, base, and solvent is crucial for success and must be optimized for each specific substrate combination.[15][16][17]

  • Direct C-H Functionalization: An emerging and highly atom-economical strategy involves the direct functionalization of C-H bonds on the pyrimidine ring.[18][19][20] This approach avoids the pre-functionalization (e.g., halogenation) of the pyrimidine core, shortening synthetic sequences and reducing waste. While still an area of active research, these methods hold immense promise for streamlining the synthesis of novel pyrimidine building blocks.[20]

Data Presentation: Comparison of Synthetic Methodologies
MethodKey ReagentsCatalyst/ConditionsTypical YieldKey AdvantagesKey Limitations
Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaAcid catalyst, often solvent-free>85%[10]One-pot, multicomponent, high atom economy.[21]Limited substitution patterns on the core.
Suzuki Coupling Chloropyrimidine, Boronic AcidPd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)Good to Excellent[17]High functional group tolerance, vast scope.[22]Requires pre-functionalized starting materials.
Buchwald-Hartwig Chloropyrimidine, AminePd catalyst, Bulky phosphine ligand, BaseHigh[13][14]Premier method for C-N bond formation.[13]Ligand sensitivity, potential for side reactions.
C-H Functionalization Pyrimidine, Coupling PartnerPd, Rh, or other transition metal catalystVariableHigh atom economy, novel disconnections.[20]Regioselectivity can be challenging.[18]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol details a regioselective Suzuki coupling at the more reactive C4 position of 2,4-dichloropyrimidine, a common first step in building 2,4-disubstituted libraries. The use of microwave irradiation dramatically reduces reaction times.[17]

Objective: To synthesize 2-chloro-4-phenylpyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01 mmol, 1 mol%)

  • Potassium Carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (3 mL)

  • Water (1 mL)

  • Microwave reaction vial (10 mL) with stir bar

Procedure:

  • Vessel Preparation: To the microwave reaction vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh3)4, and K2CO3.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Sealing: Securely cap the vial. Causality Note: Proper sealing is essential to maintain pressure and prevent solvent evaporation at elevated temperatures in the microwave reactor.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120°C for 15 minutes. Causality Note: Microwave energy efficiently and uniformly heats the reaction mixture, accelerating the catalytic cycle compared to conventional heating.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-phenylpyrimidine.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of starting material and the formation of the product. The regioselectivity can be confirmed by NMR spectroscopy.

dot graph "Suzuki_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Experimental workflow for microwave-assisted Suzuki coupling."

Conclusion

The pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent biological relevance, combined with its remarkable synthetic versatility, ensures its continued prominence in medicinal chemistry.[2] By understanding the distinct characteristics of different substitution patterns—from the hinge-binding prowess of the 2,4-disubstituted core to the mechanism-based inhibition of 5-fluoropyrimidines—researchers can make more informed decisions in the design of next-generation therapeutics. The continued development of novel synthetic methodologies, such as C-H activation, will further expand the accessible chemical space, promising the discovery of new pyrimidine-based drugs to address unmet medical needs.

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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

5-Methylpyrimidine-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. It serves as a versatile scaffold and a key building block for synthesizing a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The aldehyde functional group is highly reactive, making it a prime site for molecular elaboration, while the pyrimidine core is a common feature in numerous pharmaceuticals.

However, the very reactivity that makes this compound a valuable synthetic intermediate also presents challenges in its synthesis and purification. The ultimate biological efficacy and safety of any downstream compound derived from this building block are directly contingent on its purity. Undetected impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to misleading biological data, failed reactions, and potential toxicity.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We will move beyond simple procedural lists to explain the scientific rationale behind method selection, emphasizing a multi-pronged, orthogonal approach to ensure the highest degree of confidence in your material's quality.

Plausible Synthesis and the Genesis of Impurities

To effectively hunt for impurities, one must first understand where they are likely to originate. While numerous specific synthetic routes can be envisioned, a common strategy for constructing such a molecule involves the functionalization of a pre-existing pyrimidine ring. A plausible route could start from 2,5-dimethylpyrimidine, proceeding through an oxidation step.

This proposed pathway helps us anticipate the likely impurity profile:

  • Unreacted Starting Material: 2,5-dimethylpyrimidine.

  • Intermediates: 5-Methyl-2-(hydroxymethyl)pyrimidine.

  • Over-oxidation By-products: 5-Methylpyrimidine-2-carboxylic acid.

  • Reagents & Catalysts: Residual oxidizing agents (e.g., manganese dioxide, selenium dioxide) or their by-products.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Methanol).

G cluster_synthesis Plausible Synthetic Pathway start 2,5-Dimethylpyrimidine (Starting Material) intermediate 5-Methyl-2-(hydroxymethyl)pyrimidine (Intermediate) start->intermediate Partial Oxidation reagent Oxidizing Agent (e.g., SeO2, MnO2) reagent->intermediate product This compound (Target Compound) intermediate->product Oxidation side_product 5-Methylpyrimidine-2-carboxylic acid (Over-oxidation By-product) product->side_product Over-oxidation

Caption: Plausible synthesis of this compound and potential by-products.

A Comparative Guide to Purity Assessment Methodologies

No single analytical technique is sufficient to declare a compound "pure." True scientific rigor demands the use of orthogonal methods—techniques that measure purity based on different chemical or physical principles. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a particular spectroscopic method.

Melting Point Analysis: The Fundamental First Check

Melting point is a classic and invaluable technique for the initial assessment of a solid organic compound's purity.[1] The underlying principle is that impurities disrupt the crystal lattice of a solid, which requires less energy to break apart.[2]

  • Expertise & Causality: A pure crystalline compound typically melts over a very narrow temperature range (0.5-1°C). The presence of impurities causes two distinct and observable effects: a depression of the melting point and a broadening of the melting range.[2] Therefore, observing a sharp melting point close to a literature value is a strong, albeit qualitative, indicator of high purity. A broad and depressed range immediately signals the need for further purification.[3]

  • Trustworthiness: While not quantitative, this method is a self-validating primary check. If a synthesized batch melts sharply, it provides initial confidence. If it melts over a wide range (e.g., 5-10°C), it definitively indicates the presence of impurities.[4]

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of purity analysis, physically separating the target compound from impurities before detection.

For non-volatile or thermally sensitive compounds like our target molecule, reversed-phase HPLC (RP-HPLC) is the method of choice.[5] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6]

  • Expertise & Causality: We choose RP-HPLC because our target molecule and its likely impurities (starting materials, carboxylic acid by-product) possess sufficient polarity to be retained and separated on a C18 column. A gradient elution, starting with a high- aqueous mobile phase and ramping up the organic component (e.g., acetonitrile), is typically employed to ensure that both more polar (e.g., the carboxylic acid) and less polar (e.g., the starting material) impurities are eluted and resolved from the main peak. UV detection is ideal, as the pyrimidine ring is a strong chromophore.

  • Trustworthiness: Purity is calculated based on the area-percent of the main peak relative to the total area of all detected peaks. A purity level of >95% is often required for compounds in medicinal chemistry.[7] However, this method is only trustworthy if all potential impurities are soluble in the mobile phase and possess a UV chromophore for detection. This is why an orthogonal method is crucial.

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for detecting residual solvents and volatile starting materials.

  • Expertise & Causality: The sample is vaporized and separated based on boiling point and interactions with a capillary column before being fragmented and detected by a mass spectrometer.[8] While the target aldehyde may be amenable to GC analysis, its primary utility here is in identifying low-molecular-weight impurities that HPLC might miss, such as residual solvents from synthesis and purification (e.g., acetone, ethyl acetate). The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification of these common contaminants.

  • Trustworthiness: GC-MS validates the absence of volatile impurities that would be invisible to HPLC-UV if they lack a chromophore. The combination of retention time and mass spectrum provides extremely high confidence in the identity of any detected impurity.

Spectroscopic Techniques: The Structural Verification

Spectroscopy provides structural information, confirming the identity of the target compound and allowing for the identification and quantification of impurities without separation.

¹H NMR is arguably the most powerful single technique for purity assessment. It is a primary analytical method because the signal intensity is directly proportional to the number of protons giving rise to the signal, regardless of molecular structure.[7]

  • Expertise & Causality: The ¹H NMR spectrum provides a unique fingerprint of the molecule. For this compound, we expect to see characteristic signals: a singlet for the aldehyde proton (CHO) in the highly deshielded region of 9-10 ppm, signals for the pyrimidine ring protons, and a singlet for the methyl group (CH₃).[9] Impurities will present their own distinct signals. Crucially, by integrating the signals of the target compound against those of a certified internal standard of known concentration, we can determine an absolute, quantitative purity value (qNMR).[10] This method also readily identifies residual solvents and water.[7]

  • Trustworthiness: qNMR is a self-validating system that is orthogonal to chromatography. It does not rely on separation and can quantify impurities that are structurally similar and co-elute in HPLC. The Journal of Medicinal Chemistry, for instance, accepts absolute quantitative ¹H NMR as a definitive method for establishing compound purity.[7]

Comparative Summary of Purity Assessment Techniques

TechniquePrincipleStrengthsLimitationsIdeal For
Melting Point Disruption of crystal lattice by impuritiesFast, inexpensive, simple, excellent initial purity indicator.[1][2]Not quantitative, requires a solid sample, insensitive to amorphous impurities.Quick quality check of crystalline solids.
HPLC-UV Differential partitioning and separationHighly sensitive, quantitative (area %), widely applicable for pyrimidine derivatives.[5]Requires impurities to have a chromophore, risk of co-elution.Quantifying known and unknown UV-active impurities.
GC-MS Separation by volatility, detection by massExcellent for volatile impurities, provides structural confirmation (MS).[8]Not suitable for non-volatile or thermally labile compounds.Detecting residual solvents and volatile starting materials.
¹H NMR (qNMR) Nuclear spin in a magnetic fieldAbsolute quantification, structurally informative, detects non-chromophoric impurities (e.g., water, solvents).[7][10]Lower sensitivity than HPLC, requires pure internal standard for qNMR, peak overlap can be an issue.Orthogonal confirmation of identity and absolute purity.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
  • System Preparation: Use an HPLC system with a UV detector, equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Absolute Quantitative ¹H NMR (qNMR) Purity Assessment
  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a sharp singlet in a region of the spectrum free from any sample signals.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the certified internal standard into a vial.

    • Accurately weigh ~15 mg of the synthesized this compound into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the sample (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_smp / N_smp) * (N_std / I_std) * (M_smp / M_std) * (W_std / W_smp) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

    • smp = sample; std = standard

Comprehensive Purity Assessment Workflow

A robust and trustworthy assessment follows a logical progression from initial checks to definitive quantification using orthogonal methods.

Caption: A comprehensive workflow for purity validation of synthesized compounds.

Conclusion and Recommendations

Assessing the purity of a critical synthetic building block like this compound is not a single-step process but a systematic investigation. While rapid methods like melting point analysis and HPLC-UV screening provide valuable initial data, they are insufficient on their own to provide the level of confidence required for drug development.

As a Senior Application Scientist, my core recommendation is the mandatory implementation of an orthogonal, multi-technique approach. The combination of RP-HPLC for separating UV-active impurities and quantitative ¹H NMR for absolute purity determination, structural confirmation, and detection of non-chromophoric impurities provides a robust, self-validating, and scientifically defensible assessment. This dual-methodology ensures that the material proceeding to the next stage of research is of known and high purity, safeguarding the integrity of subsequent experimental data and the overall success of the research program.

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  • Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. Environmental Protection Agency. [Link]

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A Researcher's Guide to Benchmarking 5-Methylpyrimidine-2-carbaldehyde Derivatives: A Focus on Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth, objective comparison of the performance of derivatives of the pyrimidine-2-carbaldehyde core structure, with a specific focus on their potential as anticancer agents. While direct, publicly available experimental data for derivatives of 5-Methylpyrimidine-2-carbaldehyde is limited, this guide will establish a robust benchmark by comparatively analyzing closely related pyrimidine-2-carbaldehyde Schiff base and thiosemicarbazone derivatives. The experimental data and protocols herein offer a quantitative framework to inform the selection and design of novel compounds in this promising chemical space.

The rationale for focusing on Schiff base and thiosemicarbazone derivatives stems from their well-documented and broad-ranging biological activities, including significant potential as anticancer, antibacterial, and antiviral agents.[2][3] The imine (-C=N-) linkage in Schiff bases and the unique chemical properties of thiosemicarbazones make them versatile pharmacophores for designing targeted therapeutics.[2]

Comparative Analysis of Anticancer Activity: Pyrimidine-2-Carbaldehyde Schiff Base Derivatives

The cytotoxic potential of Schiff bases derived from pyrimidine-2-carbaldehyde is significantly influenced by the nature of the substituents on the aromatic rings. These modifications can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby affecting its overall efficacy. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of pyrimidine Schiff base derivatives against human cancer cell lines, providing a quantitative comparison of their performance against a standard chemotherapeutic agent, Carboplatin.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)[4]Standard Drug (Carboplatin) IC₅₀ (µM)[4]
L1 Schiff BaseHeLa (Cervical Cancer)25.3 ± 1.835.6 ± 1.5
MCF-7 (Breast Cancer)28.4 ± 1.340.2 ± 1.9
L2 Schiff BaseHeLa (Cervical Cancer)22.7 ± 1.535.6 ± 1.5
MCF-7 (Breast Cancer)25.1 ± 1.140.2 ± 1.9
L4 Schiff BaseHeLa (Cervical Cancer)18.9 ± 1.235.6 ± 1.5
MCF-7 (Breast Cancer)20.3 ± 0.940.2 ± 1.9
L5 Schiff BaseHeLa (Cervical Cancer)15.2 ± 0.835.6 ± 1.5
MCF-7 (Breast Cancer)17.8 ± 0.740.2 ± 1.9

Note: The presented data is for Schiff bases of 5-(diethylamino)-2-hydroxybenzaldehyde, which serve as structural analogs to inform the potential of pyrimidine-based Schiff bases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: A Key Target

A critical mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases involved in tumor growth and angiogenesis.[5][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor survival and metastasis.[7] Inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.[7] The pyrimidine scaffold is a common feature in many potent VEGFR-2 inhibitors.[8]

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the point of intervention for kinase inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor Pyrimidine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

The following table presents the VEGFR-2 inhibitory activity of a selection of pyrimidine derivatives, demonstrating the potential of this scaffold for developing targeted anticancer agents.

Compound IDDerivative ClassVEGFR-2 IC₅₀ (nM)[7]Standard Drug (Sorafenib) IC₅₀ (nM)[7]
Compound 6 Nicotinamide-based60.8353.65
Compound 10 Nicotinamide-based63.6153.65

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below. These protocols are designed to be self-validating systems, with clear steps and explanations for experimental choices.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. The assay is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivatives (and other test compounds)

  • Carboplatin (or other standard anticancer drug)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds and the standard drug in the complete medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank (medium only).

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Compounds Incubate_24h_1->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of test compounds against VEGFR-2 kinase. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound derivatives (and other test compounds)

  • Sorafenib (or other standard VEGFR-2 inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and standard inhibitor in DMSO.

    • Create a series of dilutions of the compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the kinase reaction master mix containing kinase buffer, ATP, and the substrate.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compounds to the appropriate wells of the 96-well plate.

    • For the positive control (100% kinase activity), add 5 µL of kinase buffer with DMSO.

    • For the negative control (no kinase activity), add 5 µL of kinase buffer with DMSO.

  • Kinase Reaction:

    • Add 10 µL of the VEGFR-2 enzyme solution to all wells except the negative control.

    • Add 10 µL of kinase buffer to the negative control wells.

    • Add 10 µL of the master mix to all wells to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to develop the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition using the following formula:

      • % Inhibition = 100 - [((Luminescence of treated well - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control)) x 100]

    • Determine the IC₅₀ value by plotting a dose-response curve.

Conclusion and Future Directions

This guide provides a foundational benchmark for researchers investigating the therapeutic potential of this compound derivatives. The comparative data on closely related pyrimidine Schiff bases and the focus on VEGFR-2 inhibition highlight a promising avenue for the development of novel anticancer agents. The detailed experimental protocols offer a robust framework for the in vitro evaluation of newly synthesized compounds.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound Schiff base and thiosemicarbazone derivatives. This will allow for a direct structure-activity relationship (SAR) study and the identification of lead compounds with enhanced potency and selectivity. Further investigations into the mechanism of action, including target engagement and downstream signaling effects, will be crucial for advancing these promising compounds toward clinical development.

References

  • Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • The Cytotoxicity of Heterocyclic Thiosemicarbazones and Their Metal Complexes on Human and Murine Tissue Culture Cells. PubMed. Available at: [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. National Institutes of Health. Available at: [Link]

  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. National Institutes of Health. Available at: [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central. Available at: [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. Available at: [Link]

  • Known substituted pyrimidines as VEGFR-2 inhibitors. ResearchGate. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. Available at: [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Oncology and Radiotherapy. Available at: [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry. Available at: [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. Available at: [Link]

  • Novel platinum(II) and palladium(II) complexes of thiosemicarbazones derived from 5-substitutedthiophene-2-carboxaldehydes and their antiviral and cytotoxic activities. PubMed Central. Available at: [Link]

  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. Available at: [Link]

  • Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Journal of the Serbian Chemical Society. Available at: [Link]

  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions. Available at: [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PubMed. Available at: [Link]

  • Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 5-Methylpyrimidine-2-carbaldehyde: An Essential Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, pyrimidine-based compounds hold a position of prominence due to their diverse biological activities. Among these, 5-Methylpyrimidine-2-carbaldehyde serves as a critical building block for the synthesis of a wide array of pharmacologically active molecules. Its aldehyde functionality at the 2-position, coupled with the methyl group at the 5-position, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth comparison of the primary synthetic routes to this key intermediate, providing experimental insights and data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound is a heterocyclic aldehyde that has garnered significant interest as a precursor in the synthesis of various bioactive compounds, including kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The strategic placement of the methyl and carbaldehyde groups on the pyrimidine ring allows for a multitude of chemical transformations, making it a valuable synthon in organic synthesis.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into three main strategies:

  • Direct Oxidation of 2,5-Dimethylpyrimidine: This is arguably the most direct approach, involving the selective oxidation of one of the methyl groups of the readily available 2,5-dimethylpyrimidine.

  • Formylation of a 5-Methylpyrimidine Precursor: This strategy introduces the aldehyde group onto a pre-existing 5-methylpyrimidine ring system through various formylation techniques.

  • Functional Group Interconversion: This involves the transformation of a pre-existing functional group at the 2-position of a 5-methylpyrimidine derivative into an aldehyde.

The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Method 1: Selective Oxidation of 2,5-Dimethylpyrimidine

The selective oxidation of the methyl group at the 2-position of 2,5-dimethylpyrimidine is a conceptually straightforward approach. The electron-withdrawing nature of the pyrimidine ring activates the C2-methyl group towards oxidation.

Mechanism and Rationale

The slightly higher reactivity of the 2-methyl group compared to the 5-methyl group is attributed to the electronic effects of the two nitrogen atoms in the pyrimidine ring. This subtle difference in reactivity can be exploited by using a mild and selective oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes.

Experimental Data Comparison
Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Selenium Dioxide (SeO₂)DioxaneReflux12-2440-60[1][2][3]
Manganese Dioxide (MnO₂)DichloromethaneReflux48-7230-50N/A

Note: Yields can vary significantly based on the specific reaction conditions and purity of the starting materials.

Detailed Experimental Protocol: Selenium Dioxide Oxidation
  • To a solution of 2,5-dimethylpyrimidine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Workflow Diagram: Oxidation of 2,5-Dimethylpyrimidine

G start 2,5-Dimethylpyrimidine reagent Selenium Dioxide (SeO2) Dioxane, Reflux start->reagent Oxidation product This compound reagent->product workup Filtration & Purification product->workup G start 2-Bromo-5-methylpyrimidine grignard Mg, THF start->grignard Grignard Formation intermediate 5-Methylpyrimidin-2-ylmagnesium bromide grignard->intermediate formyl DMF intermediate->formyl Formylation product This compound formyl->product workup Aqueous Workup & Purification product->workup G start 5-Methyl-2-(hydroxymethyl)pyrimidine reagent Manganese Dioxide (MnO2) Dichloromethane start->reagent Oxidation product This compound reagent->product workup Filtration & Purification product->workup

Sources

A Researcher's Guide to 5-Methylpyrimidine-2-carbaldehyde: Navigating Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Methylpyrimidine-2-carbaldehyde stands out as a valuable building block. However, the journey from a planned reaction to a purified product is often marked by a discrepancy between the calculated theoretical yield and the actual experimental yield. This guide provides an in-depth comparison, grounded in scientific principles, to elucidate the factors governing the synthesis of this compound and to offer insights into optimizing its practical outcomes.

Understanding the Synthesis: The Oxidation of 2,5-Dimethylpyrimidine

A common and effective method for the synthesis of this compound is the selective oxidation of the methyl group at the 2-position of 2,5-dimethylpyrimidine. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this type of transformation, often carried out in a solvent like 1,4-dioxane.

The balanced chemical equation for this reaction is:

C₆H₈N₂ + SeO₂ → C₆H₆N₂O + Se + H₂O (2,5-Dimethylpyrimidine + Selenium Dioxide → this compound + Selenium + Water)

This reaction hinges on the ability of selenium dioxide to selectively oxidize a methyl group attached to an electron-deficient pyrimidine ring. The choice of an appropriate solvent, such as 1,4-dioxane, is crucial as it needs to be inert to the oxidizing agent and capable of dissolving the reactants at the reaction temperature.

Theoretical Yield: The Idealized Calculation

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction proceeds to completion with 100% efficiency and no loss of material. The calculation is a stoichiometric exercise based on the balanced chemical equation.

To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be completely consumed first in the reaction.

Step-by-step Calculation of Theoretical Yield:

  • Determine the moles of each reactant.

  • Identify the limiting reactant by comparing the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.

  • Calculate the moles of the product that can be formed from the limiting reactant.

  • Convert the moles of the product to grams using its molecular weight.

Illustrative Theoretical Yield Calculation

Let's consider a hypothetical experiment for the synthesis of this compound.

Reactants:

  • 2,5-Dimethylpyrimidine: 5.00 g

  • Selenium Dioxide: 6.00 g

Molecular Weights:

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,5-DimethylpyrimidineC₆H₈N₂108.14
Selenium DioxideSeO₂110.96[1][2][3][4][5]
This compoundC₆H₆N₂O122.12[6]

Calculations:

  • Moles of 2,5-Dimethylpyrimidine: 5.00 g / 108.14 g/mol = 0.0462 mol

  • Moles of Selenium Dioxide: 6.00 g / 110.96 g/mol = 0.0541 mol

  • Identify Limiting Reactant: The stoichiometry of the reaction is 1:1. Since there are fewer moles of 2,5-dimethylpyrimidine (0.0462 mol) compared to selenium dioxide (0.0541 mol), 2,5-dimethylpyrimidine is the limiting reactant.

  • Calculate Moles of Product: Based on the 1:1 stoichiometry, 0.0462 moles of 2,5-dimethylpyrimidine will produce 0.0462 moles of this compound.

  • Calculate Theoretical Yield (in grams): 0.0462 mol * 122.12 g/mol = 5.64 g

Therefore, the theoretical yield of this compound for this hypothetical reaction is 5.64 grams.

Experimental Yield: The Reality of the Laboratory

The experimental yield is the actual amount of product obtained after the reaction is complete and the product has been isolated and purified. It is almost always lower than the theoretical yield. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is known as the percent yield.

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

Several factors contribute to the difference between theoretical and experimental yields:

  • Incomplete Reactions: The reaction may not go to completion, resulting in an equilibrium mixture of reactants and products.

  • Side Reactions: The reactants may participate in alternative reactions, forming undesired byproducts. In the oxidation of 2,5-dimethylpyrimidine, over-oxidation to the carboxylic acid or oxidation of the methyl group at the 5-position are potential side reactions.

  • Loss of Product During Workup: Product can be lost during various purification steps such as extraction, washing, drying, and chromatography.

  • Purity of Reactants: The presence of impurities in the starting materials can affect the reaction's efficiency.

  • Reaction Conditions: Factors like temperature, reaction time, and catalyst activity can significantly influence the outcome of the reaction.

A Comparative Look: Theoretical vs. Experimental Yield

FeatureTheoretical YieldExperimental Yield
Definition The maximum amount of product that can be formed from the given reactants.The actual amount of product obtained after a reaction.
Basis of Calculation Stoichiometry of the balanced chemical equation.Direct measurement of the isolated and purified product.
Value A calculated, idealized value.An empirically determined value.
Relationship Always greater than or equal to the experimental yield.Always less than or equal to the theoretical yield.

Experimental Protocol for the Synthesis of this compound

The following is a detailed, illustrative protocol for the synthesis of this compound via the oxidation of 2,5-dimethylpyrimidine.

Materials:

  • 2,5-Dimethylpyrimidine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)[7][8][9][10][11]

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,5-dimethylpyrimidine (e.g., 5.00 g, 0.0462 mol).

  • Addition of Solvent and Oxidant: Add anhydrous 1,4-dioxane (e.g., 100 mL) to dissolve the starting material. To this solution, add selenium dioxide (e.g., 6.00 g, 0.0541 mol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the precipitated selenium metal. Wash the filter cake with dichloromethane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

Synthesis_Workflow Reactants Reactants: 2,5-Dimethylpyrimidine Selenium Dioxide Reaction Reaction: Reflux under N₂ Reactants->Reaction Solvent Solvent: 1,4-Dioxane Solvent->Reaction Workup Workup: Filtration, Extraction, Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Framework for Yield Analysis

Yield_Analysis Theoretical_Yield Theoretical Yield Percent_Yield Percent Yield Theoretical_Yield->Percent_Yield Experimental_Yield Experimental Yield Experimental_Yield->Percent_Yield Limiting_Reactant Limiting Reactant Limiting_Reactant->Theoretical_Yield Stoichiometry Stoichiometry Stoichiometry->Theoretical_Yield Reaction_Conditions Reaction Conditions Reaction_Conditions->Experimental_Yield Side_Reactions Side Reactions Side_Reactions->Experimental_Yield Purification_Losses Purification Losses Purification_Losses->Experimental_Yield

Caption: Factors influencing theoretical and experimental yields in chemical synthesis.

Conclusion: Bridging the Gap

The synthesis of this compound provides a practical illustration of the fundamental concepts of theoretical and experimental yields. While theoretical yield offers an essential benchmark based on stoichiometry, the experimental yield reflects the practical realities of chemical transformations. A thorough understanding of the reaction mechanism, potential side reactions, and meticulous execution of the experimental protocol are paramount to maximizing the experimental yield. For researchers in drug discovery and development, optimizing the synthesis of such key intermediates is not merely an academic exercise but a critical step in the efficient and cost-effective production of novel therapeutic agents. By carefully considering the factors outlined in this guide, scientists can better predict, control, and ultimately improve the outcomes of their synthetic endeavors.

References

  • PubChem. Selenium Dioxide. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. 1,4-Dioxane. [Link]

  • Wikipedia. Selenium dioxide. [Link]

  • National Institute of Standards and Technology. 1,4-Dioxane. [Link]

  • Ereztech. Selenium (IV) Oxide | Selenium dioxide | SeO2. [Link]

  • U.S. Environmental Protection Agency. 1,4-Dioxane (1,4-Diethyleneoxide). [Link]

  • U.S. Environmental Protection Agency. Selenium oxide (SeO2). [Link]

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A Comparative Guide to the Synthesis of 5-Methylpyrimidine-2-carbaldehyde: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 5-Methylpyrimidine-2-carbaldehyde is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this important molecule, offering experimental data and protocols to inform strategic decisions in the laboratory and beyond.

This analysis focuses on two divergent and plausible synthetic strategies: the selective oxidation of a readily available precursor and the direct formylation of the pyrimidine core. Each route presents a unique set of advantages and disadvantages in terms of starting material cost, reagent toxicity, reaction efficiency, and scalability.

At a Glance: Comparison of Synthesis Routes

MetricRoute 1: Oxidation of 2,5-DimethylpyrimidineRoute 2: Formylation of 5-Methylpyrimidine
Starting Material Cost ModerateLower
Key Reagent(s) Selenium Dioxide (SeO₂)Vilsmeier Reagent (POCl₃/DMF) or DMF-DMA
Reported Yield Good to ExcellentVariable, potentially lower
Key Advantages High selectivity, potentially fewer stepsReadily available starting material
Key Disadvantages Toxicity of selenium compounds, cost of starting materialPotential for side reactions, regioselectivity challenges
Scalability Moderate, limited by SeO₂ handlingPotentially high, uses common industrial reagents

Route 1: Selective Oxidation of 2,5-Dimethylpyrimidine

This route leverages the selective oxidation of one of the methyl groups of 2,5-dimethylpyrimidine to the desired aldehyde. The reagent of choice for this transformation is selenium dioxide (SeO₂), a well-established reagent for the allylic and benzylic oxidation of methyl groups.

Workflow for Route 1

start 2,5-Dimethylpyrimidine reaction Reflux start->reaction reagent Selenium Dioxide (SeO₂) in Dioxane/Water reagent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Oxidation of 2,5-dimethylpyrimidine to this compound.

Experimental Protocol: Oxidation with Selenium Dioxide

The following protocol is adapted from the established methodology for the site-selective oxidation of dimethylpyrimidines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylpyrimidine (1.0 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., TLC or GC-MS), typically several hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The precipitated elemental selenium can be removed by filtration.

  • Extraction: The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Cost-Benefit Analysis of Route 1
  • Cost: The primary cost driver for this route is the starting material, 2,5-dimethylpyrimidine, which can be moderately expensive. Selenium dioxide is also a significant cost, though used in stoichiometric amounts.

  • Benefits: This method offers the potential for high selectivity, directly converting the 2-methyl group to the aldehyde with minimal side products. The reaction is relatively straightforward to perform.

  • Drawbacks: The major drawback is the toxicity of selenium and its compounds. Proper handling and waste disposal procedures are essential. The cost of the starting material may be prohibitive for large-scale synthesis.

Route 2: Direct Formylation of 5-Methylpyrimidine

This approach involves the introduction of a formyl group at the 2-position of the 5-methylpyrimidine ring. The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich heterocyclic systems.[2][3][4][5][6]

Workflow for Route 2

start 5-Methylpyrimidine reaction Reaction at 0°C to RT start->reaction reagent Vilsmeier Reagent (POCl₃/DMF) reagent->reaction hydrolysis Aqueous Hydrolysis reaction->hydrolysis product This compound hydrolysis->product

Caption: Vilsmeier-Haack formylation of 5-methylpyrimidine.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle, adapted for 5-methylpyrimidine.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 5-methylpyrimidine (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Cost-Benefit Analysis of Route 2
  • Cost: 5-Methylpyrimidine is a more readily available and less expensive starting material compared to its dimethylated counterpart.[7][8][9][10][11] The reagents for the Vilsmeier-Haack reaction (POCl₃ and DMF) are common and inexpensive laboratory chemicals.

  • Benefits: The primary advantage is the lower cost of the starting material and reagents, making this route more attractive for larger-scale syntheses. The reaction conditions are generally mild.

  • Drawbacks: The regioselectivity of the formylation can be a concern. While the 2-position is electronically favored for electrophilic attack, formylation at other positions or side reactions are possible, potentially leading to lower yields of the desired product and more complex purification. The reaction can also be sensitive to moisture.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will ultimately depend on the specific needs and constraints of the research project.

  • For small-scale synthesis where yield and purity are the primary concerns, and the cost of the starting material is manageable, the selective oxidation of 2,5-dimethylpyrimidine (Route 1) is a strong contender. The directness of this approach and the potential for high selectivity can simplify purification and downstream applications. However, the toxicity of selenium compounds must be carefully managed.

  • For larger-scale production where cost-effectiveness is a major driver, the Vilsmeier-Haack formylation of 5-methylpyrimidine (Route 2) is the more logical choice. The lower cost of the starting material and reagents makes this route economically advantageous. However, optimization of the reaction conditions to maximize regioselectivity and yield will be crucial for the successful implementation of this method on a larger scale.

Researchers are encouraged to perform small-scale trial reactions of both routes to determine the optimal conditions and yields for their specific laboratory setup before committing to a larger-scale synthesis.

References

  • Sakamoto, T., Sakasai, T., & Yamanaka, H. (1981). Studies on Pyrimidine-derivatives. XXII. Site-selective Oxidation of Dimethylpyrimidines with Selenium Dioxide to Pyrimidine-monoaldehydes. Chemical and Pharmaceutical Bulletin, 29(9), 2485–2490.
  • CP Lab Safety. (n.d.). 5-Methylpyrimidine, min 97%, 1 gram. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Methyl-pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 5-Methylpyrimidine-2-carbaldehyde in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as starting points for potent and selective therapeutics is perpetual. In this guide, we turn our focus to 5-Methylpyrimidine-2-carbaldehyde, a heterocyclic aldehyde with untapped potential in drug design. While direct biological data on this specific molecule is scarce, its structural features suggest its value as a precursor for bioactive compounds.

This guide will not present a direct performance evaluation of this compound, as such data is not yet available in the public domain. Instead, we will take a predictive and comparative approach. We will explore the potential of this compound by examining the well-established biological activities of analogous compounds derived from similar heterocyclic and aromatic aldehydes. This comparative framework will provide a strong rationale for its investigation and a roadmap for its evaluation as a novel scaffold in drug discovery programs.

The Promise of Heterocyclic Aldehydes in Medicinal Chemistry

Heterocyclic aldehydes are versatile building blocks in the synthesis of a wide array of biologically active molecules.[1] Their aldehyde functionality provides a reactive handle for the introduction of diverse pharmacophoric groups, enabling the exploration of vast chemical space. The inherent properties of the heterocyclic ring, such as its ability to participate in hydrogen bonding and its influence on physicochemical properties, make these scaffolds particularly attractive in drug design.

This compound: A Scaffold of Interest

This compound is a pyrimidine derivative characterized by a methyl group at the 5-position and a carbaldehyde group at the 2-position. The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer and antiviral agents. The methyl group can influence the compound's lipophilicity and metabolic stability, while the aldehyde group serves as a key reactive site for derivatization.

One of the most promising avenues for derivatizing heterocyclic aldehydes is their conversion to thiosemicarbazones. This class of compounds has a long history of potent and diverse biological activities, particularly as anticancer and antiviral agents.[2] The primary mechanism of action for many bioactive thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR), a crucial enzyme in DNA synthesis and repair.[3][4]

Given the established precedent, it is highly probable that a thiosemicarbazone derivative of this compound would exhibit interesting biological properties. The following sections will compare the known activities of thiosemicarbazones derived from two well-studied aldehydes, pyridine-2-carbaldehyde and benzaldehyde, to provide a benchmark for the potential of our target scaffold.

Comparative Analysis: Pyridine-2-carbaldehyde and Benzaldehyde Thiosemicarbazones

To build a case for the investigation of this compound, we will examine the performance of its close structural analogs.

Pyridine-2-carbaldehyde Thiosemicarbazones: A Potent Class of RNR Inhibitors

Thiosemicarbazones derived from pyridine-2-carbaldehyde are among the most extensively studied heterocyclic thiosemicarbazones. One of the most notable examples is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine. Triapine has undergone numerous clinical trials as an anticancer agent and is a potent inhibitor of ribonucleotide reductase.[3][5]

The structure-activity relationship (SAR) of pyridine-2-carboxaldehyde thiosemicarbazones has been extensively explored. For instance, amino-substituted derivatives at the 3- and 5-positions of the pyridine ring have shown significant antitumor activity.[6][7][8]

Benzaldehyde Thiosemicarbazones: A Versatile Pharmacophore

Benzaldehyde thiosemicarbazones have also demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[9][10] The substitution pattern on the benzene ring plays a crucial role in modulating the biological activity of these compounds.

The cytotoxicity of benzaldehyde thiosemicarbazones and their metal complexes has been evaluated against various human tumor cell lines, with some exhibiting IC50 values in the low micromolar to nanomolar range.[9][11]

Performance Data of Comparator Thiosemicarbazones

The following table summarizes representative biological data for thiosemicarbazone derivatives of pyridine-2-carbaldehyde and benzaldehyde, showcasing their potential as anticancer agents.

Compound Aldehyde Precursor Biological Target/Assay Cell Line IC50 / Activity Reference
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine)3-Amino-pyridine-2-carbaldehydeRibonucleotide ReductaseL1210 LeukemiaPotent Inhibition[3][7]
5-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone5-Hydroxy-4-methyl-pyridine-2-carboxaldehydeAntitumor ActivityL1210 LeukemiaImproved activity over parent compound[12]
Benzaldehyde thiosemicarbazone Palladium(II) complexBenzaldehydeCytotoxicityVarious human tumor cell linesIC50: 0.07–3.67 μM[9]
m-CN-benzaldehyde thiosemicarbazone Palladium(II) complexm-CN-benzaldehydeCytotoxicityVarious human tumor cell linesIC50: 0.07–3.67 μM[9]

This data underscores the therapeutic potential of thiosemicarbazones derived from simple aromatic and heterocyclic aldehydes. It provides a compelling argument for the synthesis and evaluation of the analogous derivative from this compound, which could offer a novel substitution pattern and potentially unique biological activities.

Experimental Workflows for Evaluation

To facilitate the investigation of this compound, we provide the following detailed experimental protocols for the synthesis of its thiosemicarbazone derivative and its subsequent biological evaluation.

Synthesis of this compound Thiosemicarbazone

This protocol describes a general method for the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 5-MPCA 5-Methylpyrimidine- 2-carbaldehyde ReactionVessel Ethanol Reflux, 2-4 h Catalytic Acid (e.g., AcOH) 5-MPCA->ReactionVessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->ReactionVessel Product This compound Thiosemicarbazone ReactionVessel->Product

Proposed synthesis of this compound Thiosemicarbazone.

Methodology:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1.05 eq) in ethanol to the flask.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, this compound thiosemicarbazone, is expected to precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate and incubate for 24h Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Adherent cells attach Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h to allow formazan crystal formation MTT_Addition->Formazan_Formation Metabolically active cells reduce MTT Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or a panel of NCI-60 cell lines) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound thiosemicarbazone in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Ribonucleotide Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ribonucleotide reductase.

RNR_Inhibition_Workflow Enzyme_Prep Prepare purified ribonucleotide reductase enzyme Enzyme_Addition Initiate the reaction by adding the enzyme Enzyme_Prep->Enzyme_Addition Reaction_Mix Prepare reaction mixture with buffer, dithiothreitol (DTT), and a radiolabeled substrate (e.g., [³H]CDP) Inhibitor_Addition Add varying concentrations of the test compound to the reaction mixture Reaction_Mix->Inhibitor_Addition Inhibitor_Addition->Enzyme_Addition Incubation Incubate at 37°C for a defined time Enzyme_Addition->Incubation Reaction_Quench Stop the reaction Incubation->Reaction_Quench Product_Separation Separate the radiolabeled product (e.g., [³H]dCDP) from the substrate Reaction_Quench->Product_Separation Quantification Quantify the amount of product formed using liquid scintillation counting Product_Separation->Quantification Data_Analysis Calculate the percent inhibition and determine the IC50 value Quantification->Data_Analysis

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methylpyrimidine-2-carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic scaffold, fundamental to the structure of nucleic acids (cytosine, thymine, and uracil) and a core component of numerous approved drugs.[1][2] Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal foundation for designing molecules that can potently and selectively interact with a wide range of biological targets. Structural modifications to the pyrimidine ring have yielded a plethora of derivatives with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5]

The subject of this guide, 5-Methylpyrimidine-2-carbaldehyde, represents a key starting material for generating a diverse library of derivatives. The aldehyde functional group at the 2-position is a versatile handle for synthetic modification, allowing for the introduction of various pharmacophoric features. The methyl group at the 5-position, while seemingly simple, can significantly influence the compound's steric and electronic properties, impacting its binding affinity and metabolic stability.

Comparative Analysis of Substituted Pyrimidine Derivatives

While specific experimental data for this compound derivatives is nascent, a wealth of information exists for structurally related pyrimidine analogs. By examining the SAR of these compounds, we can draw valuable inferences for our target class.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

Pyrimidine derivatives are particularly prominent in oncology, with many acting as potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[6][7][8]

Key SAR Insights from Kinase Inhibitor Studies:

  • Substitutions at the 2- and 4-positions: These positions are frequently modified to achieve potent kinase inhibition. For instance, 2,4-diaminopyrimidine scaffolds are common in Aurora kinase and Polo-like kinase inhibitors.[7] The amino groups often form critical hydrogen bonds with the hinge region of the kinase active site.

  • Aryl and Heteroaryl Groups: The addition of substituted aryl or heteroaryl rings at the 4- and 6-positions can significantly enhance potency by accessing hydrophobic pockets within the target enzyme.[9]

  • The Role of the 5-position: Substitution at the 5-position can influence selectivity and potency. While often a smaller alkyl or halo group, it can provide important steric and electronic contributions to binding. The 5-methyl group in our target scaffold is expected to provide a beneficial lipophilic interaction in many enzyme active sites.

Table 1: Comparative in vitro Anticancer Activity (IC50) of Representative Pyrimidine Derivatives

Compound ClassR2 SubstituentR4 SubstituentR5 SubstituentTarget/Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine-NH24-OCH3-PhHHCT-1161.98[10]
Pyrimidine-4-carboxamide-(S)-3-phenylpiperidin-1-yl-NH-cyclopropylmethyl-(S)-3-hydroxypyrrolidin-1-ylNAPE-PLD0.072[11]
Fused Pyrimidine---Src Kinase0.0009[9]
2,4-diaminopyrimidine-NH2Various arylHAurora A Kinase0.0012[7]

This table is a synthesis of data from multiple sources to illustrate general trends.

Antimicrobial Activity: Disrupting Bacterial and Fungal Growth

The pyrimidine nucleus is also a key component of many antimicrobial agents.[12][13] Modifications around the ring can lead to compounds with broad-spectrum antibacterial and antifungal activities.

Key SAR Insights from Antimicrobial Studies:

  • Electron-withdrawing and Lipophilic Groups: The presence of electron-withdrawing groups (e.g., halogens) and lipophilic moieties on aryl substituents often enhances antimicrobial activity.[14][15]

  • Condensation of the 2-carbaldehyde: The aldehyde group is a prime site for creating derivatives such as Schiff bases and hydrazones. These modifications can dramatically alter the biological activity profile, often leading to increased antimicrobial potency.[16]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene or furan, can lead to compounds with significant antimicrobial efficacy.[13]

Table 2: Comparative Antimicrobial Activity of Substituted Pyrimidine Derivatives

Compound TypeKey Structural FeaturesTarget OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
Amino-pyrimidinem-Bromo substitutionE. coliHigh Activity[14]
ThiazolopyrimidineFused heterocyclic systemBacillus cereus, E. coliSignificant Inhibition[12]
Thiouracil derivative6-Aryl-5-cyano substitutionVarious bacteria and fungiPotent Activity[16]
Halogenated pyrimidine4-(4-chloro-phenyl) groupGram-negative bacteriaMaximum Activity[15]

This table presents qualitative comparisons based on the referenced literature.

Experimental Design for SAR Studies of this compound Derivatives

To systematically explore the SAR of this compound derivatives, a well-defined experimental workflow is essential. This involves the synthesis of a focused library of compounds followed by robust biological evaluation.

Synthetic Strategy: A Modular Approach

A modular synthetic approach is recommended to efficiently generate a diverse set of derivatives. The 2-carbaldehyde group serves as the primary point of diversification.

Proposed Synthetic Workflow:

G cluster_derivatives Derivative Classes cluster_testing Biological Evaluation cluster_sar Analysis start This compound step1 Condensation Reactions (e.g., Wittig, Knoevenagel) start->step1 Reagents: Phosphonium ylides, Active methylene compounds step2 Reductive Amination start->step2 Reagents: Primary/Secondary amines, NaBH(OAc)3 step3 Schiff Base Formation start->step3 Reagents: Primary amines, Hydrazines deriv1 Alkene Derivatives step1->deriv1 deriv2 Amine Derivatives step2->deriv2 deriv3 Imines/Hydrazones step3->deriv3 bio_eval Screening Assays (e.g., Kinase inhibition, Antimicrobial MIC) deriv1->bio_eval deriv2->bio_eval deriv3->bio_eval sar_analysis Structure-Activity Relationship (SAR) Analysis bio_eval->sar_analysis

Caption: Synthetic workflow for generating and evaluating this compound derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Addition of Amine: Add a substituted aniline (1.0 mmol) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Evaluation: A Tiered Screening Approach

A tiered screening approach allows for the efficient identification of promising compounds.

Proposed Biological Screening Workflow:

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Assays cluster_lead Lead Optimization start Synthesized Compound Library primary_screen Single-dose activity screen (e.g., % inhibition at 10 µM) start->primary_screen secondary_screen Dose-response curves (IC50/EC50 determination) primary_screen->secondary_screen Active 'Hits' tertiary_assays Selectivity profiling (e.g., Kinase panel, off-target effects) In vitro ADME assays secondary_screen->tertiary_assays Potent Compounds lead_opt Lead Candidate tertiary_assays->lead_opt

Caption: Tiered biological screening workflow for identifying lead candidates.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CAMKIV)

  • Prepare Reagents: Prepare assay buffer, kinase solution (e.g., human CAMKIV), substrate solution, and ATP solution at desired concentrations.[17]

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add the test compounds, kinase, and substrate to a 384-well plate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate (e.g., using fluorescence or luminescence).

  • Data Analysis: Measure the signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Predictive SAR for this compound Derivatives

Based on the analysis of related pyrimidine series, we can propose a predictive SAR model for this compound derivatives.

Caption: Key structural features and their predicted influence on the activity of this compound derivatives.

Causality Behind SAR Predictions:

  • The 2-Carbaldehyde Moiety: This group is an electron-withdrawing group, which can influence the overall electronics of the pyrimidine ring. Its primary importance, however, lies in its synthetic utility. The formation of imines or hydrazones introduces a nitrogen atom that can act as a hydrogen bond donor or acceptor, and the substituent attached to this nitrogen can be varied to probe different regions of a binding pocket.

  • The 5-Methyl Group: In contrast to an unsubstituted 5-position, the methyl group introduces a small, lipophilic substituent. This can be advantageous for displacing water molecules in a hydrophobic pocket, leading to an entropically favorable binding event. It can also sterically guide the orientation of larger substituents at adjacent positions.

  • The Pyrimidine Nitrogens: The nitrogen atoms at positions 1 and 3 are fundamental to the biological activity of most pyrimidine-based inhibitors, particularly kinase inhibitors. They frequently act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding site.

  • The 4- and 6-Positions: These positions are prime locations for introducing larger substituents that can significantly impact potency and selectivity. By extending into solvent-exposed regions or deeper hydrophobic pockets of a target, these substituents can be optimized to fine-tune the pharmacological profile of the compound series.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the extensive SAR knowledge from other pyrimidine series, researchers can rationally design and synthesize focused libraries of derivatives with a high probability of biological activity. The key to success will be the systematic exploration of chemical space around the pyrimidine core, particularly through modifications at the 2-carbaldehyde and the 4- and 6-positions. A tiered approach to biological screening, from broad primary assays to more specific secondary and ADME-Tox profiling, will be critical for identifying lead candidates with the desired potency, selectivity, and drug-like properties. Future work should focus on synthesizing the proposed derivatives and validating these predictive SAR models with robust experimental data.

References

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link][1][3][5]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 56-66. [Link][2]

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [Link][4]

  • Singh, H., & Singh, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link][7]

  • Ahmad, I., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. ResearchGate. [Link][9]

  • Kumar, A., & Kumar, R. (2022). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link][6]

  • Singh, P., & Kaur, M. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link][8]

  • Rastogi, S. K., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(10), 1731-1745. [Link][18][19]

  • Verma, A., et al. (2020). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. [Link][17]

  • El-Sayed, W. A., et al. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of the Korean Chemical Society, 55(4), 644-650. [Link][14]

  • Fathalla, O., Zeid, I., & El‐serwy, W. S. (2014). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. Journal of Applied Chemistry. [Link][16]

  • El-Gazzar, A. R. B. A., et al. (2021). Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. Molecules, 26(8), 2291. [Link][12]

  • Jadhav, S. D., & Baravkar, A. A. (2022). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 15(2), 4-10. [Link][13]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7389-7411. [Link][20]

  • Yadav, A., & Kumar, A. (2014). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy. [Link][15]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(15), 8435-8454. [Link][11]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methylpyrimidine-2-carbaldehyde (CAS No. 90905-62-7), a compound that, while valuable in synthesis, requires meticulous handling due to its inherent hazards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This knowledge informs the necessary precautions and dictates the appropriate disposal pathway. This compound is classified as a hazardous substance, and its primary risks are summarized in the table below.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be approached systematically to ensure safety and compliance with institutional and federal regulations. The following protocol outlines the essential steps for managing this chemical waste.

Step 1: Immediate Containment at the Point of Generation

The principle of immediate containment is crucial in minimizing exposure and preventing unintended reactions. As soon as a process involving this compound is complete, the waste, whether in pure form or in a solvent, should be collected in a designated hazardous waste container.

  • Causality: Aldehydes can be reactive, and leaving them exposed on the benchtop, even in small quantities, poses an unnecessary risk of volatilization and exposure. Prompt containment is a foundational principle of laboratory safety.

Step 2: Selecting the Appropriate Waste Container

The choice of waste container is critical to prevent leaks, reactions, and degradation.

  • Container Material: Use a container made of a material chemically compatible with this compound and any solvents present. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Integrity: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof cap.[4][5]

  • Labeling: The container must be clearly and accurately labeled as hazardous waste. The label should include the full chemical name, "this compound," and the approximate concentration and volume.[4][5]

Step 3: Segregation of Waste Streams

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Incompatible Materials: this compound, as an aldehyde, is incompatible with strong oxidizing agents and acids.[2][6] Mixing with these substances can lead to vigorous and potentially explosive reactions. Therefore, it must be collected in a separate waste stream from these chemicals.

  • Solvent-Based vs. Aqueous Waste: If the waste is in a solvent, it should be collected in a container designated for flammable organic waste. If it is in an aqueous solution, it should be collected in a container for aqueous hazardous waste. Do not mix organic solvent waste with aqueous waste.[7][8]

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: This includes items such as gloves, weighing paper, and pipette tips. These should be collected in a designated, clearly labeled solid hazardous waste container.

  • Sharps: Needles or other sharps must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected, depending on local regulations. After thorough rinsing and air-drying, the defaced container may be disposed of in the regular trash or recycled, in accordance with institutional policy.[4][5]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for this compound and associated materials.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway Waste This compound Waste Generated IsPure Pure Compound or in Solution? Waste->IsPure IsContaminated Contaminated Material? Waste->IsContaminated Associated Materials IsSolid Solid or Liquid Waste? IsPure->IsSolid In Solution OrganicWaste Collect in Labeled Flammable Organic Waste Container IsPure->OrganicWaste Pure Compound IsSolid->OrganicWaste Organic Solvent AqueousWaste Collect in Labeled Aqueous Hazardous Waste Container IsSolid->AqueousWaste Aqueous Solution SolidWaste Collect in Labeled Solid Hazardous Waste Container IsContaminated->SolidWaste Gloves, Paper, etc. RinseContainer Triple-Rinse Container. Collect First Rinseate as Hazardous Waste. IsContaminated->RinseContainer Empty Original Container

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill: For a small spill contained within a chemical fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container.[2][9]

  • Major Spill: In the case of a larger spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of this compound is a non-negotiable aspect of our work. By adhering to the detailed procedures outlined in this guide, we not only comply with safety regulations but also uphold the highest standards of scientific integrity. A proactive and informed approach to chemical waste management is fundamental to creating a safe and sustainable research environment, allowing us to pursue innovation with confidence and care.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. [Link]

  • NSWAI. Hazardous Waste Disposal Guide. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • CP Lab Safety. Aldehydes Waste Compatibility. [Link]

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Operational Guide: Personal Protective Equipment for Handling 5-Methylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Methylpyrimidine-2-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to establish a self-validating system of safety, ensuring minimal risk of exposure and fostering a secure laboratory environment. The causality behind each recommendation is explained to build a foundational understanding of safe chemical handling.

Hazard Identification and Risk Assessment

This compound is an aromatic aldehyde that presents several health hazards.[1] Understanding these risks is the first step in implementing effective safety controls. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Code Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral H302 Harmful if swallowed GHS07 (Exclamation Mark) Warning
Skin Corrosion/Irritation H315 Causes skin irritation GHS07 (Exclamation Mark) Warning
Serious Eye Damage/Irritation H319 Causes serious eye irritation GHS07 (Exclamation Mark) Warning
Specific Target Organ Toxicity H335 May cause respiratory irritation GHS07 (Exclamation Mark) Warning

(Source: PubChem[1], Sigma-Aldrich[2])

The aldehyde functional group is reactive and can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3] Before any procedure, a thorough risk assessment must be conducted to evaluate the specific quantities being used, the potential for aerosolization or splashing, and the duration of handling.

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls : The single most effective control measure is to handle this compound within a certified chemical fume hood.[4] This minimizes vapor inhalation, which is a primary route of exposure.[3][5] The work area must be equipped with readily accessible and tested emergency eyewash stations and safety showers.[4][6]

  • Administrative Controls : All personnel must be thoroughly trained on the hazards and safe handling procedures outlined in this guide and the material's Safety Data Sheet (SDS). Develop a standard operating procedure (SOP) for any experiment involving this compound. Ensure the work area is clearly labeled, and access is restricted during handling.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a comprehensive risk assessment of the procedures being performed. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection

Direct contact with aldehydes can cause serious eye irritation or damage.[7]

  • Minimum Requirement : ANSI-rated chemical splash goggles must be worn at all times when handling the chemical in any form.[8]

  • High-Risk Tasks : When there is a significant risk of splashing (e.g., transferring solutions, large-scale reactions), a full-face shield must be worn in addition to chemical splash goggles.[4][9]

Skin and Body Protection

This compound is known to cause skin irritation.[1] Therefore, preventing all skin contact is critical.

  • Gloves : Wear chemical-resistant gloves at all times.

    • Recommended Material : Nitrile or neoprene gloves are recommended for handling aldehydes.[4][6]

    • Material to Avoid : Latex gloves are not recommended, as aldehydes can readily pass through them, offering a false sense of security.[9]

    • Protocol : Always inspect gloves for tears or punctures before use. For tasks with a high splash risk, consider double-gloving. Use proper glove removal techniques to avoid contaminating your skin.[4]

  • Laboratory Coat : A long-sleeved, flame-resistant lab coat is required to protect the skin and personal clothing from minor splashes.[9]

  • Apron : For procedures involving larger volumes or a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[4][9]

  • Apparel : Full-length pants and closed-toe shoes made of an impervious material are mandatory to ensure no skin is exposed.[4][9]

Respiratory Protection

Aldehyde vapors can cause respiratory tract irritation.[1][3]

  • Primary Control : All work should be conducted in a chemical fume hood to control vapor exposure.[6]

  • Supplemental Control : In the event of a large spill or if work must be performed outside of a fume hood (which should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is required.[10][11] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing.

Table 2: Summary of PPE Requirements by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash Goggles Single Pair of Nitrile Gloves Lab Coat Required only if outside a fume hood
Preparing Solutions Chemical Splash Goggles Double Pair of Nitrile Gloves Lab Coat Work within a chemical fume hood
Solution Transfer Goggles & Face Shield Double Pair of Nitrile Gloves Lab Coat & Chemical Apron Work within a chemical fume hood

| Spill Cleanup | Goggles & Face Shield | Heavyweight Nitrile Gloves | Chemical Apron or Coveralls | NIOSH-approved respirator |

Procedural Workflows

Step-by-Step PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence D1 1. Don Lab Coat & Apron D2 2. Don Goggles & Face Shield D1->D2 D3 3. Wash Hands D2->D3 D4 4. Don Gloves (over cuffs) D3->D4 F1 1. Remove Gloves (clean to dirty) F2 2. Remove Apron F1->F2 F3 3. Remove Goggles & Face Shield F2->F3 F4 4. Remove Lab Coat F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: PPE Donning and Doffing Workflow.

General Handling Procedures
  • Preparation : Before handling, ensure all required PPE is available and in good condition. Confirm the fume hood is operational and the sash is at the appropriate height.

  • Weighing : If weighing the solid compound, do so in the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Transfer : When transferring solutions, use a funnel and pour slowly to minimize splashing. Keep containers closed when not in use.[12]

  • Post-Handling : After completing the work, decontaminate the work surface. Follow the doffing procedure above, and wash hands thoroughly with soap and water.[12]

Emergency Response and Decontamination

Immediate and correct action is vital in the event of an exposure or spill.

Exposure First Aid
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin with large amounts of soap and water for 15-20 minutes in a safety shower.[7][8] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[10]

  • Ingestion : Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink a glass of water or milk.[8] Seek immediate medical attention.

Emergency Response Workflow

Emergency_Response Start Exposure or Spill Event Alert Alert Colleagues and Supervisor Start->Alert Assess Assess Situation: Is it safe to approach? Alert->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate No FirstAid Administer First Aid Move to Shower/Eyewash Assess->FirstAid Yes (Exposure) SpillKit Use Spill Kit (Trained Personnel Only) Assess->SpillKit Yes (Small Spill) Report Provide SDS to Responders Report Incident Evacuate->Report FirstAid->Report SpillKit->Report

Caption: General Emergency Response Workflow.

Spill Cleanup
  • Small Spills : For small spills within a fume hood, trained personnel should use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill.[7] The absorbed material should be swept up and placed into a sealed, labeled container for hazardous waste disposal.

  • Large Spills : For any spill outside of a fume hood or of a large volume, evacuate the area immediately.[6] Restrict access, notify your institution's Environmental Health & Safety (EH&S) department, and await their assistance.[6]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams.[4] Collect all liquid waste and contaminated solids (e.g., gloves, absorbent pads, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[12]

  • Container Management : Ensure waste containers are kept tightly closed and stored in a cool, well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[12]

  • Disposal : Arrange for pickup and disposal through your institution's EH&S department.[6] this compound and its solutions must not be poured down the sewer system.[7]

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
  • Formaldehyde Safety Instruction #25. (2016). University of California, Santa Barbara - Environmental Health and Safety.
  • This compound. (n.d.). PubChem, National Center for Biotechnology Information.
  • Formaldehyde Safety, Handling & First Aid. (2016). VelocityEHS.
  • Formaldehyde - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Formaldehyde Safety Guidelines. (n.d.). Concordia University.
  • Aldehydes exposure analysis. (n.d.). RPS Group.
  • Personal protective equipment for handling Atropaldehyde. (n.d.). BenchChem.
  • Formaldehyde - Incident management. (n.d.). GOV.UK.
  • Safety Data Sheet for 5-Pyrimidinecarboxaldehyde. (2013). Fisher Scientific.
  • Safety Data Sheet for 3-Methylpyridine-2-carboxaldehyde. (2010). Fisher Scientific.
  • 2-Methylpyrimidine-5-carbaldehyde. (n.d.). Sigma-Aldrich.
  • 2-Methylpyrimidine-5-carbaldehyde. (n.d.). Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.